Ethyl N,N-dimethyloxamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 511999. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(dimethylamino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4-10-6(9)5(8)7(2)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMALWDVRMHVUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066102 | |
| Record name | Acetic acid, (dimethylamino)oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16703-52-9 | |
| Record name | Acetic acid, 2-(dimethylamino)-2-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16703-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N,N-dimethyloxamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016703529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N,N-dimethyloxamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-(dimethylamino)-2-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, (dimethylamino)oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (dimethylamino)oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL N,N-DIMETHYLOXAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Q3U39CUO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl N,N-dimethyloxamate: Structure, Properties, and Synthetic Utility for Drug Discovery Professionals
Introduction
Ethyl N,N-dimethyloxamate, a member of the oxamate ester family of compounds, is a small molecule characterized by a dimethylamide group linked to an ethyl ester via an adjacent carbonyl moiety. This unique arrangement of functional groups imparts specific reactivity and physicochemical properties that make it a molecule of interest for synthetic and medicinal chemists. While not a widely commercialized therapeutic agent itself, its structural motifs—the oxamate core and the N,N-dimethyl group—are prevalent in various biologically active compounds.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It deviates from a rigid template to present a logical, in-depth exploration of this compound, covering its fundamental chemical properties, rational synthetic strategies, detailed spectroscopic characterization, and its potential utility as a chemical scaffold and building block in the broader context of drug discovery. Every section is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Part 1: Molecular Profile and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work.
Chemical Structure and Identifiers
The structure of this compound features an ethyl ester and an N,N-dimethylamide attached to a central two-carbon backbone. This configuration dictates its chemical behavior and potential interactions.
Table 1: Chemical Identifiers for this compound [1][2][3]
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl 2-(dimethylamino)-2-oxoacetate[2] |
| CAS Number | 16703-52-9[1][2] |
| Molecular Formula | C₆H₁₁NO₃[1][2] |
| Molecular Weight | 145.16 g/mol [1][3] |
| Canonical SMILES | CCOC(=O)C(=O)N(C)C[3] |
| InChI | 1S/C6H11NO3/c1-4-10-6(9)5(8)7(2)3/h4H2,1-3H3[2][3] |
| InChIKey | HMALWDVRMHVUAW-UHFFFAOYSA-N[2][3] |
| Synonyms | Ethyl (dimethylamino)(oxo)acetate, N,N-Dimethyl ethyl oxamate[1][2] |
Physicochemical Properties
The physical properties of this compound are critical for its handling, purification, and application in various solvent systems. It exists as a colorless liquid under standard conditions.[4]
Table 2: Physicochemical Data for this compound [1][3]
| Property | Value |
|---|---|
| Boiling Point | 105-106 °C @ 7 mmHg[1][3] |
| Density | 1.068 g/mL at 25 °C[1][3] |
| Refractive Index (n₂₀/D) | 1.442[1][3] |
| Flash Point | >113 °C (>235.4 °F) - closed cup[3] |
| Recommended Storage | 2-8 °C, in a dry, well-ventilated place[1] |
Part 2: Synthesis and Reactivity
The synthesis of this compound is straightforward, relying on fundamental and robust organic reactions. Its reactivity is governed by the interplay between the ester and amide functional groups.
Synthetic Strategies
The most logical and efficient synthesis involves the formation of an amide bond between a suitable oxalyl derivative and dimethylamine. This approach provides high yields and a clean reaction profile.
Primary Synthetic Route: Acylation of Dimethylamine
The preferred method is the reaction of ethyl oxalyl chloride (the ethyl ester acid chloride of oxalic acid) with dimethylamine. The high reactivity of the acid chloride ensures a rapid and generally irreversible reaction with the nucleophilic amine.
Experimental Protocol: Synthesis via Ethyl Oxalyl Chloride
-
Reaction Setup: To a solution of dimethylamine (2.2 equivalents) in an anhydrous, aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add ethyl oxalyl chloride (1.0 equivalent) dropwise via a syringe. An excess of dimethylamine is used to neutralize the HCl byproduct.
-
Reaction Execution: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Alternative Route: Aminolysis of Diethyl Oxalate
An alternative synthesis involves the direct reaction of diethyl oxalate with dimethylamine. This method avoids the use of a highly reactive acid chloride but requires careful control of stoichiometry to prevent the formation of the undesired diamide byproduct, N,N,N',N'-tetramethyloxamide.
Caption: Synthetic workflows for this compound.
Core Reactivity
-
Ester Group: The ethyl ester is susceptible to nucleophilic acyl substitution. It can be readily hydrolyzed under basic or acidic conditions to yield N,N-dimethyloxamic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.
-
Amide Group: The N,N-dimethylamide is significantly less reactive than the ester due to the delocalization of the nitrogen lone pair into the carbonyl. It is stable to mild hydrolytic conditions but can be cleaved under forcing acidic or basic conditions. The electron-withdrawing nature of the adjacent ester carbonyl group further influences its reactivity.
Part 3: Spectroscopic and Analytical Characterization
A robust analytical workflow is essential for verifying the identity and purity of a synthesized compound. This self-validating system combines multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly diagnostic.
-
A triplet integrating to 3H around δ 1.3 ppm (from the -CH₃ of the ethyl group).
-
A quartet integrating to 2H around δ 4.3 ppm (from the -OCH₂- of the ethyl group).
-
A singlet integrating to 6H around δ 3.0-3.1 ppm (from the two equivalent -N(CH₃)₂ methyl groups).
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.
-
Signals for the two distinct carbonyl carbons (ester and amide) are expected in the δ 160-170 ppm range.
-
A signal for the ester -OCH₂- carbon around δ 62 ppm.
-
Signals for the N-methyl carbons around δ 35-37 ppm.
-
A signal for the ethyl -CH₃ carbon around δ 14 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
C=O Stretching: Two distinct, strong absorption bands are expected in the region of 1650-1750 cm⁻¹. The ester carbonyl typically appears at a higher wavenumber (e.g., ~1740 cm⁻¹) than the tertiary amide carbonyl (e.g., ~1670 cm⁻¹).
-
C-O and C-N Stretching: Strong bands corresponding to the C-O ester stretch (~1200 cm⁻¹) and the C-N amide stretch (~1400 cm⁻¹) will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's structure.
-
Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 145.
-
Fragmentation: Key fragmentation pathways include the loss of the ethoxy radical (•OCH₂CH₃, -45 Da) to give a fragment at m/z = 100, and the loss of the dimethylamino radical (•N(CH₃)₂, -44 Da) to give a fragment at m/z = 101.
Sources
Introduction: The Utility of N,N-Disubstituted Oxamic Esters
An In-depth Technical Guide to the Synthesis of Ethyl N,N-dimethyloxamate
This compound is a member of the N,N-disubstituted oxamic ester family, a class of compounds valuable in organic synthesis. These molecules serve as versatile intermediates, notably as precursors for generating carbamoyl radicals, which are instrumental in forming a wide array of amides, urethanes, and other nitrogen-containing molecules of interest in medicinal chemistry and materials science.[1]
The synthesis of this compound is a foundational reaction for researchers entering the field, illustrating a classic nucleophilic acyl substitution. The most direct and common method involves the reaction of diethyl oxalate with dimethylamine.[2] This guide provides a detailed exploration of this synthesis, from the underlying chemical principles to a field-tested experimental protocol, designed for clarity and reproducibility.
Pillar 1: The Underlying Mechanism and Stoichiometric Logic
The synthesis hinges on the reaction between diethyl oxalate, which features two electrophilic ester groups, and dimethylamine, a secondary amine that acts as a potent nucleophile.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Causality of the Reaction Pathway:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide group (⁻OEt).
-
Proton Transfer: The positively charged nitrogen is neutralized by transferring a proton to the ethoxide, forming the stable amide product (this compound) and the byproduct, ethanol.
A crucial aspect of this reaction is the differential reactivity of amines, which forms the basis of the Hofmann method for amine separation.[2][4] Secondary amines, like dimethylamine, possess only one reactive N-H proton.[2] Consequently, they react with diethyl oxalate in a 1:1 molar ratio to produce an N,N-disubstituted ethyl oxamate, which is typically a liquid.[2][4][5] In contrast, primary amines have two N-H protons and react in a 2:1 ratio to form symmetrical N,N'-disubstituted oxamides, which are often crystalline solids.[2][4] Tertiary amines lack an N-H proton and do not react under these conditions.[2][3][4] This predictable reactivity makes the synthesis of this compound a highly selective and efficient process.
Pillar 2: A Self-Validating Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound. Each step is designed to ensure a high yield and purity of the final product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reagents and Equipment
-
Reagents:
-
Diethyl oxalate (>99%)
-
Dimethylamine (e.g., 40% solution in water, or anhydrous)
-
-
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus (for atmospheric and vacuum distillation)
-
Standard laboratory glassware
-
Step-by-Step Methodology
-
Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with diethyl oxalate (e.g., 14.6 g, 0.1 mol).
-
Amine Addition: Add a solution of dimethylamine (0.1 mol) to the dropping funnel. Add the dimethylamine solution dropwise to the stirring diethyl oxalate. The reaction may be exothermic; control the addition rate to maintain a gentle reaction.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.[2]
-
Byproduct Removal: After the reflux period, rearrange the apparatus for distillation at atmospheric pressure. Distill off the ethanol formed during the reaction.[2]
-
Purification: The remaining crude liquid is the desired product. Purify it by vacuum distillation.[2] Collect the fraction boiling at approximately 105-106 °C at 7 mmHg.[6][7]
Quantitative Data Summary
| Reagent | Molecular Weight ( g/mol ) | Example Moles (mol) | Example Mass/Volume | Equivalents |
| Diethyl Oxalate | 146.14 | 0.1 | 14.6 g (13.5 mL) | 1.0 |
| Dimethylamine | 45.08 | 0.1 | 11.3 mL (40% aq. sol.) | 1.0 |
| Product | (Theoretical) | (Theoretical) | (Theoretical) | |
| This compound | 145.16 | 0.1 | 14.5 g | |
| Reaction Conditions | ||||
| Temperature | Reflux | |||
| Time | 2-4 hours | |||
| Expected Yield | ~85% |
Note: The yield is based on the reported synthesis of the analogous ethyl N,N-diethyloxamate.[2]
Pillar 3: Authoritative Grounding & Product Validation
Validation of the final product is critical. The synthesized this compound should be characterized using standard analytical techniques to confirm its identity, purity, and structure.[2]
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₁₁NO₃[8] |
| Molecular Weight | 145.16 g/mol [6] |
| Boiling Point | 105-106 °C / 7 mmHg[6][7] |
| Density | 1.068 g/mL at 25 °C[6][7] |
| Refractive Index (n20/D) | 1.442[6][7] |
Spectroscopic Characterization
-
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides definitive structural confirmation. Expected chemical shifts (δ), based on analogous structures, would be approximately:[2]
-
163-165 ppm: Ester Carbonyl (C=O)
-
158-160 ppm: Amide Carbonyl (C=O)
-
~62 ppm: OC H₂CH₃
-
~36 ppm: N(C H₃)₂
-
~14 ppm: OCH₂C H₃
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic strong absorption bands for the two distinct carbonyl groups: one for the ester and one for the amide.
Safety and Handling
A rigorous approach to safety is non-negotiable. Both reactants present significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Diethyl Oxalate:
-
Hazards: Causes serious eye irritation.[9] May be harmful if swallowed.[9] Combustible liquid.
-
Handling: Wear protective gloves, clothing, and eye/face protection.[9] Keep away from heat, sparks, and open flames.[9][10] Store in a cool, dry, well-ventilated place.[9][11] Incompatible with strong acids, bases, and oxidizing agents.[9]
-
-
Dimethylamine:
-
Hazards: Highly flammable liquid and vapor. Toxic if inhaled and corrosive.[12]
-
Handling: Must be handled in a well-ventilated fume hood.[12][13] Keep away from all ignition sources.[12] Use explosion-proof equipment.[12] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[13]
-
-
General Precautions:
References
- An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. Benchchem.
- A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate for Researchers and Drug Development Professionals. Benchchem.
- SAFETY DATA SHEET - Diethyl oxal
- SAFETY DATA SHEET - Diethyl oxal
- Reaction of amines with diethyl oxalate (Hofmann amine separ
- Oxamic acids: useful precursors of carbamoyl radicals. RSC Publishing.
- Chemical Safety Data Sheet MSDS / SDS - N,N-DIETHYL-N'-1-NAPHTHYLETHYLENEDIAMINE OXAL
- DIETHYL OXAL
- diethylamine - Safety D
- Reaction of amines with diethyl oxalate (Hofmann amine separ
- Ethyl N,N-dimethyloxam
- ethyl n,n-dimethyloxam
- Ethyl N,N-dimethyloxam
Sources
- 1. Oxamic acids: useful precursors of carbamoyl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01953A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. N,N-二甲基草酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lobachemie.com [lobachemie.com]
- 12. idesapetroquimica.com [idesapetroquimica.com]
- 13. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to Ethyl N,N-dimethyloxamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N,N-dimethyloxamate, a member of the oxamate class of compounds, is a versatile chemical intermediate characterized by its ester and N,N-disubstituted amide functionalities. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and applications, with a focus on its utility in organic synthesis and potential relevance to drug discovery workflows.
Compound Identification
-
IUPAC Name: ethyl 2-(dimethylamino)-2-oxoacetate[1]
-
CAS Number: 16703-52-9[1]
-
Molecular Formula: C₆H₁₁NO₃[1]
-
Molecular Weight: 145.16 g/mol [2]
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. The data presented below provides key reference points for the identification and handling of this compound.
| Property | Value | Source |
| Boiling Point | 105-106 °C at 7 mmHg | [2] |
| Density | 1.068 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.442 | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of the compound.
-
Mass Spectrometry: The NIST WebBook provides the electron ionization mass spectrum for this compound, which is a primary tool for determining its molecular weight and fragmentation pattern.[1]
-
Infrared (IR) Spectroscopy: The gas-phase IR spectrum, also available from the NIST database, reveals key functional group vibrations, including the characteristic carbonyl stretches of the ester and amide groups.[3]
Synthesis of this compound: Mechanism and Protocol
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The reaction proceeds by the aminolysis of a dialkyl oxalate, in this case, diethyl oxalate, with a secondary amine, dimethylamine.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction mechanism is a well-established two-step process involving a tetrahedral intermediate.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking one of the electrophilic ester carbonyl carbons of diethyl oxalate. This forms a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide anion (EtO⁻) as the leaving group. The ethoxide is subsequently protonated by the newly formed N-H bond or by another amine molecule to generate ethanol.
This reaction is highly selective for secondary amines like dimethylamine, which possess one reactive N-H proton and react in a 1:1 molar ratio to produce the corresponding N,N-disubstituted ethyl oxamate.[4] In contrast, primary amines would typically react in a 2:1 ratio to yield a symmetrical N,N'-disubstituted oxamide, while tertiary amines do not react under these conditions.[1][5] This differential reactivity forms the basis of the classical Hofmann method for separating mixtures of amines.[6]
Caption: Synthesis of this compound via nucleophilic acyl substitution.
Experimental Protocol: Synthesis from Diethyl Oxalate and Dimethylamine
This protocol is adapted from established procedures for the synthesis of N,N-dialkyl oxamic esters from diethyl oxalate.[4]
Materials:
-
Diethyl oxalate (1.0 equivalent)
-
Dimethylamine (1.0 equivalent, typically as a solution in a suitable solvent like THF or ethanol)
-
Anhydrous solvent (e.g., ethanol or neat)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine diethyl oxalate and the dimethylamine solution. Causality: Using a 1:1 molar ratio of reactants is crucial as secondary amines have only one reactive proton, ensuring the formation of the mono-amido ester rather than a double addition product.[4]
-
Heating: Heat the reaction mixture to reflux. The reaction is typically monitored by TLC or GC until the starting material is consumed (usually 2-4 hours). Causality: Heating provides the necessary activation energy for the nucleophilic attack and accelerates the reaction towards completion.
-
Work-up and Purification: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol byproduct and any excess solvent or unreacted starting materials by distillation under reduced pressure. Causality: Distillation is an effective method for separating the liquid product from the volatile ethanol byproduct and any remaining volatile starting materials, leveraging their different boiling points.[4] c. The remaining crude liquid is then purified by vacuum distillation to yield pure this compound. Causality: Vacuum distillation is employed because the product has a relatively high boiling point; reducing the pressure lowers the boiling point, preventing potential thermal decomposition of the compound.
Applications in Synthesis and Drug Development
While specific, large-scale pharmaceutical applications of this compound are not extensively documented in mainstream literature, its structural motifs—the oxamate and the N,N-dimethylamide—are of significant interest in medicinal chemistry.
-
As a Versatile Intermediate: Oxamates and their derivatives serve as valuable intermediates in the synthesis of more complex heterocyclic systems, which are often the core scaffolds of biologically active molecules.[7] The dual functionality of this compound allows for selective transformations at either the ester or the amide group, making it a potentially useful building block.
-
The N,N-Dimethyl Moiety in Drug Design: The N,N-dimethyl group is frequently incorporated into drug candidates to modulate their physicochemical properties. It can enhance aqueous solubility, improve metabolic stability by blocking N-dealkylation, and fine-tune the basicity of a molecule, which can be critical for its pharmacokinetic profile and target engagement.[8]
-
Potential as a Pharmacophore: The oxamate group itself (R-NH-CO-COO-) is a known pharmacophore that can act as a mimic of α-keto acids, which are substrates for various enzymes. This has led to the development of oxamate-containing molecules as enzyme inhibitors. Although this compound is an N,N-disubstituted version, its core structure could serve as a starting point for the design of novel bioactive compounds.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazard Classifications: Acute Toxicity (Oral, Category 4), Serious Eye Damage (Category 1), and Respiratory Sensitization (Category 1).[2]
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).[2]
-
Personal Protective Equipment (PPE): Appropriate PPE, including eye shields, face shields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter), should be worn when handling this compound.[2]
-
Storage: Store in a well-ventilated place at 2-8°C. It is classified under Storage Class 10 for combustible liquids.
Conclusion
This compound is a valuable chemical entity with well-defined physical and chemical properties. Its synthesis via the reaction of diethyl oxalate and dimethylamine is a robust and mechanistically understood process. While its direct application in marketed pharmaceuticals is not prominent, its structural components are highly relevant to medicinal chemistry. As a bifunctional intermediate, it offers synthetic chemists a platform for the elaboration of more complex molecules, making it a compound of continuing interest for both academic research and the drug development industry.
References
-
This compound. (n.d.). NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]
-
A mixture containing primary, secondary and tertiary amine is treated with diethyl oxalate. Choose the correct statement. (n.d.). Allen. Retrieved January 13, 2026, from [Link]
-
Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018, January 10). Chemistry Stack Exchange. Retrieved January 13, 2026, from [Link]
-
Hofmann's method to separate amines in a mixture uses the reagent. (n.d.). Infinity Learn. Retrieved January 13, 2026, from [Link]
-
NMR Spectra of New Compounds. (n.d.). University of Regensburg. Retrieved January 13, 2026, from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). The Journal of Organic Chemistry. Retrieved January 13, 2026, from [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Human Metabolome Database. Retrieved January 13, 2026, from [Link]
-
This compound IR Spectrum. (n.d.). NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]
-
13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0188454). (n.d.). NP-MRD. Retrieved January 13, 2026, from [Link]
- Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide. (n.d.). Google Patents.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved January 13, 2026, from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 13, 2026, from [Link]
-
Oxalic acid, dimethyl ester. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]
-
3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]
- Preparation of sodium diethyl oxalacetate. (n.d.). Google Patents.
-
The Essential Role of Ethyl Thiooxamate in Modern Organic Synthesis. (2025, September 16). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 13, 2026, from [Link]
-
Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 13, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Hofmann's method to separate amines in a mixture uses the reagent [infinitylearn.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility of Ethyl N,N-dimethyloxamate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl N,N-dimethyloxamate is a chemical compound with relevance in various research and development sectors, including pharmaceuticals and specialty chemicals. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, formulation, and other critical processes. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively published, this document outlines the fundamental principles, robust experimental methodologies, and data modeling techniques required for its determination.
This compound is an organic molecule with the linear formula (CH₃)₂NCOCO₂C₂H₅. It possesses both a tertiary amide and an ethyl ester functional group, which dictates its physicochemical properties and, consequently, its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | [1][2] |
| Molecular Weight | 145.16 g/mol | [3] |
| CAS Number | 16703-52-9 | [1] |
| Appearance | Liquid | [4] |
| Density | 1.068 g/mL at 25 °C | [3] |
| Boiling Point | 105-106 °C at 7 mmHg | [3] |
| Refractive Index | n20/D 1.442 | [3] |
| Flash Point | >230 °F (>110 °C) | [3] |
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the principle "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.
For this compound, its molecular structure, featuring both polar (amide and ester groups) and nonpolar (ethyl and methyl groups) regions, suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., alcohols): These solvents can act as hydrogen bond donors and acceptors. While this compound can accept hydrogen bonds at its oxygen and nitrogen atoms, it lacks a hydrogen bond donor. Its solubility in protic solvents will depend on the balance between these interactions and the disruption of the solvent's hydrogen-bonding network.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, N,N-dimethylformamide): These solvents possess dipole moments but do not have O-H or N-H bonds. They are effective at solvating polar molecules through dipole-dipole interactions. Given the polar nature of the amide and ester functional groups in this compound, it is expected to exhibit good solubility in many polar aprotic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The presence of the polar functional groups in this compound will likely limit its solubility in nonpolar solvents.
Caption: Predicted solubility of this compound.
Experimental Determination of Solubility
The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.
Experimental Protocol: Isothermal Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker bath. The temperature should be precisely controlled.
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
Determine the concentration of this compound in the diluted solution using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Analytical Method: UV-Vis Spectrophotometry
-
Wavelength Selection:
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max).
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Measure the absorbance of each standard solution at λ_max.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Sample Analysis:
-
Measure the absorbance of the diluted, filtered sample from the solubility experiment.
-
Use the equation of the line from the calibration curve to calculate the concentration of this compound in the sample.
-
Caption: Experimental workflow for solubility determination.
Thermodynamic Modeling of Solubility Data
Once experimental solubility data (typically as mole fraction, x) are obtained at various temperatures (T), thermodynamic models can be used to correlate the data and derive important thermodynamic parameters of dissolution.
The Modified Apelblat Model
A widely used semi-empirical model that relates the mole fraction solubility to temperature is the modified Apelblat equation:
ln(x) = A + B/T + C ln(T)
where A, B, and C are model parameters obtained by fitting the experimental data. A and B are related to the enthalpy and entropy of dissolution, while C reflects the effect of temperature on the heat capacity of dissolution.
The van't Hoff Equation
The van't Hoff equation can be used to estimate the apparent enthalpy of dissolution (ΔH°_sol) and the apparent entropy of dissolution (ΔS°_sol). The relationship is given by:
ln(x) = -ΔH°_sol / (RT) + ΔS°_sol / R
where R is the universal gas constant. A plot of ln(x) versus 1/T should be linear, with the slope and intercept used to calculate ΔH°_sol and ΔS°_sol, respectively. These parameters provide insight into the dissolution process, indicating whether it is endothermic or exothermic and driven by enthalpy or entropy.
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By employing the principles of intermolecular forces, a systematic experimental approach using the isothermal shake-flask method, and appropriate analytical and thermodynamic modeling, researchers can generate the critical data needed for process development, formulation, and other scientific applications. The methodologies outlined herein are fundamental to physical chemistry and pharmaceutical sciences and can be broadly applied to other solute-solvent systems.
References
[5] A, Description and Solubility. (2011). No source provided. Sigma-Aldrich. This compound 98%. Sigma-Aldrich. [3] ChemicalBook. This compound. ChemicalBook. [6] Fisher Scientific. This compound, 98%. Fisher Scientific. [1] NIST. This compound. NIST WebBook. [7] National Institute of Standards and Technology. IUPAC-NIST Solubilities Database. NIST. [2] PubChem. This compound. PubChem. [8] NIST. This compound. NIST WebBook. [9] ChemicalBook. 2212-32-0(N-Methyl-N-(N,N-dimethylaminoethyl)-aminoethanol) Product Description. ChemicalBook. [10] NIST/TRC. 2-(N,N-dimethylamino)ethanol -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). [11] ResearchGate. Solubility comparison in ethyl acetate. ResearchGate. [12] ResearchGate. Observed mole fraction solubilities (x), calculated mole fraction... ResearchGate. [13] NIH. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Center for Biotechnology Information. [14] NIST/TRC. ethyl 2,2-dimethylpropanoate -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). Sigma-Aldrich. Solvent Miscibility Table. Sigma-Aldrich. [15] No source provided. [16] ChemicalBook. This compound | 16703-52-9. ChemicalBook. [17] No source provided. [4] Stenutz. This compound. Stenutz. [18] National Toxicology Program. Appendix B1. National Toxicology Program. [19] LabSolutions. This compound. LabSolutions. [20] PubChem. Acetone. PubChem. [21] Cayman Chemical. PRODUCT INFORMATION. Cayman Chemical. [22] ResearchGate. Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. ResearchGate. [23] ResearchGate. Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures. ResearchGate. [24] Ataman Kimya. ETHYL OXALATE. atamankimya.com. [25] PubChem. N,N-dimethylmethanamine;ethyl acetate;methanol. PubChem.
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C6H11NO3 | CID 85553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. drugfuture.com [drugfuture.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. 2212-32-0 CAS MSDS (N-Methyl-N-(N,N-dimethylaminoethyl)-aminoethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 2-(N,N-dimethylamino)ethanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ethyl 2,2-dimethylpropanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 15. csustan.edu [csustan.edu]
- 16. This compound | 16703-52-9 [amp.chemicalbook.com]
- 17. Ethyl Acetate Solvent Properties [macro.lsu.edu]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. labsolu.ca [labsolu.ca]
- 20. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. atamankimya.com [atamankimya.com]
- 25. N,N-dimethylmethanamine;ethyl acetate;methanol | C8H21NO3 | CID 20481854 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanistic Pathways of Ethyl N,N-dimethyloxamate in Organic Synthesis
Abstract
Ethyl N,N-dimethyloxamate, a member of the oxamate family of compounds, presents a unique combination of ester and tertiary amide functionalities directly attached to a vicinal dicarbonyl core. This guide provides a comprehensive technical overview of its structure, properties, and, most critically, its mechanistic behavior in organic reactions. While not as ubiquitously cited as other common C4 building blocks, a detailed analysis of its electronic and steric properties allows for a robust understanding of its reactivity. This document will explore its role as an electrophile in nucleophilic acyl substitution reactions and delve into its thermal decomposition pathways. By examining its reactivity through the lens of established mechanistic principles and drawing parallels with related, well-studied reagents, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound as a versatile synthon in the construction of complex molecular architectures.
Introduction: Unveiling the Chemical Identity of this compound
This compound, with the chemical formula C6H11NO3, is a colorless to pale yellow liquid at room temperature.[1][2] Its structure is characterized by an ethyl ester and an N,N-dimethylamide linked by a carbon-carbon single bond, forming a 1,2-dicarbonyl system. This arrangement of functional groups imparts a unique electronic profile to the molecule, with two distinct electrophilic centers.
| Property | Value | Source |
| IUPAC Name | ethyl 2-(dimethylamino)-2-oxoacetate | [1] |
| CAS Number | 16703-52-9 | |
| Molecular Weight | 145.16 g/mol | |
| Boiling Point | 105-106 °C at 7 mmHg | |
| Density | 1.068 g/mL at 25 °C |
The presence of both an ester and a tertiary amide group on adjacent carbons is central to its reactivity. The lone pair of the nitrogen atom of the dimethylamino group is delocalized into the adjacent carbonyl, making the amide carbonyl less electrophilic than the ester carbonyl. This electronic differentiation is a key factor in predicting the regioselectivity of nucleophilic attack.
Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the reaction of diethyl oxalate with dimethylamine. This reaction is a classic example of nucleophilic acyl substitution at the ester carbonyl.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of dimethylamine on one of the electrophilic carbonyl carbons of diethyl oxalate. Given that primary and secondary amines react readily with esters to form amides, this transformation is highly efficient.[3] The generally accepted mechanism involves the following steps:
-
Nucleophilic Attack: The nitrogen atom of dimethylamine attacks one of the ester carbonyl carbons of diethyl oxalate, leading to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, expelling an ethoxide ion as the leaving group.
-
Proton Transfer: A proton transfer from the resulting positively charged nitrogen to the ethoxide ion generates the final product, this compound, and ethanol.
Caption: Synthetic pathway for this compound.
Experimental Protocol
A representative experimental procedure for the synthesis of an N,N-disubstituted oxamic ester from diethyl oxalate and a secondary amine is as follows[3]:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1.0 equivalent) in a suitable solvent such as absolute ethanol.
-
Add a solution of dimethylamine (1.0 equivalent) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to reflux for 1-3 hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Mechanism of Action in Organic Reactions: An Electrophilic Building Block
The core reactivity of this compound is defined by its two electrophilic carbonyl centers. As discussed, the ester carbonyl is generally more susceptible to nucleophilic attack than the amide carbonyl due to the electron-donating resonance effect of the amide nitrogen. This differential reactivity allows for selective transformations.
Nucleophilic Acyl Substitution
This compound can serve as an N,N-dimethyloxamoylating agent, transferring the (CH₃)₂NCOCO- group to a nucleophile. The reaction mechanism follows the general principles of nucleophilic acyl substitution.
Mechanism with a Generic Nucleophile (Nu⁻):
-
Nucleophilic Attack: The nucleophile attacks the more electrophilic ester carbonyl carbon.
-
Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Leaving Group Elimination: The intermediate collapses, with the ethoxide ion acting as the leaving group to yield the N,N-dimethyloxamoylated product.
Caption: General mechanism of nucleophilic acyl substitution.
This reactivity is particularly useful in the synthesis of more complex amides and other carbonyl derivatives where a subsequent transformation of the newly introduced oxamoyl group is desired.
Reactions with Grignard Reagents
The reaction of this compound with organomagnesium reagents (Grignard reagents) is expected to proceed with the initial attack at the more reactive ester carbonyl. Depending on the stoichiometry of the Grignard reagent, further reaction with the ketone product of the first addition can occur. A similar reaction has been documented for diethyl N-Boc-iminomalonate with organomagnesium reagents, highlighting the utility of such electrophilic building blocks.[4]
Condensation Reactions
While there is a lack of specific literature on the condensation reactions of this compound, its structural similarity to diethyl oxalate suggests it could participate in Claisen-type condensations with enolizable ketones or esters. The presence of the N,N-dimethylamide group might influence the reactivity and the stability of the resulting products.
Thermal Decomposition: A Mechanistic Insight from Gas-Phase Kinetics
A study on the kinetics of the homogeneous, unimolecular elimination reactions of this compound in the gas phase provides valuable insight into its thermal stability and decomposition pathways. Such studies are crucial for understanding the behavior of the molecule under pyrolytic conditions, which can be relevant in certain synthetic applications and in mass spectrometry. The study suggests a concerted, unimolecular elimination mechanism, likely involving a six-membered transition state, to yield N,N-dimethyl oxamic acid and ethene.
Sources
Potential research applications of Ethyl N,N-dimethyloxamate
An In-depth Technical Guide to the Potential Research Applications of Ethyl N,N-dimethyloxamate
Executive Summary
This compound, a seemingly simple diester-amide, holds significant untapped potential as a versatile building block in modern chemical research. This guide moves beyond its basic chemical identity to explore its latent applications in medicinal chemistry, chemical biology, and materials science. By dissecting its core reactivity, we present a scientifically grounded rationale for its use in the synthesis of novel bioactive heterocycles, functional polymers, and as a scaffold in drug discovery programs. This document provides not only the theoretical framework but also actionable experimental protocols, positioning this compound as a valuable and underexplored tool for researchers and drug development professionals.
Introduction to this compound: A Molecule of Latent Potential
This compound, with the linear formula (CH₃)₂NCOCO₂C₂H₅, is an organic compound featuring both an amide and an ester functional group attached to adjacent carbonyl carbons.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable C4 building block for organic synthesis. While it has been commercially available as a chemical intermediate, its potential in dedicated research applications has been largely overlooked. This guide aims to illuminate these possibilities, providing a roadmap for its strategic utilization in various scientific domains.
The core of its utility lies in the electrophilic nature of its carbonyl carbons and the presence of the N,N-dimethylamino moiety, a common pharmacophore in many biologically active compounds.[2] This combination allows for a diverse range of chemical transformations, leading to the construction of complex molecular architectures with potential therapeutic or material applications.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₃ | [3] |
| Molecular Weight | 145.16 g/mol | [1] |
| CAS Number | 16703-52-9 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 105-106 °C at 7 mmHg | [1] |
| Density | 1.068 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.442 | [1] |
| SMILES | CCOC(=O)C(=O)N(C)C | [1] |
| InChI Key | HMALWDVRMHVUAW-UHFFFAOYSA-N | [1] |
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from the differential reactivity of its ester and amide functionalities. The ester group is susceptible to nucleophilic attack by a variety of nucleophiles, including amines, hydrazines, and carbanions. The adjacent N,N-dimethylamide group, being less electrophilic, often remains intact under conditions that transform the ester, allowing for selective modifications.
Nucleophilic Acyl Substitution at the Ester Carbonyl
The primary mode of reaction for this compound involves nucleophilic acyl substitution at the ester carbonyl. This reactivity is analogous to that of diethyl oxalate, a well-established reagent in organic synthesis.[4]
Caption: General reaction pathway for nucleophilic acyl substitution.
This fundamental reactivity opens the door to a multitude of synthetic transformations, which will be explored in the context of specific research applications.
Potential Research Applications
The true potential of this compound lies in its application as a scaffold for the synthesis of novel molecules with desirable biological or material properties.
Medicinal Chemistry and Drug Discovery
The N,N-dimethylamino group is a well-known pharmacophore found in a wide array of FDA-approved drugs, contributing to properties such as receptor binding, solubility, and metabolic stability.[2] This makes this compound an attractive starting material for the synthesis of new therapeutic agents.
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals.[5][6] this compound can serve as a versatile precursor for the synthesis of various N-heterocyclic systems.
a) Quinoxalines:
Quinoxalines are a class of bicyclic heterocycles with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[7][8] They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][9] this compound, possessing an α-ketoester moiety, is an ideal substrate for this reaction.
Caption: Workflow for the synthesis and evaluation of quinoxaline derivatives.
Experimental Protocol: Synthesis of N,N-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., acetic acid, p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired quinoxaline derivative.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
b) Pyrazoles:
Pyrazoles are another important class of N-heterocycles with diverse pharmacological activities.[10] They are commonly synthesized via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10] The α-ketoester functionality of this compound makes it a suitable precursor for pyrazole synthesis.
Experimental Protocol: Synthesis of 5-(dimethylcarbamoyl)-1H-pyrazol-3(2H)-one
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and collect the precipitated product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.
-
Characterization: Characterize the product by NMR, MS, and IR spectroscopy.
The N,N-dimethylamino moiety is a common feature in compounds with antimicrobial activity.[11][12][13] By using this compound as a starting material, novel compounds with potential antimicrobial properties can be synthesized and screened.
Proposed Research Workflow: Antimicrobial Screening
Caption: A proposed workflow for antimicrobial screening of novel derivatives.
Chemical Biology
In the field of chemical biology, small molecules are used as tools to probe and understand biological systems.
This compound, with its low molecular weight and simple structure, is an ideal candidate for use as a fragment in FBDD campaigns. Fragments are small molecules that are screened for weak binding to a biological target. Hits from these screens can then be elaborated into more potent lead compounds.
While more speculative, this compound could be modified to create chemical probes for studying biological processes. For example, a reporter tag (e.g., a fluorophore or a biotin moiety) could be appended to the molecule through reaction at the ester functionality.
Materials Science
The bifunctional nature of this compound also lends itself to applications in polymer chemistry.
Through reactions involving both the ester and a derivatized amide functionality, this compound could be used as a monomer in the synthesis of novel polyamide-esters. These polymers could exhibit interesting properties due to the presence of both hydrogen bond donating and accepting groups.
Proposed Polymerization Scheme
Caption: A general scheme for the synthesis of polyamide-esters.
Conclusion
This compound is a readily available and cost-effective chemical that possesses a rich and underexplored reactivity profile. Its potential as a versatile building block in medicinal chemistry for the synthesis of bioactive heterocycles and other pharmacologically relevant scaffolds is significant. Furthermore, its application in chemical biology and materials science presents exciting avenues for future research. This technical guide provides a foundational framework and actionable protocols to encourage the scientific community to unlock the full potential of this promising molecule.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- El-Nassag, M. A. A., El-Gazzar, A. B. A., & Gaafar, A. M. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Chinese Chemical Society, 61(10), 1107-1126.
- Wan, J. P., & Wei, L. (2015). Quinoxaline synthesis by domino reactions. RSC Advances, 5(112), 92269-92283.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aaly, A. A. (2012). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Mini-Reviews in Medicinal Chemistry, 12(12), 1166-1181.
- Burnett, J. C., & Chhonker, Y. S. (2000). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 44(9), 2514-2517.
- Deviny, E. J., & Pfaller, M. A. (1995). Antimicrobial Activity of N, N-Dimethyl-N-alkyl-D-glucaminium Bromides. Antimicrobial Agents and Chemotherapy, 39(7), 1619-1621.
- Pakulska, W., Malinowski, Z., Szcześniak, A. K., Czarnecka, E., & Epsztajn, J. (2009). Synthesis and pharmacological evaluation of N-(dimethylamino)ethyl derivatives of benzo- and pyridopyridazinones. Archiv der Pharmazie, 342(1), 41-47.
- Williams, J. M., & Williams, D. B. G. (2007). Highly Efficient Ruthenium-Catalyzed Oxime to Amide Rearrangement. Organic Letters, 9(21), 4247-4249.
- Kıbrız, İ. E., Saçmacı, M., & Yıldırım, İ. (2023). Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. Bozok Journal of Science, 1(2), 81-86.
-
Organic Chemistry Portal. Oxalyl chloride. [Link]
-
Wikipedia. Oxalyl chloride. [Link]
- Hernández-Luis, F., et al. (2022). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules, 27(15), 4945.
-
ResearchGate. (2020). Direct and Catalytic Amide Synthesis from Ketones via Transoximation and Beckmann Rearrangement under Mild Conditions. [Link]
-
ResearchGate. (2021). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. [Link]
- Alcaraz, M. J., et al. (2002). Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase. European Journal of Medicinal Chemistry, 37(8), 689-696.
- Google Patents. (2007). Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide.
- Constable, E. C. (2007). Nitrogen heterocycles as building blocks for new metallosupramolecular architectures. Molecules, 12(3), 440-454.
-
PubChem. Ethyl N,N-diethyloxamate. National Center for Biotechnology Information. [Link]
- Hagar, M., et al. (2022). Heteroleptic Copper(II) Complexes Containing 2′-Hydroxy-4-(Dimethylamino)
-
ResearchGate. (2020). Direct and Catalytic Amide Synthesis from Ketones via Transoximation and Beckmann Rearrangement under Mild Conditions. [Link]
-
Chemistry (Class XII). (n.d.). [Link]
- Lim, J. H., et al. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorganic & Medicinal Chemistry Letters, 18(18), 5044-5047.
-
MDPI. (2009). Nitrogen Heterocycles as Building Blocks for New Metallo-supramolecular Architectures. [Link]
-
RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
-
Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]
-
RSC Publishing. (2019). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. [Link]
-
ResearchGate. (2008). Catalytic Amination of Aldehydes to Amides. [Link]
-
ResearchGate. (2021). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. [Link]
- Shawali, A. S., & Abdallah, M. A. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 10(1), 75-92.
- He, L., et al. (2014). 2-Alkynylbenzaldoxime: a versatile building block for the generation of N-heterocycles. Organic & Biomolecular Chemistry, 12(45), 9045-9053.
-
ResearchGate. (1985). Properties of poly[N‐2‐(methyacryloyloxy)ethyl‐N,N‐dimethyl‐N‐3‐sulfopropylammonium betaine] in dilute solution. [Link]
-
The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
PubMed. (2004). Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations. [Link]
-
MDPI. (2011). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]
Sources
- 1. mtieat.org [mtieat.org]
- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. msesupplies.com [msesupplies.com]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria | MDPI [mdpi.com]
The Oxamate Scaffold: A Technical Guide to Ethyl N,N-dimethyloxamate and its Analogs as Metabolic Regulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Cellular Metabolism in Disease
The metabolic landscape of diseased cells, particularly in cancer, presents a compelling frontier for therapeutic intervention. Altered metabolic pathways, such as the well-documented Warburg effect, are not merely byproducts of cellular transformation but are critical drivers of disease progression. This guide delves into the chemistry, biology, and therapeutic potential of Ethyl N,N-dimethyloxamate and its analogs, a class of small molecules that target key nodes in cellular metabolism. As inhibitors of Lactate Dehydrogenase (LDH) and indirect modulators of Hypoxia-Inducible Factor-1α (HIF-1α), these compounds offer a promising strategy to exploit the metabolic vulnerabilities of pathological cells. This document serves as a comprehensive resource for researchers and drug development professionals, providing in-depth scientific insights, detailed experimental protocols, and a critical evaluation of this evolving therapeutic class.
The Chemical Landscape: Synthesis and Structure-Activity Relationships
The synthesis of this compound and its analogs is primarily achieved through the reaction of a dialkyl oxalate, such as diethyl oxalate, with a corresponding secondary amine.[1][2][3][4] This straightforward and efficient method allows for the generation of a diverse library of N,N-dialkyloxamates for structure-activity relationship (SAR) studies.
General Synthesis of N,N-Disubstituted Oxamic Esters
The reaction involves the nucleophilic attack of a secondary amine on one of the electrophilic ester carbonyls of diethyl oxalate, leading to the formation of an amide bond and the release of ethanol.[1] The reaction typically proceeds in a 1:1 molar ratio.[1]
Experimental Protocol: Synthesis of Ethyl N,N-diethyloxamate [1]
This protocol provides a representative example for the synthesis of an N,N-dialkyloxamate.
Materials:
-
Diethyl oxalate (14.6 g, 0.1 mol)
-
Diethylamine (7.3 g, 0.1 mol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Combine diethyl oxalate and diethylamine in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture at reflux for 2 hours.
-
After the reaction is complete, arrange the apparatus for distillation to remove the ethanol byproduct.
-
Once the ethanol has been distilled off, purify the remaining residue by vacuum distillation to obtain the pure ethyl N,N-diethyloxamate.
Characterization Data for Ethyl N,N-diethyloxamate: [1]
-
¹H-NMR (CDCl₃, δ): 4.3 (q, 2H, OCH₂), 3.4 (q, 4H, N(CH₂)₂), 1.4 (t, 3H, OCH₂CH₃), 1.2 (t, 6H, N(CH₂CH₃)₂)
-
¹³C-NMR (CDCl₃, δ): 163.5 (ester C=O), 159.0 (amide C=O), 62.5 (OCH₂), 41.0 (N(CH₂)₂), 14.0 (OCH₂CH₃), 13.0 (N(CH₂CH₃)₂)
Diagram of the Synthesis of N,N-Disubstituted Oxamic Esters
Caption: General reaction scheme for the synthesis of N,N-disubstituted oxamic esters.
Structure-Activity Relationships of Oxamate Analogs as LDH Inhibitors
The inhibitory potency of oxamate analogs against Lactate Dehydrogenase is significantly influenced by the nature of the substituents on the amide nitrogen.
| Compound/Analog | R Group(s) | Target | IC50/Ki | Reference |
| Oxamate | H | Human LDH-A | Ki > 100 µM | [5] |
| N-isopropyloxamic acid | Isopropyl | Mouse LDH-A | Low inhibitory potency | [5] |
| N-propyloxamic acid | Propyl | Mouse LDH-A | Low inhibitory potency | [5] |
| AZ-33 | Malonic derivative | Human LDH-A | 0.5 µM | [6] |
| NHI-1 | N-hydroxyindole-2-carboxylate | Human LDH-A | 29.0 µM | [6] |
| NHI-2 (methyl ester of NHI-1) | N-hydroxyindole-2-carboxylate methyl ester | Human LDH-A | 14.7 µM | [6] |
Studies have shown that N-substituted oxamates can exhibit selectivity for different LDH isoforms.[5] For instance, fragment-based approaches have led to the development of sub-micromolar inhibitors of LDH-A.[6] The inclusion of carboxylic acid moieties appears to be important for enzymatic inhibitory activity, though this can negatively impact cellular permeability.[6] Esterification of these carboxylic acid groups can lead to more cell-permeable prodrugs.[6]
Mechanism of Action: Dual Inhibition of LDH and HIF-1α Pathway
This compound and its analogs exert their cellular effects primarily through the inhibition of Lactate Dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[7] This inhibition has significant downstream consequences, including the modulation of the HIF-1α signaling pathway.
Lactate Dehydrogenase (LDH) Inhibition
LDH catalyzes the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH-A is a key enzyme for regenerating NAD+ to sustain glycolysis.[7] By inhibiting LDH-A, oxamate derivatives block this crucial step, leading to a depletion of NAD+ and an accumulation of pyruvate.[8] This disruption of glycolysis can lead to a reduction in ATP production and an increase in reactive oxygen species (ROS), ultimately inducing cell cycle arrest and apoptosis in cancer cells.[9]
Diagram of LDH Inhibition and its Immediate Metabolic Consequences
Caption: Inhibition of LDH-A by oxamates disrupts the conversion of pyruvate to lactate.
Modulation of the HIF-1α Pathway
Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels.[10] It upregulates the expression of genes involved in glycolysis, including LDH-A.[10] The inhibition of LDH-A by oxamates can indirectly affect the HIF-1α pathway. By reducing the regeneration of NAD+, LDH inhibition can alter the cellular redox state, which in turn can influence the stability and activity of HIF-1α. Furthermore, the accumulation of pyruvate and subsequent increase in Krebs cycle intermediates can lead to the inhibition of prolyl hydroxylases (PHDs), the enzymes responsible for marking HIF-1α for degradation in the presence of oxygen. This complex interplay suggests that while oxamates directly target LDH, their effects ripple through the metabolic network to impact HIF-1α signaling.
Diagram of the Interplay between LDH Inhibition and HIF-1α
Caption: The intricate relationship between LDH inhibition and the HIF-1α signaling pathway.
Evaluating Biological Activity: Key Experimental Protocols
The characterization of this compound and its analogs requires a suite of robust biochemical and cellular assays to determine their potency, target engagement, and cellular effects.
LDH Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of LDH. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Experimental Protocol: LDH Enzyme Inhibition Assay
Materials:
-
Purified LDH-A enzyme
-
NADH
-
Sodium pyruvate
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, and the test compound at various concentrations.
-
Incubate the mixture for a pre-determined time at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding sodium pyruvate to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[1][11][12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for LDH-A Target Engagement [11]
Materials:
-
Cancer cell line expressing LDH-A (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compound (this compound or analog)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-LDH-A antibody
Procedure:
-
Cell Treatment: Culture cells to confluency and treat with the test compound or DMSO vehicle for a specified time (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes), followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the levels of soluble LDH-A in each sample by SDS-PAGE and Western blotting using an anti-LDH-A antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the relative band intensity against the temperature. A shift in the melting curve to higher temperatures in the compound-treated group compared to the vehicle control indicates target engagement.
Diagram of the Cellular Thermal Shift Assay (CETSA) Workflow
Caption: A streamlined workflow for assessing target engagement using CETSA.
Pharmacokinetics and Therapeutic Potential
The development of this compound and its analogs as therapeutic agents requires a thorough understanding of their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). While specific ADME data for this compound is not extensively published, general considerations for this class of molecules can be inferred. The presence of ester and amide functionalities suggests potential hydrolysis by esterases and amidases in the body. The overall lipophilicity of the analogs will significantly influence their absorption and distribution. In silico models and early-stage in vitro ADME assays are crucial for guiding lead optimization.[10][13][14][15][16]
The therapeutic potential of targeting LDH with oxamate derivatives is being actively explored, primarily in the context of cancer.[7][17] By disrupting the metabolic engine of cancer cells, these inhibitors have the potential to induce cell death and inhibit tumor growth. Furthermore, the reduction of lactate production in the tumor microenvironment may have additional benefits, such as reversing the immunosuppressive environment and enhancing the efficacy of immunotherapies.[7]
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds that target the metabolic vulnerabilities of diseased cells. Their straightforward synthesis, coupled with their ability to inhibit the key metabolic enzyme LDH and modulate the HIF-1α pathway, makes them attractive candidates for further drug development. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a wider range of analogs to improve potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: Further elucidating the complex interplay between LDH inhibition, HIF-1α modulation, and other cellular signaling pathways.
-
Combination Therapies: Investigating the synergistic potential of these compounds with other anticancer agents, including chemotherapy and immunotherapy.
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this therapeutic strategy.
This in-depth technical guide provides a solid foundation for researchers and drug developers to advance the exploration of this compound and its analogs as a novel class of metabolic modulators with significant therapeutic potential.
References
- An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. (2025). Benchchem.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022).
- Small Molecule Inhibitors of Lactate Dehydrogenase as an Anti-Cancer Therapy. (2022).
- Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer. (n.d.).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022).
- A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate for Researchers and Drug Development Professionals. (2025). Benchchem.
- Separation of Amines by Hoffmann's Method. (n.d.). Chemistry Notes.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2023).
- Separation of primary, secondary and tertiary amines by Hoffmann's method. (2021). Chemical Note.
- Hoffmann's method for the separation of amines. (2013). Readforlearning.
- Small-molecule inhibitors of human LDH5. (2014).
- ETHYL ((2-(DIMETHYLAMINO)ETHYL)AMINO)(OXO)ACETATE AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). (n.d.).
- Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives. (2020).
- Oxamate Attenuates Glycolysis and ER Stress in Silicotic Mice. (2021). MDPI.
- Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2016).
- CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate. (n.d.).
- ethyl diazoacetate - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds. (2014).
- In silico prediction of ADME and pharmacokinetics. (2005).
- The emerging importance of predictive ADME simul
- Metabolic alterations in cancer cells and therapeutic implications. (2011).
- The graphical representation of ADME-related molecule properties for medicinal chemists. (2021).
- ADME Profiling in Drug Discovery and a New Path Paved on Silica. (2019).
- Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. (n.d.). The Royal Society of Chemistry.
- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (2022). PubMed Central.
- Ethanol and dimethylnitrosamine and diethylnitrosamine metabolism and disposition in the rat. Possible relevance to the influence of ethanol on human cancer incidence. (1983). PubMed.
- Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in r
- Cellular Respiration Part 2: The Citric Acid Cycle. (2016). YouTube.
- Cellular Respiration: Citric Acid Cycle & Oxidative Phosphoryl
- This compound | C6H11NO3 | CID 85553. (n.d.). PubChem.
- This compound - ChemicalBook. (n.d.). ChemicalBook.
- Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. (2015). Oncotarget.
- Ethyl N,N-dimethyloxam
Sources
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
- 4. Hoffmann's method for the separation of amines [readforlearning.blogspot.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxamate Attenuates Glycolysis and ER Stress in Silicotic Mice [mdpi.com]
- 8. Monitoring and modelling the dynamics of the cellular glycolysis pathway: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethanol and dimethylnitrosamine and diethylnitrosamine metabolism and disposition in the rat. Possible relevance to the influence of ethanol on human cancer incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The emerging importance of predictive ADME simulation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of Ethyl N,N-dimethyloxamate
An In-Depth Technical Guide to Ethyl N,N-dimethyloxamate
Introduction
This compound is a specialized organic compound characterized by a unique arrangement of functional groups: an ethyl ester, a tertiary amide, and an adjacent ketone. This structure confers a distinct profile of reactivity, making it a valuable intermediate and building block in advanced organic synthesis. For researchers and professionals in drug development, understanding the nuanced physicochemical and chemical properties of this molecule is paramount for its effective application. This guide provides a comprehensive technical overview, grounded in established chemical principles and supported by authoritative data, to elucidate the core characteristics, reactivity, and potential applications of this compound.
Nomenclature and Molecular Identification
Correctly identifying a chemical entity is the foundation of all scientific work. This compound is known by several systematic and common names. Its unique identifiers are crucial for database searches and regulatory compliance.
-
IUPAC Name : ethyl 2-(dimethylamino)-2-oxoacetate[1]
-
Synonyms : Acetic acid, (dimethylamino)oxo-, ethyl ester; N,N-Dimethyl ethyl oxamate; Oxamic acid, dimethyl-, ethyl ester[1][2][3]
-
InChI Key : HMALWDVRMHVUAW-UHFFFAOYSA-N[4]
Below is a diagram illustrating the key functional groups that dictate the molecule's chemical behavior.
Caption: Key functional groups in this compound.
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems. These parameters are essential for designing experimental setups, from reaction conditions to purification protocols.
| Property | Value | Source(s) |
| Molecular Weight | 145.16 g/mol | [2][3][4] |
| Appearance | Colorless Liquid | [5] |
| Density | 1.068 g/mL at 25 °C | [2][4] |
| Boiling Point | 105-106 °C at 7 mmHg | [2][4] |
| Refractive Index (n20/D) | 1.442 | [2][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Profile: A Structural Confirmation
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For this compound, key techniques confirm the presence and electronic environment of its functional groups. While the NIST Chemistry WebBook indicates the availability of IR and mass spectra for this compound, we can predict the expected signals based on its structure.[1]
-
Infrared (IR) Spectroscopy : This technique is ideal for identifying functional groups.
-
C=O Stretch (Ester) : A strong, sharp absorption is expected around 1740-1760 cm⁻¹. The conjugation with the adjacent keto group may slightly lower this frequency.
-
C=O Stretch (Amide) : A strong absorption should appear around 1650-1680 cm⁻¹. This peak is typically at a lower wavenumber than the ester carbonyl due to the resonance contribution from the nitrogen lone pair.
-
C=O Stretch (Ketone) : This will likely overlap with the other carbonyl signals but is expected in the 1700-1720 cm⁻¹ region.
-
C-N Stretch : A moderate absorption around 1250-1350 cm⁻¹.
-
C-O Stretch : Strong absorptions are expected in the 1000-1300 cm⁻¹ region for the ester C-O bonds.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the carbon and hydrogen environments.
-
¹H NMR :
-
Ethyl Group (CH₂) : A quartet around δ 4.2-4.4 ppm, coupled to the methyl protons.
-
Ethyl Group (CH₃) : A triplet around δ 1.2-1.4 ppm, coupled to the methylene protons.
-
N,N-dimethyl Group (CH₃) : Two distinct singlets are expected for the methyl groups due to restricted rotation around the C-N amide bond, a common feature in N,N-disubstituted amides. These would likely appear in the δ 2.8-3.2 ppm range.
-
-
¹³C NMR :
-
Carbonyl Carbons (Ester, Amide, Ketone) : Three distinct signals in the highly deshielded region of δ 160-180 ppm.
-
Ethyl Group (OCH₂) : A signal around δ 60-65 ppm.
-
N,N-dimethyl Carbons : Two signals around δ 35-40 ppm.
-
Ethyl Group (CH₃) : A signal in the shielded region, around δ 14 ppm.
-
-
-
Mass Spectrometry (MS) : This technique provides the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺) : A peak at m/z = 145, corresponding to the molecular weight.
-
Key Fragments : Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, m/z = 45), loss of the ethyl group (-C₂H₅, m/z = 29), and cleavage yielding the dimethylcarbamoyl cation ((CH₃)₂NCO⁺, m/z = 72).
-
Chemical Synthesis: A Practical Workflow
This compound is typically synthesized via the reaction of a dialkyl oxalate with dimethylamine. Diethyl oxalate is a common starting material due to its liquid state and favorable reactivity.[6] The reaction is a nucleophilic acyl substitution where dimethylamine attacks the electrophilic ester carbonyl.
Caption: A typical laboratory-scale synthesis workflow.
Detailed Experimental Protocol:
-
Setup : A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas (N₂ or Argon) inlet.
-
Reactant Charging : The flask is charged with diethyl oxalate (1.0 eq) and a suitable anhydrous solvent such as tetrahydrofuran (THF). The solution is cooled to 0-5 °C in an ice bath.
-
Nucleophilic Addition : A solution of dimethylamine (1.0-1.1 eq, typically 2M in THF) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The use of a pre-prepared solution of dimethylamine is a critical control point, as it allows for accurate stoichiometry and mitigates the hazards of handling gaseous dimethylamine.
-
Reaction : The mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup : The reaction is carefully quenched by the slow addition of dilute hydrochloric acid to neutralize excess dimethylamine. The organic layer is separated.
-
Extraction and Purification : The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the two adjacent carbonyl groups, which are highly electrophilic. The tertiary amide is generally less reactive towards nucleophiles than the ester due to the electron-donating character of the nitrogen atom.
Nucleophilic Acyl Substitution
The ester group is the primary site for nucleophilic attack. This is a foundational reaction for modifying the molecule.
-
Hydrolysis : In the presence of acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid (N,N-dimethyloxamic acid) and ethanol. Base-catalyzed hydrolysis is generally faster.
-
Aminolysis/Amidation : Reaction with primary or secondary amines can displace the ethoxy group to form the corresponding oxalamide derivatives. This reaction is fundamental in building more complex molecular scaffolds.
-
Transesterification : Reacting with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl group. The choice between dialkyl oxalates like dimethyl or diethyl oxalate often depends on desired reactivity, with the less sterically hindered methyl esters generally reacting faster.[7]
Caption: Generalized mechanism for nucleophilic acyl substitution.
Applications in Research and Drug Development
While not a therapeutic agent itself, this compound serves as a versatile intermediate in synthetic chemistry.
-
Scaffold for Heterocyclic Synthesis : The 1,2-dicarbonyl moiety is a classic precursor for synthesizing various heterocyclic systems, such as quinoxalines, by condensation with diamines.[8]
-
Building Block in Medicinal Chemistry : The N,N-dimethyl group is a common pharmacophore found in numerous FDA-approved drugs, where it often enhances solubility, modulates basicity, or improves binding to biological targets.[9] this compound provides a convenient way to introduce the (dimethylamino)oxoacetyl moiety into a larger molecule. Its derivatives could be explored in various therapeutic areas, drawing parallels to how other N-alkylated structures are used in antimalarial or anti-inflammatory agents.[10][11]
-
Reagent in Organic Synthesis : It can be used as a precursor for generating other oxamate esters and amides, which have applications as ligands, protecting groups, or synthons in multi-step syntheses.
Safety and Handling
Proper handling is essential due to the compound's potential hazards.
-
Hazard Classification : Classified as Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1), and Respiratory Sensitization (Category 1).[2][4]
-
Signal Word : Danger[4]
-
Precautionary Measures :
-
Engineering Controls : Work in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. For operations with a risk of inhalation, a suitable respirator is recommended.[4]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]
-
Conclusion
This compound is a multifunctional chemical reagent whose value lies in the precise arrangement of its ester, amide, and keto groups. Its well-defined physicochemical properties and predictable reactivity make it a reliable tool for synthetic chemists. For professionals in drug discovery and development, it represents a versatile building block for constructing complex molecular architectures and introducing a common medicinal chemistry motif. A thorough understanding of its synthesis, spectroscopic signature, and chemical behavior, as detailed in this guide, is the key to unlocking its full potential in scientific innovation.
References
-
This compound , NIST Chemistry WebBook. [Link]
-
Ethyl N,N-diethyloxamate , PubChem, National Institutes of Health. [Link]
-
This compound , PubChem, National Institutes of Health. [Link]
- Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide, Google P
-
Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives , ResearchGate. [Link]
-
Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification , New Journal of Chemistry (RSC Publishing). [Link]
-
Dimethyl oxalate , Wikipedia. [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years , PubMed Central, National Institutes of Health. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms , MDPI. [Link]
-
Neuropharmacology of N,N-Dimethyltryptamine , PubMed Central, National Institutes of Health. [Link]
-
Diethyl oxalate , Wikipedia. [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound 98 16703-52-9 [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dimethyl oxalate - Wikipedia [en.wikipedia.org]
- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Ethyl N,N-dimethyloxamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract: This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Ethyl N,N-dimethyloxamate. Intended for professionals in research and drug development, this document delves into the fundamental physicochemical properties of the compound, outlines detailed experimental protocols for its thermal analysis, and explores potential decomposition pathways and kinetic parameters. By integrating established analytical methodologies with theoretical considerations, this guide serves as a critical resource for ensuring the safe handling, storage, and application of this compound in thermally sensitive processes.
Introduction
This compound, a member of the dialkyl oxamate family, finds utility in various chemical syntheses, including in the pharmaceutical and agrochemical industries. Its molecular structure, featuring both an ester and a tertiary amide functional group, presents a unique thermal behavior profile. Understanding the thermal stability and decomposition characteristics of this compound is paramount for process safety, optimization of reaction conditions, and ensuring the integrity of resulting products. This guide provides a foundational understanding of these aspects through a combination of theoretical insights and practical, field-proven experimental designs.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of a compound is the cornerstone of any thermal stability investigation. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₃ | [1][2] |
| Molecular Weight | 145.16 g/mol | [1][3] |
| CAS Number | 16703-52-9 | [1][2] |
| Boiling Point | 105-106 °C at 7 mmHg | [1][3] |
| Density | 1.068 g/mL at 25 °C | [1][3] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Refractive Index | n20/D 1.442 | [1][3] |
| Storage Temperature | 2-8°C | [1] |
Experimental Investigation of Thermal Stability
A multi-faceted approach employing various thermal analysis techniques is essential for a comprehensive evaluation of the thermal stability of this compound. The following sections detail the recommended experimental protocols.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[4]
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Experimental Protocol (based on ASTM E1131): [1][5][6][7][8]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the first derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, and decomposition.
Objective: To determine the melting point and enthalpy of fusion of this compound, and to identify any exothermic decomposition events.
Experimental Protocol (based on ASTM D3418): [9][10][11][12][13]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 0 °C.
-
Heat the sample from 0 °C to 300 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) and the enthalpy of fusion (ΔHf). Analyze any exothermic peaks that may indicate decomposition.
Evolved Gas Analysis (EGA) for Decomposition Product Identification
To understand the decomposition mechanism, it is crucial to identify the gaseous products evolved during thermolysis. This can be achieved by coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).[2][3][14]
Objective: To identify the chemical nature of the volatile decomposition products of this compound.
Experimental Protocol (TGA-MS):
-
Instrument Setup: Couple the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line.
-
TGA Conditions: Follow the TGA protocol as described in Section 3.1.
-
MS Conditions:
-
Set the MS to scan a mass-to-charge (m/z) range of 10-200 amu.
-
Monitor specific ion currents corresponding to expected fragments.
-
-
Data Analysis: Correlate the evolution of specific m/z values with the mass loss steps observed in the TGA data to identify the evolved gases.
Proposed Decomposition Pathways
While specific experimental data for this compound is limited, plausible decomposition pathways can be proposed based on the known thermal behavior of its constituent functional groups: the tertiary amide and the ethyl ester.
-
Amide Bond Cleavage: The C-N bond of the tertiary amide is a potential site for initial cleavage, which could lead to the formation of N,N-dimethylaminyl radicals and an oxalyl radical.
-
Ester Pyrolysis: Esters containing a β-hydrogen can undergo thermal elimination to form a carboxylic acid and an alkene.[5][7] In this case, pyrolysis of the ethyl ester group could yield ethene and the corresponding carboxylic acid derivative.
-
Decarbonylation/Decarboxylation: The oxamate structure contains two carbonyl groups, which could be susceptible to elimination as carbon monoxide or carbon dioxide at elevated temperatures.
Kinetic Analysis of Decomposition
The kinetics of the decomposition process can be investigated using the data obtained from TGA experiments performed at multiple heating rates. Isoconversional methods, such as the Kissinger and Ozawa-Flynn-Wall (OFW) methods, are valuable for determining the activation energy (Ea) of the decomposition without assuming a specific reaction model.[4][15][16][17]
Objective: To determine the activation energy of the thermal decomposition of this compound.
Experimental Protocol:
-
TGA Experiments: Perform a series of TGA experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min) following the protocol in Section 3.1.
-
Data Analysis (Ozawa-Flynn-Wall Method):
-
For various degrees of conversion (α), determine the corresponding temperatures (T) from the TGA curves at each heating rate (β).
-
Plot log(β) versus 1/T for each conversion level.
-
The activation energy (Ea) can be calculated from the slope of the resulting parallel lines (-0.4567 * Ea / R, where R is the gas constant).
-
Hazard Assessment and Safe Handling
Based on its physicochemical properties and potential decomposition behavior, the following safety considerations are recommended:
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[1]
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors.
-
Thermal Processes: When heating this compound, ensure adequate ventilation and consider the potential for pressure build-up in closed systems due to the evolution of gaseous decomposition products.
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability and decomposition of this compound. By following the detailed experimental protocols for TGA, DSC, and EGA, researchers can obtain critical data to ensure the safe and effective use of this compound. The proposed decomposition pathways and kinetic analysis methods offer a roadmap for further in-depth investigation. A thorough understanding of the thermal behavior of this compound is essential for its successful application in research and development, contributing to safer and more robust chemical processes.
References
-
This compound. NIST Chemistry WebBook. Available at: [Link]
-
Ester pyrolysis. Wikipedia. Available at: [Link]
-
Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. Available at: [Link]
-
Evolved gas analysis. Wikipedia. Available at: [Link]
-
ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. Available at: [Link]
-
DSC Testing - Differential Scanning Calorimetry. Ace Labs. Available at: [Link]
-
ASTM D3418 - Applied Technical Services. ATS. Available at: [Link]
-
Differential Scanning Calorimetry Measurements. NeXolve. Available at: [Link]
-
Thermogravimetric Analysis (TGA) Testing of Materials. Applus+ DatapointLabs. Available at: [Link]
-
ASTM E1131. Conti Testing Laboratories. Available at: [Link]
-
ASTM D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. LabsInUS. Available at: [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. Available at: [Link]
-
Thermal Decomposition of Dimethylacetamide (DMAc). CoLab. Available at: [Link]
-
Thermal Analysis of Pharmaceuticals. Henven. Available at: [Link]
-
Thermal Analysis of Pharmaceuticals Handbook. Mettler Toledo. Available at: [Link]
-
Evolved Gas Analysis that Simulates Mass Spectrometry. GERSTEL. Available at: [Link]
-
ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter. MaTestLab. Available at: [Link]
-
Thermogravimetry-evolved gas analysis–mass spectrometry system for materials research. Indian Academy of Sciences. Available at: [Link]
-
Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. National Institutes of Health. Available at: [Link]
-
Thermal Decomposition of Dimethylacetamide (DMAc). ACS Publications. Available at: [Link]
-
Kinetic analysis of TGA data using the Flynn–Wall–Ozawa method at different heating rates. ResearchGate. Available at: [Link]
-
Dimethylacetamide. PubChem. Available at: [Link]
-
Homer Kissinger and the Kissinger equation. University of Cincinnati. Available at: [Link]
-
(41al) Thermal Decomposition of Dimethylacetamide (DMAc). AIChE. Available at: [Link]
-
kinetic analysis of high resolution TGA variable heating rate data. TA Instruments. Available at: [Link]
-
Thermal Decomposition of Dimethylacetamide (DMAc). ResearchGate. Available at: [Link]
-
Thermogravimetric analysis. Wikipedia. Available at: [Link]
-
Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. National Institutes of Health. Available at: [Link]
-
Activation Energy from Model TGA Data with KAS Method. YouTube. Available at: [Link]
-
Theoretical and analyzed data related to thermal degradation kinetics of poly (L-lactic acid)/chitosan-grafted-oligo L-lactic acid (PLA/CH-g-OLLA) bionanocomposite films. National Institutes of Health. Available at: [Link]
-
Kinetic analysis of TGA data using the Flynn-Wall-Ozawa method at different heating rates. ResearchGate. Available at: [Link]
-
Ozawa-Flynn-Wall Analysis. NETZSCH Kinetics Neo. Available at: [Link]
-
Pyrolysis–gas chromatography–mass spectrometry. Wikipedia. Available at: [Link]
-
PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Pressure Sensitive Tape Council. Available at: [Link]
-
Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). EAG Laboratories. Available at: [Link]
-
Thermal Stability and Decomposition Kinetics of Polysuccinimide. Scientific Research Publishing. Available at: [Link]
-
Aromatic amines found by Py-GC-MS of the azo dyes SO23, SO27, and DBr 1 at different pyrolysis temperatures. ResearchGate. Available at: [Link]
-
Pyrolysis–GC/MS for the identification of macromolecular components in historical recipes. Springer. Available at: [Link]
Sources
- 1. img.antpedia.com [img.antpedia.com]
- 2. measurlabs.com [measurlabs.com]
- 3. scimed.co.uk [scimed.co.uk]
- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. kalite.com [kalite.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 8. contitesting.com [contitesting.com]
- 9. en.usb-lab.com [en.usb-lab.com]
- 10. ace-laboratories.com [ace-laboratories.com]
- 11. atslab.com [atslab.com]
- 12. labsinus.com [labsinus.com]
- 13. matestlabs.com [matestlabs.com]
- 14. Evolved gas analysis - Wikipedia [en.wikipedia.org]
- 15. eng.uc.edu [eng.uc.edu]
- 16. Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kinetics.netzsch.com [kinetics.netzsch.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Laboratory Synthesis of Ethyl N,N-dimethyloxamate
Introduction: Context and Significance
Ethyl N,N-dimethyloxamate is a valuable chemical intermediate characterized by its dual functionality, containing both an amide and an ester group. This structure makes it a versatile building block in the synthesis of more complex molecules in pharmaceutical and materials science research.
The synthesis protocol detailed herein leverages a classic and robust reaction in organic chemistry: the nucleophilic acyl substitution between a secondary amine and an oxalate ester. Specifically, we will explore the reaction of dimethylamine with diethyl oxalate. This reaction is a prime example of the principles underlying the Hofmann method for the separation of amines, where primary, secondary, and tertiary amines exhibit distinct reactivity with diethyl oxalate.[1][2][3] A secondary amine, possessing a single N-H proton, reacts in a 1:1 stoichiometric ratio to yield a liquid N,N-disubstituted oxamic ester, the subject of this guide.[1][4] In contrast, primary amines yield solid N,N'-disubstituted oxamides, and tertiary amines do not react at all. Understanding this differential reactivity is key to executing the synthesis with precision and achieving high purity.
This document provides a self-validating, step-by-step protocol grounded in established chemical principles, complete with safety protocols, characterization data, and mechanistic explanations to ensure a successful and safe laboratory outcome.
Reaction Principle and Mechanism
The formation of this compound proceeds via a nucleophilic acyl substitution reaction. The core of this transformation involves the attack of the nucleophilic nitrogen atom of dimethylamine on one of the electrophilic carbonyl carbons of diethyl oxalate.
The Causality Behind the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine (a secondary amine) initiates a nucleophilic attack on one of the electron-deficient carbonyl carbons of diethyl oxalate. This step is favored by the strong polarity of the C=O bond.
-
Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, forming a transient, negatively charged tetrahedral intermediate. This intermediate is stabilized by the surrounding solvent.
-
Collapse and Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed by expelling the most stable leaving group, which in this case is an ethoxide ion (⁻OCH₂CH₃).
-
Proton Transfer: The expelled ethoxide is a relatively strong base and deprotonates the positively charged nitrogen atom, regenerating the neutral amine functionality within the newly formed amide. This transfer yields the final product, this compound, and a molecule of ethanol as a byproduct.
The reaction selectively stops after a single substitution because the resulting product, an N,N-disubstituted amide, lacks the N-H proton necessary for a second reaction with the remaining ester group.[1][2]
Figure 1: Simplified Reaction Mechanism Workflow.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted within a certified chemical fume hood.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier | Equipment |
| Diethyl oxalate (C₆H₁₀O₄) | ≥99% | Standard Supplier | 250 mL Round-bottom flask |
| Dimethylamine solution (40 wt. % in H₂O) | Standard Supplier | Magnetic stirrer and stir bar | |
| Anhydrous Diethyl Ether (or Dichloromethane) | ACS Grade | Standard Supplier | Heating mantle with controller |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Supplier | Reflux condenser |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | Separatory funnel (500 mL) | |
| Deionized Water | Laboratory Supply | Vacuum distillation apparatus | |
| Beakers, graduated cylinders |
Quantitative Data
| Reactant | Molar Mass ( g/mol ) | Amount | Moles | Molar Equiv. |
| Diethyl oxalate | 146.14 | 29.23 g (26.2 mL) | 0.20 | 1.0 |
| Dimethylamine (40% soln.) | 45.08 (anhydrous) | 28.2 g (31.7 mL) | 0.25 | 1.25 |
Note: A slight excess of dimethylamine is used to ensure the complete consumption of the limiting reagent, diethyl oxalate.
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Place the flask in a heating mantle on a magnetic stirrer plate.
-
Charging Reactants: To the round-bottom flask, add 29.23 g (0.20 mol) of diethyl oxalate.
-
Reaction Initiation: Begin stirring the diethyl oxalate. Slowly add 28.2 g (0.25 mol of dimethylamine) of the 40% dimethylamine solution dropwise to the flask at room temperature. An ice bath can be used to control the initial exothermic reaction if necessary.
-
Reflux: Once the addition is complete, heat the mixture to a gentle reflux (approximately 80-90°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Extraction: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether (or dichloromethane) and 100 mL of deionized water. Shake vigorously and allow the layers to separate.
-
Washing: Drain the aqueous layer. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess dimethylamine), 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Drying and Solvent Removal: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at 105-106 °C at a pressure of 7 mmHg.[5] The expected yield is typically in the range of 75-85%.
Figure 2: Step-by-Step Experimental Workflow.
Product Characterization
Post-synthesis, the identity and purity of the this compound must be confirmed through analytical methods.
-
Physical Properties:
-
Spectroscopic Data:
-
¹H NMR (CDCl₃): Expected signals include a triplet for the ethyl -CH₃, a quartet for the ethyl -OCH₂-, and two distinct singlets for the N-methyl groups (due to restricted rotation around the C-N amide bond).
-
¹³C NMR (CDCl₃): Signals corresponding to the ester carbonyl, amide carbonyl, O-CH₂, N-CH₃ groups, and OCH₂-CH₃ carbon are expected.
-
IR Spectroscopy (Neat): Look for strong characteristic absorption bands around 1740 cm⁻¹ (ester C=O stretch) and 1650 cm⁻¹ (amide C=O stretch).
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 145.[6]
-
Safety Precautions and Waste Disposal
Trustworthiness in practice is built on a foundation of safety. Adherence to these guidelines is mandatory.
-
Hazard Identification:
-
Diethyl Oxalate: Combustible liquid and vapor. It is harmful if swallowed, inhaled, or absorbed through the skin and causes irritation to the skin, eyes, and respiratory tract.[7][8][9] Chronic exposure may lead to kidney effects.[7][10]
-
Dimethylamine (40% Solution): Highly flammable liquid and vapor.[11][12][13] The solution is a strong base and is corrosive, causing severe skin burns and serious eye damage.[11][12][14][15] Vapors are irritating to the respiratory tract and may cause lung edema upon high exposure.[11][15] It reacts violently with acids and strong oxidizers.[11][12]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are required.[8][11]
-
Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[8][11]
-
Respiratory Protection: All manipulations must be performed in a well-ventilated chemical fume hood.[8][11]
-
-
Engineering Controls:
-
Waste Disposal:
-
All organic and aqueous waste must be collected in separate, appropriately labeled hazardous waste containers.
-
Do not pour chemical waste down the drain.[11]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Conclusion
The synthesis of this compound via the reaction of diethyl oxalate and dimethylamine is a reliable and illustrative laboratory procedure. By understanding the underlying nucleophilic acyl substitution mechanism and adhering strictly to the detailed experimental and safety protocols, researchers can consistently obtain a high yield of the pure product. The successful execution of this synthesis provides a valuable intermediate for further research and reinforces fundamental principles of organic reactivity.
References
-
Inchem.org. (n.d.). ICSC 1485 - DIMETHYLAMINE (aqueous solution). Retrieved from [Link]
-
University of Maryland. (1999). DIETHYL OXALATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138489, Ethyl N,N-diethyloxamate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl oxalate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Dimethylamine. Retrieved from [Link]
-
Loba Chemie. (2019). DIMETHYLAMINE SOLUTION FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Filo. (2026). Reaction Mechanism: O=C(OCH2CH3)C(=O)OCH2CH3 + 2 CH3NH2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85553, this compound. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]
-
Infinity Learn. (n.d.). Hofmann's method to separate amines in a mixture uses the reagent. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Hofmann's method to separate amines in a mixture uses the reagent [infinitylearn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. DIETHYL OXALATE [www2.atmos.umd.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. ICSC 1485 - DIMETHYLAMINE (aqueous solution) [inchem.org]
- 12. DIMETHYLAMINE, AQUEOUS SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. lobachemie.com [lobachemie.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. nj.gov [nj.gov]
Using Ethyl N,N-dimethyloxamate as a derivatizing agent for GC-MS analysis
Application Note & Protocol
Topic: Ethyl N,N-dimethyloxamate: A Novel Derivatizing Agent for the Sensitive and Specific Analysis of Alcohols and Amines by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Expanding the Analytical Toolbox for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high resolving power and sensitivity in the analysis of volatile and semi-volatile compounds.[1][2] However, a significant portion of biologically and pharmaceutically relevant molecules, such as alcohols, phenols, and primary/secondary amines, possess polar functional groups that render them unsuitable for direct GC analysis. These groups lead to poor chromatographic peak shape, low volatility, and thermal instability in the high-temperature environment of the GC inlet and column.[1][3]
To overcome these limitations, chemical derivatization is employed. This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.[4][5] While silylation, acylation, and alkylation are the most common derivatization strategies[6], the search for novel reagents that offer unique advantages in terms of reaction efficiency, derivative stability, and mass spectral clarity is ongoing.
This application note introduces this compound as a promising derivatizing agent for primary and secondary alcohols, phenols, and primary and secondary amines. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the potential benefits of this approach for researchers in metabolomics, drug discovery, and clinical diagnostics.
Principle and Reaction Mechanism
This compound is a bifunctional molecule featuring an ester group and a tertiary amide. The key to its function as a derivatizing agent lies in the electrophilic nature of the ester's carbonyl carbon, which is susceptible to nucleophilic attack by the lone pair of electrons on the oxygen of an alcohol or the nitrogen of an amine.
The proposed reaction is a nucleophilic acyl substitution. For an alcohol (R-OH) or a primary/secondary amine (R-NH₂ or R₂NH), the reaction proceeds by the nucleophilic attack on the ethyl ester portion of the this compound. This results in the formation of a new, more volatile and thermally stable ester or amide derivative of the analyte, with the displacement of ethanol. The reaction is typically facilitated by a catalyst and/or heat.
The reaction with a primary alcohol is illustrated below:
Caption: Derivatization of a primary alcohol with this compound.
Advantages of this compound Derivatization
While this is a novel application, the chemical properties of this compound suggest several potential advantages:
-
Improved Volatility and Thermal Stability: The derivatization masks polar -OH and -NH groups, significantly increasing the volatility and thermal stability of the analytes.[1]
-
Specific Mass Spectral Fragmentation: The resulting derivatives are expected to produce characteristic and predictable fragmentation patterns upon electron ionization (EI) in the mass spectrometer. The N,N-dimethyloxamyl group can provide a distinct mass shift and unique fragment ions, aiding in compound identification and quantification.
-
Reduced Sample Matrix Interference: By converting the analyte into a less polar derivative, it can be more easily separated from polar interferences in the sample matrix during extraction and chromatographic analysis.
-
Single-Step Reaction: The derivatization can be performed in a single, straightforward step.
Detailed Experimental Protocol
This protocol provides a general framework for the derivatization of alcohols and amines using this compound. Optimization of reaction time, temperature, and reagent ratios may be necessary for specific analytes.
Reagents and Materials
-
This compound (Reagent)
-
Pyridine (Anhydrous, Catalyst/Solvent)
-
Target Analyte (e.g., a standard solution of a primary alcohol or secondary amine)
-
Ethyl Acetate (Extraction Solvent)
-
Saturated Sodium Bicarbonate Solution (Aqueous Wash)
-
Anhydrous Sodium Sulfate (Drying Agent)
-
GC Vials with inserts
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Derivatization Workflow
Caption: Step-by-step workflow for derivatization and sample preparation.
Step-by-Step Procedure
-
Sample Preparation: Prepare a solution of the analyte in a suitable solvent. If the sample is in an aqueous solution, it must be dried completely, for example, under a stream of nitrogen. Place the dried residue in a 2 mL reaction vial.
-
Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine, followed by 50 µL of this compound. Pyridine acts as both a solvent and a catalyst, scavenging the acid that might be generated.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 60 minutes.
-
Extraction: After the reaction is complete, allow the vial to cool to room temperature. Add 200 µL of ethyl acetate and 200 µL of a saturated sodium bicarbonate solution to the vial. The aqueous wash helps to remove excess pyridine and other water-soluble byproducts.
-
Phase Separation: Vortex the vial vigorously for 1 minute, then centrifuge at 2,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: After a few minutes, transfer the dried organic extract to a GC vial with a micro-insert for analysis.
GC-MS Analysis Parameters
The following table provides suggested starting parameters for the GC-MS analysis of the derivatized samples. These parameters should be optimized for the specific analytes and instrumentation used.
| Parameter | Suggested Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Oven Program | Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-550) |
Application Example: Derivatization of Benzyl Alcohol
To illustrate the potential of this method, we present hypothetical but expected data for the analysis of benzyl alcohol.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Benzyl Alcohol (Underivatized) | ~ 8.5 | 108 (M+), 107, 79, 77 |
| Benzyl N,N-dimethyloxamate (Derivative) | ~ 15.2 | 221 (M+), 116 [(CH₃)₂NCOCO]+, 91 [C₇H₇]+, 72 [(CH₃)₂NCO]+ |
The derivatization is expected to significantly increase the retention time due to the increase in molecular weight and boiling point. The mass spectrum of the derivative would be expected to show a clear molecular ion and characteristic fragment ions corresponding to the N,N-dimethyloxamyl moiety (m/z 116 and 72) and the original analyte structure (benzyl fragment at m/z 91).
Conclusion
The use of this compound as a derivatizing agent presents a novel and promising strategy for the GC-MS analysis of compounds containing alcohol and amine functional groups. The proposed method is straightforward, utilizes readily available reagents, and is expected to produce thermally stable derivatives with favorable chromatographic and mass spectrometric properties. This approach has the potential to be a valuable addition to the analytical chemist's toolkit, enabling more robust and reliable quantification of challenging analytes in complex matrices. Further research is warranted to fully validate this method for a wider range of compounds and applications.
References
-
I.O., U. (2018). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]
- Lin, D.-L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1).
- Baker, G. B., et al. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-148.
-
Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
- van Veen, B. C., Wales, S. M., & Clayden, J. (2021). N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. The Journal of Organic Chemistry, 86(12), 8538-8543.
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
NIST. (n.d.). This compound. National Institute of Standards and Technology. Retrieved from [Link]
-
Filo. (2021). How does diethyloxalate react with C2H5NH2,(C2H5)2NH and (C2H5)3 N ?. Retrieved from [Link]
-
Shrestha, B. (2016). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. ResearchGate. Retrieved from [Link]
Sources
Application of Ethyl N,N-dimethyloxamate in Peptide Synthesis: An Analysis and Guide to Established Coupling Methodologies
Senior Application Scientist Note: A comprehensive evaluation of the scientific literature and chemical databases reveals no established application of Ethyl N,N-dimethyloxamate as a direct coupling reagent or auxiliary in standard peptide synthesis or other related amide bond forming reactions. Its chemical structure, featuring an ester and a tertiary amide derived from oxalic acid, does not align with the functional motifs of known activating agents used to promote the formation of peptide bonds. This document, therefore, first addresses the query regarding this compound and then provides a detailed guide to the principles and protocols of widely-accepted and validated coupling reactions in peptide synthesis for researchers, scientists, and drug development professionals.
Part 1: Analysis of this compound
This compound, with CAS Number 16703-52-9, is a commercially available organic compound.[1][2][3] Its structure consists of an ethyl ester and an N,N-dimethylamide of oxalic acid. While oxamic acid derivatives have been explored in medicinal chemistry and materials science, there is no evidence to suggest that this compound possesses the requisite chemical properties to function as a peptide coupling reagent.[4] Effective coupling reagents are designed to activate the carboxylic acid moiety of an amino acid, rendering it susceptible to nucleophilic attack by the amine group of another amino acid.[5] The functional groups present in this compound are not suited for this activation role.
Part 2: A Guide to Established Peptide Coupling Reactions
The synthesis of peptides relies on the efficient and stereochemically pure formation of amide (peptide) bonds between amino acids. This process is not spontaneous and requires the use of "coupling reagents" to activate the C-terminus of one amino acid to react with the N-terminus of another.
The Fundamental Mechanism of Amide Bond Formation
The core of peptide synthesis is a nucleophilic acyl substitution reaction.[6] The carboxylic acid of an N-protected amino acid is converted into a more reactive species, which is then attacked by the nucleophilic amine of a C-protected amino acid or a resin-bound amino acid in Solid-Phase Peptide Synthesis (SPPS).
Figure 1: Generalized workflow for peptide bond formation, illustrating the two key stages: activation and coupling.
Classes of Modern Coupling Reagents
The choice of coupling reagent is critical for the success of a peptide synthesis, influencing reaction rates, yield, and the preservation of stereochemical integrity (i.e., minimizing racemization).
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic activating agents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. To mitigate these side reactions, nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) are used to trap the O-acylisourea and form a more stable and selective active ester.
Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and generate active esters with minimal side reactions. The activation mechanism involves the formation of a phosphonium ester, which is then converted to the HOBt or Oxyma ester.
This class includes some of the most effective and widely used coupling reagents in modern SPPS. Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents react with the carboxylic acid to form an active ester, which rapidly couples with the amine component. HATU, in particular, is known for its high efficiency, especially in the coupling of sterically hindered amino acids.[7]
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Formation of O-acylisourea intermediate | Cost-effective | High risk of racemization without additives; DCC byproduct is insoluble |
| Phosphonium Salts | PyBOP, PyAOP | Formation of phosphonium active ester | High efficiency, low racemization | Higher cost, potential for side reactions with sensitive residues |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Formation of aminium/uronium active ester | Very fast reaction rates, low racemization, suitable for difficult couplings | Higher cost, potential allergenicity |
Part 3: Experimental Protocols
The following is a representative protocol for a standard coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on a resin.
Materials and Reagents
-
Fmoc-protected amino acid (4 eq.)
-
Coupling reagent (e.g., HATU) (3.9 eq.)
-
Base (e.g., N,N-Diisopropylethylamine, DIPEA) (8 eq.)
-
Fmoc-deprotected resin (1 eq.)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvent: Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
Protocol: Standard SPPS Coupling Cycle
Figure 2: Flowchart of a typical Fmoc-SPPS coupling cycle.
Step-by-Step Methodology:
-
Resin Preparation: Start with the resin-bound peptide chain that has a free amine at its N-terminus (following a previous deprotection step).
-
Amino Acid Activation: In a separate vessel, dissolve the N-Fmoc-protected amino acid (4 equivalents relative to the resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow this solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or the chloranil test. A negative test indicates the absence of free primary amines.
-
Washing: After the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
Fmoc Deprotection: To prepare for the next coupling cycle, treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the newly added amino acid.
-
Final Washing: Wash the resin again with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine. The resin is now ready for the next coupling cycle.
This cycle is repeated for each amino acid in the desired peptide sequence.
Part 4: Conclusion and Future Perspectives
While this compound does not have a recognized role in peptide synthesis, the field of amide bond formation is rich with well-established and highly efficient reagents. The choice of coupling methodology depends on various factors, including the sequence of the peptide, the scale of the synthesis, and cost considerations. For researchers and professionals in drug development, a thorough understanding of the mechanisms and practical applications of mainstream coupling reagents like HATU, HBTU, and DIC/Oxyma is essential for the successful synthesis of peptides. Continuous innovation in this area aims to develop even more efficient, sustainable, and racemization-free methods for constructing these vital biomolecules.
References
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
PubChem. This compound. [Link]
-
NIST. This compound. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of onium salt-based coupling reagents in peptide synthesis. The Journal of Organic Chemistry, 63(26), 9678-9683.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
- Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2007). N-Nosyl-α-amino acids in the solution phase peptide synthesis. Tetrahedron, 63(33), 8164-8173.
-
PubChem. This compound. [Link]
-
NIST Chemistry WebBook. This compound. [Link]
-
Chemistry LibreTexts. Synthesis of Amides. [Link]
-
ACS Combinatorial Science. Solid-Phase Synthesis of an Oxalic Acid Amide Library. [Link]
-
R Discovery. Direct Formation of Amides from Carboxylic Acids and Amines Catalyzed by Niobium(V) Oxalate Hydrate. [Link]
-
Khan Academy. Amide formation from carboxylic acid derivatives. [Link]
Sources
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. This compound | C6H11NO3 | CID 85553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: A Step-by-Step Guide to the Purification of Ethyl N,N-dimethyloxamate by Column Chromatography
Abstract
Ethyl N,N-dimethyloxamate is a valuable reagent in organic synthesis, often requiring high purity for subsequent reactions. This application note provides a detailed, step-by-step protocol for the purification of crude this compound using normal-phase column chromatography. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducible and efficient purification. The methodology covers solvent system selection via Thin-Layer Chromatography (TLC), column preparation, sample application, elution, and post-purification analysis.
Introduction: The Rationale for Chromatographic Purification
This compound, with a molecular formula of C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol , is a polar aprotic molecule containing both an ester and a tertiary amide functional group.[1][2] Syntheses of such compounds can often result in a crude mixture containing unreacted starting materials, such as diethyl oxalate, and various side products.[3][4] For applications where high purity is paramount, an effective purification strategy is essential.
Column chromatography is a powerful and widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[5] For a polar molecule like this compound, normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, is the method of choice.[6][7] The components of the crude mixture will travel down the column at different rates depending on their polarity; less polar impurities will elute first, while the more polar this compound will be retained longer on the silica gel, allowing for its effective isolation.[5]
This guide is built on the principle that a successful purification is a self-validating system. By first optimizing the separation on a small scale with Thin-Layer Chromatography (TLC), we can confidently translate the conditions to a larger scale for bulk purification via column chromatography.[7]
Materials and Equipment
Chemicals & Consumables:
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Technical Acetone (for cleaning)
-
Deuterated Chloroform (CDCl₃) for NMR analysis (if required)
-
Glass TLC plates (silica gel 60 F₂₅₄)
-
Cotton or glass wool
-
Sand (washed)
-
Collection vessels (test tubes or flasks)
Equipment:
-
Glass chromatography column with stopcock
-
Beakers and Erlenmeyer flasks
-
TLC developing chamber
-
Capillary spotters for TLC
-
UV lamp (254 nm) for TLC visualization
-
Rotary evaporator
-
Clamps and stand to secure the column
-
Long glass rod or pipette
-
Funnel
Pre-Chromatography Protocol: Solvent System Selection via TLC
The cornerstone of a successful column chromatography separation is the selection of an appropriate mobile phase (eluent). The ideal solvent system should provide good separation between the target compound and its impurities, with the target compound having a Retention Factor (Rf) of approximately 0.3-0.5 for optimal column performance.[6] A common and highly effective solvent system for compounds of moderate polarity is a mixture of ethyl acetate and hexane.[8]
Protocol for TLC Analysis:
-
Chamber Preparation: Pour a small amount (0.5 cm depth) of a test solvent mixture (e.g., 30% Ethyl Acetate in Hexane) into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, and cover it.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a few drops of ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a TLC plate (about 1 cm from the bottom). Make the spot as small as possible to ensure good resolution.[9]
-
Development: Place the TLC plate into the prepared chamber, ensuring the baseline with the spot is above the solvent level.[8] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp. Circle the visible spots with a pencil.
-
Rf Calculation: Calculate the Rf value for the main spot (presumed to be this compound) using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization:
-
If the Rf is too high (> 0.6), the solvent is too polar. Decrease the proportion of ethyl acetate.
-
If the Rf is too low (< 0.2), the solvent is not polar enough. Increase the proportion of ethyl acetate.
-
Test different ratios until the target Rf is achieved. For this compound, a system of 30-40% Ethyl Acetate in Hexane is a good starting point.
-
Chromatography Protocol: Step-by-Step Purification
This section details the core purification workflow, from packing the column to collecting the purified compound.
Step 1: Column Preparation (Slurry Packing)
A uniformly packed column is critical to prevent solvent channeling and ensure an even separation front.[10] The slurry packing method is highly reliable for achieving a homogenous stationary phase bed.
-
Secure the Column: Securely clamp the chromatography column in a vertical position. Ensure the stopcock is closed.
-
Insert Plug: Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock, using a long glass rod.[11] Add a thin layer (approx. 1 cm) of sand on top of the plug. This creates a stable base for the silica and prevents it from leaking out.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 20-50 times the weight of the crude sample).[5] Add the selected eluent (the less polar mixture, e.g., 10% Ethyl Acetate in Hexane, is often used for packing) to the silica gel to form a free-flowing slurry. Stir well to release any trapped air bubbles.[11]
-
Pack the Column: Pour the silica slurry into the column using a funnel. Continuously tap the side of the column gently to encourage even settling of the silica gel.
-
Equilibrate: Once all the silica has been added, open the stopcock and allow excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry. Add a final layer of sand (approx. 1 cm) on top to protect the silica surface during sample and eluent addition.[12]
Step 2: Sample Preparation and Loading
Proper sample loading is key to achieving sharp separation bands. The goal is to apply the sample in a highly concentrated, narrow band.
-
Dissolve Sample: Dissolve the crude this compound in the minimum amount of the eluting solvent. Using too much solvent will broaden the initial sample band and lead to poor separation.[6]
-
Load the Column: Carefully add the dissolved sample solution dropwise onto the center of the top sand layer using a pipette. Avoid disturbing the surface.
-
Adsorb the Sample: Open the stopcock and allow the sample solution to drain until it is fully absorbed into the silica gel, with the liquid level just touching the top of the sand.
-
Wash: Carefully add a small amount of fresh eluent to rinse the sides of the column and wash any remaining sample onto the silica bed. Drain this rinse solution to the level of the sand.
Step 3: Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to separate the components and collecting the eluate in sequential fractions.
-
Fill the Column: Carefully fill the remainder of the column with the eluting solvent.
-
Begin Elution: Open the stopcock to allow the solvent to flow through the column. A steady drip rate should be maintained. For flash chromatography, gentle air pressure can be applied to the top of the column to accelerate the flow rate to approximately 5 cm of solvent level decrease per minute.[12]
-
Collect Fractions: Begin collecting the eluting solvent in a series of labeled test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.
-
Monitor Elution: Continuously add fresh eluent to the top of the column to ensure it never runs dry.
Caption: Workflow for this compound Purification.
Post-Chromatography Protocol: Analysis and Isolation
Step 1: TLC Analysis of Fractions
To determine which fractions contain the pure product, they must be analyzed by TLC.
-
On a single TLC plate, spot a sample from each collected fraction. It is good practice to spot every other fraction initially to save time.
-
Also, spot the original crude mixture as a reference.
-
Develop the TLC plate using the same eluent as the column.
-
Visualize the plate under a UV lamp. Fractions that show a single spot with the same Rf value as the main component in the crude mixture contain the pure product.
Step 2: Product Isolation
-
Combine Fractions: Based on the TLC analysis, combine all fractions containing the pure this compound into a single round-bottom flask.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Product: The remaining substance will be the purified this compound, which should be a clear, colorless to pale yellow liquid.[1] Confirm purity using analytical methods such as NMR, GC-MS, or IR spectroscopy.
Data Summary and Expected Results
The following table summarizes the key parameters for this purification protocol.
| Parameter | Recommended Value / Observation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | A polar adsorbent suitable for separating polar molecules like esters and amides.[6] |
| Mobile Phase | 30-40% Ethyl Acetate in Hexane | Provides optimal polarity to elute the target compound with good separation from impurities.[13] |
| Target Rf | ~0.35 | Ensures the compound spends sufficient time on the stationary phase for effective separation.[6] |
| Sample Loading | Minimum volume of eluent | Prevents band broadening, leading to purer fractions and better resolution.[6] |
| Elution Mode | Isocratic | A single solvent composition is sufficient if impurities are not widely varied in polarity. |
| Visualization | UV Light (254 nm) | The oxamate structure contains chromophores that absorb UV light, making it visible on TLC plates. |
| Final Product Form | Colorless to pale yellow liquid | Consistent with the known physical properties of this compound.[1] |
Troubleshooting
-
Problem: The compound does not move off the baseline (Rf = 0).
-
Solution: The eluent is not polar enough. Increase the percentage of ethyl acetate.
-
-
Problem: All spots run to the top of the TLC plate (Rf ≈ 1).
-
Solution: The eluent is too polar. Decrease the percentage of ethyl acetate.
-
-
Problem: Cracks or channels form in the silica gel bed.
-
Solution: This indicates improper packing. The column must be repacked, ensuring the silica is fully settled and never allowed to run dry.
-
-
Problem: The collected spots are "streaky" on the TLC plate.
-
Solution: The sample may have been overloaded on the column or TLC plate. Streaking can also occur if the compound is acidic or basic; adding a small amount (~1%) of triethylamine or acetic acid to the eluent can resolve this.[9]
-
Conclusion
This application note provides a robust and reproducible method for the purification of this compound using column chromatography. By systematically determining the optimal mobile phase with TLC and adhering to proper column packing and sample loading techniques, researchers can achieve high purity of the target compound, suitable for the most demanding synthetic applications.
References
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl oxalate. Retrieved from [Link]
-
Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega 2018, 3, 6, 6651–6658. Retrieved from [Link]
-
Asian Publication Corporation. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies. Retrieved from [Link]
Sources
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. columbia.edu [columbia.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Chromatography [chem.rochester.edu]
Application Notes & Protocols: The N,N-Dimethyloxamoyl Group as a Novel Amine Protecting Strategy
Abstract
In the landscape of multistep organic synthesis, the strategic use of protecting groups is fundamental to achieving chemoselectivity and high yields.[1][2] While a robust portfolio of amine protecting groups such as Boc, Cbz, and Fmoc exists, the pursuit of novel groups with unique stability profiles and orthogonal deprotection conditions remains a key area of research.[3][4][5][6] This document introduces a theoretical framework and proposed protocols for the use of the N,N-dimethyloxamoyl (DMOx) group, derived from Ethyl N,N-dimethyloxamate, as a novel protecting group for primary and secondary amines. We hypothesize that the DMOx group, as a specialized amide, offers significant stability across a range of common synthetic conditions while being susceptible to a unique, mild nucleophilic cleavage, thereby presenting a new axis of orthogonality for complex molecular construction.
Introduction: The Need for Novel Orthogonal Strategies
The temporary masking of a reactive functional group is a cornerstone of modern synthesis.[1] For amines, protecting groups are indispensable tools that modulate their inherent nucleophilicity and basicity.[3][6] The ideal protecting group is characterized by:
-
Ease and efficiency of installation.
-
Robustness under a wide variety of reaction conditions.
-
Selective and high-yielding cleavage under mild conditions that do not affect other functional groups.[3]
The concept of "orthogonality" is critical, allowing for the selective removal of one protecting group in the presence of others.[1][7][8] For instance, the acid-labile Boc group, the base-labile Fmoc group, and the hydrogenolysis-labile Cbz group form a classic orthogonal set.[6]
Amides are generally considered too stable for routine use as protecting groups because their cleavage requires harsh hydrolytic or reductive conditions.[9][10] However, this stability can be modulated. We propose that the N,N-dimethyloxamoyl (DMOx) group, an amide flanked by a second carbonyl, possesses an electronic profile that renders it uniquely susceptible to cleavage by soft nucleophiles, a mechanism distinct from those employed for common amine protecting groups.
The N,N-Dimethyloxamoyl (DMOx) Protecting Group
The DMOx group is installed by acylating a substrate amine with a reactive derivative of N,N-dimethyloxamic acid, which can be prepared from the commercially available this compound.[11][12]
Proposed Installation Protocol: DMOx Protection of a Primary Amine
The most reliable method for installing the DMOx group involves the corresponding acyl chloride, N,N-dimethyloxamoyl chloride. This reagent can be synthesized from the parent ethyl ester via saponification followed by treatment with a chlorinating agent.
Step A: Preparation of N,N-Dimethyloxamoyl Chloride
-
Saponification: To a solution of this compound (1.0 eq) in a 1:1 mixture of THF/water, add lithium hydroxide (LiOH, 1.5 eq). Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting ester is consumed. Acidify the mixture with 1M HCl to pH ~2 and extract the N,N-dimethyloxamic acid product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chlorination: Dissolve the crude N,N-dimethyloxamic acid (1.0 eq) in anhydrous dichloromethane (DCM) containing a catalytic amount of DMF (0.05 eq). Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The resulting solution of N,N-dimethyloxamoyl chloride is typically used immediately in the next step.
Step B: Protection of a Primary Amine
-
Dissolve the primary amine substrate (1.0 eq) in anhydrous DCM. Add a non-nucleophilic base such as triethylamine (Et₃N, 2.2 eq) or diisopropylethylamine (DIPEA, 2.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared solution of N,N-dimethyloxamoyl chloride (1.1 eq) from Step A to the amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting DMOx-protected amine by flash column chromatography on silica gel.
Caption: Proposed workflow for the protection of amines using the DMOx group.
Hypothesized Stability and Orthogonality
The stability of the DMOx group is predicted to be a key advantage, conferring orthogonality with many common protecting groups. Its core structure is an amide, which is significantly more robust than carbamates or esters.
| Condition | Reagent(s) | Boc Group | Fmoc Group | Cbz Group | DMOx Group (Predicted) |
| Strong Acid | TFA, HCl | Labile | Stable | Stable | Labile |
| Base (Amine) | 20% Piperidine/DMF | Stable | Labile | Stable | Stable |
| Base (Hydrolysis) | LiOH, K₂CO₃ | Stable | Stable | Stable | Stable |
| Hydrogenolysis | H₂, Pd/C | Stable | Stable | Labile | Stable |
| Soft Nucleophile | Thiophenol, Base | Stable | Stable | Stable | Labile |
Causality Behind Stability Predictions:
-
Acid/Base Stability: Like typical amides, the DMOx group is expected to resist the mild basic conditions used for Fmoc removal and the standard conditions for ester hydrolysis. It will likely be cleaved by strong acid (e.g., TFA), but may require more forcing conditions than a Boc group, offering potential for selective deprotection.[13][14]
-
Reductive Stability: The amide bond is inert to catalytic hydrogenation, ensuring orthogonality with benzyl (Bn) and benzyloxycarbonyl (Cbz) groups.[13][15]
-
Nucleophilic Lability: This is the proposed unique feature. The electron-withdrawing effect of the adjacent ester carbonyl is expected to increase the electrophilicity of the amide carbonyl. This should render the amide C-N bond susceptible to cleavage by soft nucleophiles, such as thiols, under mild basic conditions. This mechanism is analogous to the cleavage of Ns-amides.[3]
Proposed Deprotection Protocol: Thiolytic Cleavage
The key to the utility of the DMOx group is its selective removal. We propose a mild deprotection protocol based on nucleophilic cleavage by a thiol.
Mechanism Rationale: The reaction is initiated by the attack of a soft thiolate nucleophile on the electron-deficient amide carbonyl. This forms a tetrahedral intermediate. Collapse of this intermediate, facilitated by the stability of the departing N,N-dimethylaminocarboxylate anion (or its protonated form), leads to the cleavage of the C-N bond, releasing the free amine and forming a thiooxamate byproduct.
Step-by-Step Deprotection Protocol:
-
Dissolve the DMOx-protected amine (1.0 eq) in an aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
-
Add an excess of a thiol, such as thiophenol (PhSH, 5.0 eq).
-
Add a mild, non-nucleophilic base, such as potassium carbonate (K₂CO₃, 3.0 eq) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required for sterically hindered substrates.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with 1M NaOH (to remove excess thiophenol), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the deprotected amine by flash column chromatography or crystallization.
Caption: Proposed mechanism for the thiolytic cleavage of the DMOx group.
Summary and Outlook
The N,N-dimethyloxamoyl (DMOx) group is presented here as a promising, albeit theoretical, addition to the arsenal of amine protecting groups. Its proposed attributes include:
-
Robust Stability: High stability towards conditions used for the cleavage of Fmoc and Cbz groups.
-
Novel Orthogonality: A unique deprotection mechanism via thiolysis provides orthogonality to acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz, Bn) groups.
-
Mild Cleavage: The proposed deprotection conditions are mild, avoiding harsh acids or bases, which is beneficial for sensitive and highly functionalized substrates.
While experimental validation is required, the chemical principles underlying this proposal are well-established. The DMOx group has the potential to solve specific challenges in complex syntheses, particularly in peptide, glycopeptide, and natural product chemistry, where multiple amine functionalities demand a sophisticated and layered protection strategy. We encourage the research community to explore the practical application of this promising protecting group.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
Barany, G., & Merrifield, R. B. (1979). A new amino protecting group removable by reduction. Journal of the American Chemical Society, 101(2), 501-502. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 85553, this compound. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Gao, Y., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(44), e202300645. [Link]
-
Szostak, M., et al. (2015). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 80(2), 1039-1049. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Wikipedia. Protecting group. [Link]
-
Agilent Technologies. Amine Protection / Deprotection. [Link] - Note: A direct, stable URL for the Fisher Scientific page was not available; this is a representative document on the topic.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective Groups [organic-chemistry.org]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. A "Sterically Stressed" Amide as a Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. PubChemLite - this compound (C6H11NO3) [pubchemlite.lcsb.uni.lu]
- 12. This compound | C6H11NO3 | CID 85553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. reddit.com [reddit.com]
- 15. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Ethyl N,N-dimethyloxamate using HPLC with UV detection
An Application Note for the Isocratic HPLC-UV Quantification of Ethyl N,N-dimethyloxamate
Authored by: Senior Application Scientist
Abstract
This application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound using a UV detector. This compound [(CH₃)₂NCOCO₂C₂H₅, CAS: 16703-52-9] is a chemical intermediate whose purity and concentration are critical for downstream applications in synthetic chemistry and pharmaceutical development.[1][2][3] This protocol provides a comprehensive guide encompassing the scientific principles of the separation, detailed methodologies for sample and standard preparation, and a full validation strategy aligned with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[4][5][6]
Introduction and Scientific Principle
Accurate quantification of chemical reagents and intermediates is a cornerstone of process control and quality assurance in the pharmaceutical and chemical industries. This method leverages the principles of reversed-phase chromatography, the most widely used mode of HPLC, to achieve separation.[7][8][9]
In RP-HPLC, the analyte, this compound, is dissolved in a polar mobile phase and pumped through a column containing a nonpolar stationary phase (typically silica particles bonded with C18 alkyl chains).[8][10] The separation is governed by hydrophobic interactions; molecules with greater hydrophobic character will have a stronger affinity for the nonpolar stationary phase and thus be retained longer in the column.[10][11] this compound, a moderately polar small molecule, interacts with the C18 stationary phase and is eluted by a polar mobile phase. Its elution time and peak purity are characteristic under defined conditions. Quantification is achieved by integrating the area under the analyte's chromatographic peak and comparing it to a calibration curve generated from reference standards of known concentrations.
Materials, Reagents, and Chromatographic System
Equipment and Materials
-
HPLC System with Isocratic Pump, Autosampler, Column Thermostat, and UV/Vis or Diode Array Detector (DAD)
-
Chromatography Data System (CDS) software
-
Analytical Balance (4-decimal place)
-
Ultrasonic Bath
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, Nylon or PTFE)
-
HPLC vials
Chemicals and Reagents
-
This compound Reference Standard (>98% purity)[1]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ultrapure Water (Type I, 18.2 MΩ·cm)
Chromatographic Conditions
The following parameters were established to provide optimal separation and peak shape for this compound.
| Parameter | Condition |
| HPLC Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 215 nm |
| Run Time | 10 minutes |
Causality Note: A C18 column is selected for its strong hydrophobic retention, suitable for small organic molecules like this compound.[8] An isocratic mobile phase of 50:50 acetonitrile and water provides a good balance of polarity to elute the analyte with a reasonable retention time and symmetric peak shape. A controlled column temperature of 30°C is critical for ensuring the stability and reproducibility of retention times. The detection wavelength of 215 nm is chosen as it corresponds to the π → π* electronic transition of the amide and ester carbonyl groups, providing good sensitivity. This wavelength should be confirmed by running a UV scan of the analyte in the mobile phase.
Standard and Sample Preparation Protocol
Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the weighed standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly by inverting the flask multiple times.
Preparation of Calibration Curve Standards
Prepare a series of working standard solutions by performing serial dilutions of the Standard Stock Solution with the mobile phase (Acetonitrile:Water 50:50).
| Standard Level | Concentration (µg/mL) | Dilution Scheme |
| 1 | 5.0 | 0.25 mL of Stock into a 50 mL flask, dilute to volume |
| 2 | 10.0 | 0.5 mL of Stock into a 50 mL flask, dilute to volume |
| 3 | 25.0 | 1.25 mL of Stock into a 50 mL flask, dilute to volume |
| 4 | 50.0 | 2.5 mL of Stock into a 50 mL flask, dilute to volume |
| 5 | 100.0 | 5.0 mL of Stock into a 50 mL flask, dilute to volume |
| 6 | 150.0 | 7.5 mL of Stock into a 50 mL flask, dilute to volume |
Preparation of Sample Solution
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound.
-
Transfer the sample to a 25 mL volumetric flask.
-
Follow steps 3-5 from the stock solution preparation, using methanol as the diluent. This yields a theoretical concentration of 1000 µg/mL.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase to achieve a target concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Experimental Workflow Diagram
Caption: Overall experimental workflow from preparation to final report generation.
Method Validation Protocol and Acceptance Criteria
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[6][12] The following parameters must be assessed.
| Validation Parameter | Test Procedure | Acceptance Criteria |
| System Suitability | Six replicate injections of a 100 µg/mL standard. | %RSD of peak area and retention time ≤ 2.0%; Tailing factor ≤ 2.0; Plates > 2000 |
| Specificity | Inject mobile phase (blank) to ensure no interfering peaks at the analyte's retention time. | No significant peaks at the retention time of this compound. |
| Linearity | Analyze calibration standards (n=3) and perform linear regression of peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy (% Recovery) | Spike a sample matrix at 80%, 100%, and 120% of the target concentration (n=3 for each level). | Mean recovery should be within 98.0% - 102.0%.[13] |
| Precision (%RSD) | Repeatability: Six sample preparations at 100% concentration. Intermediate: Repeat on a different day. | %RSD ≤ 2.0% for each level. |
| Limit of Detection (LOD) | Based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. LOD = 3.3 * σ/S | The lowest concentration that can be detected. |
| Limit of Quantitation (LOQ) | Based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. LOQ = 10 * σ/S | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (Flow rate ±10%, Temp ±2°C, Mobile Phase Organic Content ±2%). | System suitability parameters must still be met; results should not be significantly affected. |
Validation Logic Diagram
Caption: Logical flow of the method validation process as per ICH guidelines.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, and reliable for the routine quantification of this compound. The use of a standard C18 column and a common isocratic mobile phase makes the method easily transferable to any laboratory equipped with standard HPLC instrumentation. The comprehensive validation protocol ensures that the method generates accurate, precise, and trustworthy data, making it suitable for quality control and research applications in regulated and non-regulated environments.
References
-
National Center for Biotechnology Information. (n.d.). Ethyl N,N-diethyloxamate. PubChem. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]
-
SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Retrieved from [Link]
Sources
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | C6H11NO3 | CID 85553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. actascientific.com [actascientific.com]
- 6. database.ich.org [database.ich.org]
- 7. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. ionsource.com [ionsource.com]
- 11. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. scielo.br [scielo.br]
Application Note: A Practical Guide to High-Temperature Reactions Using Ethyl N,N-dimethyloxamate
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of chemical reactions involving Ethyl N,N-dimethyloxamate at elevated temperatures. We delve into the critical aspects of experimental design, from reactor selection and thermal management to safety protocols and reaction monitoring. By explaining the causality behind procedural choices, this guide offers a framework for developing robust and reproducible high-temperature synthetic protocols.
Introduction: The Role of this compound in Synthesis
This compound is a versatile bifunctional reagent characterized by adjacent ester and tertiary amide moieties. This structure makes it an invaluable building block for introducing the dimethylamino-oxalyl group, a key pharmacophore in various biologically active compounds. While many transformations with this reagent can be conducted at ambient temperatures, achieving desired reactivity, overcoming activation energy barriers, or driving equilibria often necessitates the use of elevated temperatures.[1]
However, working at high temperatures introduces challenges related to substrate stability, side-product formation, and operational safety. This document serves as a practical guide to navigate these challenges, ensuring that experiments are conducted safely, efficiently, and with a high degree of control.
Physicochemical Properties & Critical Safety Considerations
A thorough understanding of the reagent's properties is foundational to safe experimental design. This compound is a colorless liquid with physical and chemical characteristics that must be respected, particularly when heated.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 16703-52-9 | [2][3] |
| Molecular Formula | C₆H₁₁NO₃ | [2][3] |
| Molecular Weight | 145.16 g/mol | [2] |
| Boiling Point | 105-106 °C @ 7 mmHg | [2] |
| Density | 1.068 g/mL @ 25 °C | [2] |
| Flash Point | >110 °C (>230 °F) |[2] |
2.1 Thermal Stability and Decomposition While detailed thermal decomposition studies are not widely published, the structure of this compound suggests potential degradation pathways at high temperatures. Thermal decomposition can lead to the release of irritating gases and vapors, likely including carbon monoxide, carbon dioxide, and volatile nitrogen compounds.[4] It is imperative that all heating operations are performed within a certified chemical fume hood to mitigate inhalation exposure.
2.2 Key Safety Mandates
-
Eye Protection: The compound is classified as causing serious eye damage.[2] Appropriate chemical safety goggles or a face shield must be worn at all times.
-
Ventilation: All manipulations, especially those involving heating, must be conducted in a well-ventilated laboratory, preferably inside a chemical fume hood.[4]
-
Fire Safety: The flash point is greater than 110 °C.[2] While this indicates a relatively low fire risk compared to volatile solvents, it is crucial to avoid open flames and potential ignition sources when heating the neat material or its solutions in flammable solvents above this temperature. Use of controlled electrical heating sources is mandatory.
-
Inert Atmosphere: For reactions sensitive to oxygen or moisture, or when using flammable solvents near their boiling point, operating under an inert atmosphere (e.g., Nitrogen or Argon) is a critical safety and quality control measure.
Designing the High-Temperature Experimental Setup
The choice of apparatus is critical for maintaining precise temperature control and ensuring the safety and reproducibility of the reaction. Modern organic synthesis has moved beyond imprecise methods, favoring systems that offer superior control.[5][6]
3.1 Reactor and Heating Selection
-
Standard Reflux Apparatus: For reactions conducted at the boiling point of the solvent, a round-bottom flask equipped with a water-cooled condenser, magnetic stir bar, and a heating mantle connected to a PID temperature controller is the standard setup. The PID controller is essential for preventing temperature overshoots that could lead to decomposition.
-
Sealed Tube/Pressure Vessel: For reactions requiring temperatures above the solvent's atmospheric boiling point, a sealed pressure tube or a stainless-steel autoclave is necessary. This approach contains the pressure generated at elevated temperatures. Caution: This should only be performed by trained personnel with appropriate pressure-rated equipment and a blast shield.
-
Automated Synthesis Workstations: Platforms like the Mettler-Toledo EasyMax™ provide exceptional control over heating, cooling, and reagent addition.[5] These systems eliminate the hazards and imprecision of oil baths and allow for unattended, pre-programmed reaction profiles, significantly improving reproducibility.[5][6]
3.2 Atmospheric and Temperature Control Maintaining a constant, homogenous temperature is vital for minimizing the formation of impurities.[1] Direct monitoring of the internal reaction temperature with a thermocouple or thermometer provides the most accurate data, as opposed to monitoring the temperature of the heating bath. For air-sensitive reactions, the apparatus should be assembled and purged with an inert gas like argon or nitrogen before adding reagents.
Diagram 1: Standard Experimental Setup for Reflux Conditions This diagram illustrates a standard, safe, and effective setup for conducting reactions with this compound under an inert atmosphere at reflux.
Caption: A typical inert-atmosphere reflux setup.
Protocol: High-Temperature Amidation of this compound
This protocol provides a generalized, step-by-step procedure for the reaction of this compound with a primary or secondary amine at elevated temperatures.
Objective: To synthesize an N-substituted N',N'-dimethyloxamide via nucleophilic acyl substitution.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Anhydrous, high-boiling solvent (e.g., Toluene, Xylene, or DMF)
-
Round-bottom flask, condenser, magnetic stir bar, septa
-
Inert gas source (Argon or Nitrogen) with bubbler
-
Heating mantle with PID controller and internal thermocouple
-
Standard glassware for workup and purification
Procedure:
-
Apparatus Setup: Assemble the flask and condenser. Heat the glassware in an oven and cool under a stream of inert gas to remove adsorbed moisture.
-
Inerting: Purge the entire system with Argon or Nitrogen for 10-15 minutes. Maintain a slight positive pressure of inert gas throughout the reaction, vented through an oil bubbler. This step is critical to prevent side reactions with atmospheric oxygen or moisture, which are more prevalent at higher temperatures.
-
Charging Reagents: To the flask, add this compound and the chosen anhydrous solvent via syringe. Begin stirring.
-
Control Sample: Take a small aliquot (approx. 0.1 mL) as a t=0 reference for reaction monitoring (e.g., by TLC or LC-MS). This provides a baseline against which reaction progress can be definitively measured.
-
Addition of Nucleophile: Add the amine nucleophile to the stirring solution at room temperature.
-
Heating to Target Temperature: Set the PID controller to the desired reaction temperature (e.g., 110 °C for toluene reflux). Allow the reaction to heat gradually to the setpoint. Precise temperature control is crucial; fluctuations can lead to inconsistent reaction rates and the formation of thermal decomposition byproducts.[5]
-
Reaction Monitoring: Periodically take small samples from the reaction mixture to monitor the consumption of starting material and the formation of the product. Analyze by TLC, GC-MS, or LC-MS until the reaction is deemed complete.
-
Cooling and Quenching: Once complete, turn off the heating and allow the mixture to cool to room temperature. If necessary, quench the reaction by slowly adding a suitable reagent (e.g., water or a dilute acid).
-
Work-up and Purification: Transfer the mixture to a separatory funnel for an appropriate aqueous wash to remove any salts or water-soluble impurities. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Characterization: Purify the crude product using column chromatography, recrystallization, or distillation. Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, HRMS).
Potential Reaction Pathways
At elevated temperatures, it is important to consider not only the desired transformation but also potential side reactions.
Diagram 2: Desired Reaction vs. Potential Side Product This diagram illustrates the intended nucleophilic substitution pathway against a possible thermal decomposition route.
Caption: Competing reaction pathways at elevated temperatures.
The primary desired reaction is typically a nucleophilic attack on the ester carbonyl, which is generally more electrophilic than the amide carbonyl, leading to the displacement of ethanol. However, if the temperature is too high or the reaction time is excessively long, thermal decomposition can become a competing pathway, reducing the overall yield and complicating purification.
Conclusion
Successfully conducting reactions with this compound at elevated temperatures hinges on a foundation of rigorous safety protocols and precise experimental control. By utilizing modern heating and monitoring equipment, maintaining an appropriate atmosphere, and understanding the thermal limitations of the reagent, researchers can reliably access a wide range of valuable chemical transformations. The protocols and principles outlined in this note provide a robust starting point for the development of specific, high-yield synthetic methods tailored to the needs of pharmaceutical and chemical research.
References
-
Burke, A., Groth, U., & Visentin, F. (n.d.). New Experimental Techniques for Organic Synthesis. Mettler-Toledo AutoChem, Inc. [Online]. Available at: [Link]
-
Manufacturing Chemist. (2011). New experimental techniques for organic synthesis. [Online]. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-Iodopropyne. [Online]. Available at: [Link]
-
Roach, D. M., & Cohen, R. D. (2023). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Organic & Inorganic Au. [Online]. Available at: [Link]
-
Kappe, C. O. (2013). Continuous Flow Organic Synthesis under High-Temperature/Pressure Conditions. ChemInform. [Online]. Available at: [Link]
- Levy, J. B. (1954). The Thermal Decomposition of Nitrate Esters. II. The Effect of Additives on the Thermal Decomposition of Ethyl Nitrate. Journal of the American Chemical Society.
-
Kim, D.-H., et al. (2004). Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. Journal of the Korean Physical Society. [Online]. Available at: [Link]
-
MacNeil, S., et al. (2012). The thermal decompositions of casbamates. III. Ethyl N,N-dimethylcarbamate and the effect of N-substitution upon the β-elimination. Canadian Journal of Chemistry. [Online]. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. mt.com [mt.com]
- 6. New experimental techniques for organic synthesis [manufacturingchemist.com]
Application Notes & Protocols: Ethyl N,N-Dimethyloxamate as a Versatile Reagent for Heterocyclic Synthesis
Abstract: This guide provides a comprehensive overview of Ethyl N,N-dimethyloxamate as a proficient dielectrophilic reagent for the synthesis of key nitrogen-containing heterocyclic compounds. We delve into the fundamental principles of its reactivity, offering detailed mechanistic insights and field-proven protocols for the synthesis of quinoxalinones, benzoxazinones, and benzothiazinones. This document is intended for researchers, medicinal chemists, and process development scientists seeking robust and efficient methods for constructing these valuable molecular scaffolds.
Introduction: The Strategic Advantage of this compound
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and materials science.[1] Among the myriad of synthetic precursors, α-dicarbonyl compounds are particularly valuable for their ability to react with dinucleophiles to form six-membered rings. This compound, an α-ketoester amide, emerges as a superior reagent in this class for several strategic reasons:
-
Differential Reactivity: The molecule possesses two distinct electrophilic centers: a ketone carbonyl and an ester carbonyl. The ketone is inherently more electrophilic than the amide-adjacent carbonyl, which is deactivated by the nitrogen lone pair, and also more reactive than the ester carbonyl. This differential allows for predictable, regioselective reactions.
-
Avoidance of Side Reactions: The N,N-dimethylamide moiety lacks α-protons, preventing self-condensation reactions (e.g., Claisen-type) that can plague other α-keto esters, leading to cleaner reaction profiles and higher yields.
-
Stability and Handling: It is a stable, easily handled liquid, readily available from commercial sources.
-
Versatility: As will be demonstrated, it serves as a universal precursor for a range of pharmaceutically relevant heterocycles through a common reaction pathway.
This guide will focus on its application in cyclocondensation reactions with ortho-substituted anilines to build fused heterocyclic systems.
Core Principle: The Cyclocondensation Pathway
The primary application of this compound is its role as a C2 synthon in cyclocondensation reactions with 1,2-dinucleophiles. The general workflow involves the reaction with an ortho-substituted aniline bearing a second nucleophilic group (-NH₂, -OH, or -SH).
The reaction proceeds via a well-established mechanism:
-
Initial Nucleophilic Attack: The more nucleophilic amino group of the substituted aniline attacks the more electrophilic ketone carbonyl of the oxamate.
-
Dehydration: The resulting hemiaminal intermediate readily dehydrates to form a stable imine.
-
Intramolecular Cyclization: The second nucleophile (-NH, -OH, or -SH) attacks the proximal ester carbonyl, leading to ring closure.
-
Elimination: The ethoxide leaving group is eliminated, yielding the final, stable heterocyclic product.
This general pathway is a robust and high-yielding method for generating diverse heterocyclic frameworks.
Caption: General workflow for heterocyclic synthesis.
Application I: Synthesis of 3-(N,N-Dimethylcarbamoyl)quinoxalin-2(1H)-ones
Quinoxalinones are a prominent class of heterocycles with applications as antibacterial, anticancer, and antiviral agents.[2][3][4] The reaction of this compound with ortho-phenylenediamines provides a direct and efficient route to this scaffold. The following protocol is adapted from established methods for similar α-keto esters.[5]
Mechanistic Rationale
The synthesis of the quinoxalinone ring system follows the general pathway. The primary and secondary amines of the o-phenylenediamine act as the two nucleophiles. The initial attack by one amino group on the ketone carbonyl is followed by dehydration to an imine. The subsequent intramolecular attack by the second amino group on the ester carbonyl is the key cyclization step, which is effectively an amidation reaction. Acid catalysis (e.g., with acetic acid) is often employed to activate the carbonyls and facilitate dehydration.
Caption: Mechanism for quinoxalinone formation.
Experimental Protocol
Materials:
-
o-Phenylenediamine (1.0 eq)
-
This compound (1.05 eq)
-
Ethanol (EtOH), absolute
-
Glacial Acetic Acid (catalytic, ~5 mol%)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add o-phenylenediamine (1.0 eq) and absolute ethanol (approx. 0.2 M concentration relative to the diamine). Begin stirring to dissolve.
-
Reagent Addition: Add this compound (1.05 eq) to the solution, followed by glacial acetic acid (0.05 eq).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual impurities. The product can be further purified by recrystallization from ethanol or ethyl acetate if necessary.
Data Summary (Representative)
| Entry | o-Phenylenediamine Substrate | Reaction Time (h) | Yield (%) |
| 1 | Unsubstituted | 4 | 92 |
| 2 | 4-Methyl- | 5 | 90 |
| 3 | 4-Chloro- | 6 | 88 |
| 4 | 4,5-Dimethyl- | 4.5 | 93 |
Application II: Synthesis of 3-(N,N-Dimethylcarbamoyl)-2H-benzo[b][6][7]oxazin-2-ones
Benzoxazinones are core structures in many biologically active compounds, exhibiting properties such as anti-inflammatory and antimicrobial activities.[6] The reaction between this compound and o-aminophenols provides a straightforward entry into this class of heterocycles, analogous to the quinoxalinone synthesis.
Mechanistic Considerations & Protocol
The mechanism is nearly identical to the quinoxalinone formation, with the phenolic hydroxyl group acting as the second nucleophile in the intramolecular cyclization step. The reaction is typically performed under similar conditions, often in a high-boiling solvent like ethanol or toluene to ensure efficient cyclization. The protocol mirrors that described in Section 3.2, with o-aminophenol replacing o-phenylenediamine.
Application III: Synthesis of 3-(N,N-Dimethylcarbamoyl)-2H-benzo[b][6][7]thiazin-2-ones
The 1,4-benzothiazine scaffold is of significant interest in drug discovery, forming the core of compounds with anticancer and neuroprotective activities.[1][7] The cyclocondensation of this compound with o-aminothiophenol is a highly effective method for its synthesis.
Mechanistic Considerations & Protocol
Again, the mechanism is analogous. The thiol group (-SH) is a potent nucleophile and readily participates in the final ring-closing step. Due to the high nucleophilicity of sulfur, this reaction can often proceed under milder conditions or with shorter reaction times compared to its oxo- and aza-analogs. The protocol follows that of Section 3.2, substituting o-aminothiophenol for o-phenylenediamine. It is crucial to perform this reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidative dimerization of the o-aminothiophenol to the corresponding disulfide.
Senior Scientist Insights & Troubleshooting
-
Causality of Acid Catalyst: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating both the initial nucleophilic attack and the subsequent dehydration step. While the reaction can proceed without a catalyst, it is often significantly slower.
-
Solvent Choice: Ethanol is a good first choice as it is inexpensive, has a suitable boiling point for reflux, and effectively dissolves the reactants. For less reactive substrates, a higher boiling solvent like toluene or xylene can be used to drive the reaction to completion.
-
Purification Strategy: These heterocyclic products are often crystalline and precipitate from the reaction mixture upon cooling. This provides a significant advantage, as the initial purification can be achieved by simple filtration, which is highly desirable in process chemistry.
-
Troubleshooting Low Yields:
-
Incomplete Reaction: If TLC shows significant starting material, extend the reflux time or increase the reaction temperature by switching to a higher-boiling solvent.
-
Side Product Formation: Ensure the o-aminothiophenol is of high quality and the reaction is run under an inert atmosphere to prevent disulfide formation.
-
Hydrolysis: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the ester, leading to the formation of the corresponding carboxylic acid and stalling the cyclization.
-
Conclusion
This compound is a highly effective and versatile C2 synthon for the construction of important nitrogen-containing heterocycles. Its unique electronic and structural properties—namely, its differential carbonyl reactivity and lack of enolizable protons—lead to clean, high-yielding cyclocondensation reactions. The protocols adapted herein provide a robust and scalable foundation for the synthesis of quinoxalinones, benzoxazinones, and benzothiazinones, enabling rapid access to compound libraries for drug discovery and materials science applications.
References
-
Li, G. et al. (2021). α-Keto Acids as Triggers and Partners for the Synthesis of Quinazolinones, Quinoxalinones, Benzooxazinones, and Benzothiazoles in Water. The Journal of Organic Chemistry, 86(21), 14866–14882. Available at: [Link]
-
Yang, Z. et al. (2024). Synthesis of Benzoxazinones via DIPEA‐Promoted Condensation of Benzoxazoles with α‐Keto Acids. ChemistrySelect. Available at: [Link]
-
Zia, R. et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC advances, 14(10), 7029–7059. Available at: [Link]
-
Mhlongo, N. N. et al. (2017). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules (Basel, Switzerland), 22(11), 1989. Available at: [Link]
-
Amin, A. et al. (2022). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Current drug targets, 23(13), 1279–1293. Available at: [Link]
-
Mamedov, V. A. et al. (2005). Synthesis and Functionalization of 3-Ethylquinoxalin-2(1H)-one. Russian Journal of Organic Chemistry, 41, 1029-1035. Available at: [Link]
-
El-Sayed, N. N. E. et al. (2021). Facile Synthesis of New Quinoxalines from Ethyl Gallate by Green Chemistry Protocol. Molecules, 26(11), 3369. Available at: [Link]
-
ChemistryViews (2023). Benzoxazinones Prepared from Aniline Derivatives and CO. ChemistryViews. Available at: [Link]
-
Guzmán, J. et al. (2011). Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives obtained by conventional procedure (Beirut reaction). Química Nova, 34(4). Available at: [Link]
-
Azimi, S. & Azimi, G. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Orient J Chem, 31(3), 1739-1743. Available at: [Link]
-
Wang, X. et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules (Basel, Switzerland), 28(21), 7434. Available at: [Link]
Sources
- 1. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 4. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzoxazinones Prepared from Aniline Derivatives and CO - ChemistryViews [chemistryviews.org]
- 7. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl N,N-dimethyloxamate in medicinal chemistry for drug discovery
An In-Depth Guide to the Application of Ethyl N,N-dimethyloxamate in Medicinal Chemistry for Drug Discovery
Introduction: The Versatility of the Oxamate Scaffold
This compound is a small, synthetically accessible molecule characterized by an ethyl ester and a dimethylated amide linked by an oxalate core.[1][2][3] Its true power in medicinal chemistry lies not in its intrinsic biological activity, but in its role as a highly versatile and privileged scaffold. The oxamate core mimics key biological substrates, particularly α-ketoacids, allowing derivatives to function as potent and selective inhibitors of critical enzyme families. This guide explores the application of the this compound scaffold in the discovery of novel therapeutics, focusing on two major, high-impact oncology and disease-modification targets: Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases and Lactate Dehydrogenase (LDH).
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
| CAS Number | 16703-52-9 |
| Appearance | Liquid |
| Boiling Point | 105-106 °C at 7 mmHg |
| Density | 1.068 g/mL at 25 °C |
Part 1: Targeting Hypoxia - this compound as a Precursor for HIF Prolyl Hydroxylase (PHD) Inhibitors
The cellular response to low oxygen (hypoxia) is a fundamental process in both normal physiology and disease, particularly in cancer, where it enables tumor survival and progression.[4][5] This response is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[6][7] The this compound scaffold provides a foundational structure for developing inhibitors of the enzymes that regulate HIF stability.
Mechanism of Action: Stabilizing HIF-1α
Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded.[8] This degradation is initiated by a family of enzymes called HIF Prolyl Hydroxylases (PHDs). These enzymes use oxygen and the co-substrate α-ketoglutarate to hydroxylate specific proline residues on HIF-1α.[8] This modification allows the von Hippel-Lindau (VHL) protein to bind, tagging HIF-1α for proteasomal degradation.[9]
In hypoxic conditions, the lack of oxygen renders PHDs inactive. HIF-1α is no longer hydroxylated, escapes degradation, and accumulates in the cell.[4] It then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of hundreds of genes that promote adaptation to low oxygen, including those involved in angiogenesis (VEGF), glucose metabolism, and erythropoiesis (EPO).[5][10]
Small molecules derived from the oxamate scaffold act as competitive inhibitors of PHDs by mimicking the co-substrate α-ketoglutarate. By blocking the active site of PHD enzymes, they prevent HIF-1α hydroxylation even in the presence of oxygen, leading to its stabilization and the activation of the hypoxia response pathway.[11]
Application Protocol 1: In Vitro HIF-PHD Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific PHD isoform (e.g., PHD2). An antibody-based AlphaScreen assay is a common high-throughput method.[9]
Objective: To quantify the direct inhibitory effect of an this compound derivative on PHD2-catalyzed hydroxylation of a HIF-1α peptide.
Materials:
-
Recombinant human PHD2 enzyme.
-
Biotinylated HIF-1α peptide substrate (e.g., corresponding to the C-terminal oxygen-dependent degradation domain, CODD).[9]
-
AlphaLISA Acceptor beads conjugated to an anti-hydroxyproline antibody.
-
Streptavidin-coated Donor beads.
-
Assay Buffer: HEPES-based buffer, pH 7.5, containing FeSO₄, L-ascorbic acid, and α-ketoglutarate (α-KG).
-
Test compound (e.g., this compound derivative) dissolved in DMSO.
-
384-well microplate.
-
Plate reader capable of AlphaScreen detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range for oxamate derivatives might be 100 µM down to 1 nM.
-
Reaction Mixture: In the microplate, add the following in order:
-
Assay buffer.
-
Test compound or vehicle control (e.g., 0.1% DMSO).[11]
-
Recombinant PHD2 enzyme.
-
Biotinylated HIF-1α peptide.
-
-
Initiation: Initiate the enzymatic reaction by adding α-KG.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing for peptide hydroxylation.
-
Detection: Stop the reaction and add the AlphaLISA Acceptor beads and Streptavidin Donor beads.
-
Incubation (Dark): Incubate the plate in the dark for 60 minutes to allow for bead proximity binding.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal is proportional to the amount of hydroxylated peptide.
-
Analysis: Convert raw signal to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Benchmark Data for Known HIF-PHD Inhibitors:
| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |
| Vadadustat | 15.36 | 11.83 | 7.63 | [11] |
| Daprodustat | 3.5 | 22.2 | 5.5 | [11] |
| Roxadustat | - | 591 | - | [11] |
| Molidustat | 480 | 280 | 450 | [11] |
Note: IC₅₀ values can vary based on specific assay conditions.
Application Protocol 2: Cellular HIF-1α Stabilization by Western Blot
This protocol validates if the test compound can stabilize endogenous HIF-1α protein in a cellular context.
Objective: To visually and quantitatively assess the increase in HIF-1α protein levels in cells treated with a PHD inhibitor.
Materials:
-
Human cell line (e.g., HEK293, Hep3B).[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).[11]
-
Test compound stock solution in DMSO.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.[11]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-HIF-1α and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.[11]
-
Chemiluminescence imaging system.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.[11]
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 1 µM to 50 µM) or vehicle control (0.1% DMSO) for a desired time (e.g., 4, 8, or 16 hours).[11]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add RIPA buffer, scrape the cells, and collect the lysate.[11]
-
Protein Quantification: Centrifuge the lysates to remove debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel for electrophoretic separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane thoroughly. Apply ECL substrate and visualize protein bands using an imaging system.[11]
-
Analysis: Quantify band intensities using image analysis software. Normalize the HIF-1α signal to the β-actin loading control to determine the fold-increase in protein stabilization.[11]
Part 2: Targeting Cancer Metabolism - this compound as a Scaffold for Lactate Dehydrogenase (LDH) Inhibitors
A hallmark of many cancer cells is a metabolic shift towards aerobic glycolysis, known as the "Warburg effect."[12] In this state, cells favor the conversion of pyruvate to lactate even in the presence of oxygen. This process is catalyzed by Lactate Dehydrogenase A (LDHA) and is critical for regenerating NAD+ to sustain high rates of glycolysis, providing building blocks for rapid cell proliferation.[13] Oxamate is a classic pyruvate-mimicking inhibitor of LDH, making the this compound structure a prime candidate for derivatization.[12]
Mechanism of Action: Disrupting Glycolysis
LDH catalyzes the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+.[13] High LDHA activity in tumors leads to increased lactate production, contributing to an acidic tumor microenvironment that promotes invasion, metastasis, and immune evasion.[14]
Inhibitors based on the oxamate scaffold bind to the active site of LDHA, competing with the natural substrate, pyruvate.[12] This blockage prevents the reduction of pyruvate to lactate, leading to several anti-cancer effects:
-
Disruption of NAD+ regeneration, thereby slowing glycolysis.
-
Reduction of lactate secretion, potentially normalizing the tumor microenvironment.
-
Induction of apoptosis and senescence due to metabolic stress.[15]
-
Enhanced efficacy of other treatments, including radiotherapy and immunotherapy.[14][15]
Application Protocol 3: In Vitro LDH Enzyme Activity Assay
This protocol describes a continuous-rate spectrophotometric assay to measure the inhibitory activity of a test compound on LDHA.
Objective: To determine the IC₅₀ of an this compound derivative against LDHA by monitoring the oxidation of NADH.
Materials:
-
Recombinant human LDHA enzyme.
-
Assay Buffer: Potassium phosphate buffer, pH 7.4.
-
Sodium pyruvate solution.
-
β-Nicotinamide adenine dinucleotide (NADH) solution.
-
Test compound dissolved in DMSO.
-
96-well, UV-transparent microplate.
-
Spectrophotometer plate reader capable of kinetic reads at 340 nm.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture: In the microplate wells, add:
-
Assay buffer.
-
NADH solution.
-
Test compound or vehicle control (DMSO).
-
LDHA enzyme solution.
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at a controlled temperature (e.g., 37°C) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add sodium pyruvate solution to all wells to start the reaction.
-
Data Acquisition: Immediately begin kinetic measurements, recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Convert the velocities to percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus compound concentration and fit the data to determine the IC₅₀ value.
-
Application Protocol 4: Cellular Lactate Production Assay
This protocol measures the functional consequence of LDHA inhibition in cancer cells by quantifying the amount of lactate secreted into the culture medium.
Objective: To determine the effect of a test compound on lactate production in a cancer cell line.
Materials:
-
Cancer cell line with high glycolytic activity (e.g., A549, H1299).[14]
-
Complete cell culture medium.
-
Test compound stock solution in DMSO.
-
Lactate Colorimetric/Fluorometric Assay Kit.
-
96-well plate for cell culture.
-
Spectrophotometer or fluorometer plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with a serial dilution of the test compound or vehicle control for 24 hours.[14]
-
Sample Collection: Carefully collect a small aliquot of the culture medium from each well.
-
Lactate Measurement: Perform the lactate assay on the collected medium according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Normalization (Optional but Recommended): In the original cell plate, perform a cell viability assay (e.g., MTT, Crystal Violet) to normalize the lactate production to the number of viable cells.
-
Analysis: Calculate the lactate concentration for each treatment. Plot lactate concentration (or normalized lactate production) against compound concentration to determine the dose-dependent effect of the inhibitor.
Synthesis and Future Perspectives
The this compound scaffold is readily synthesized, typically through the reaction of diethyl oxalate with dimethylamine. This straightforward accessibility allows for rapid generation of analogs for structure-activity relationship (SAR) studies. Medicinal chemists can systematically modify the ester and amide functionalities to optimize potency, selectivity, and pharmacokinetic properties.
The dual-targeting potential of the oxamate core—inhibiting both the hypoxia adaptation pathway (PHD) and the central metabolic engine (LDH)—presents a compelling strategy for developing next-generation cancer therapeutics. Future work could focus on designing derivatives with tuned selectivity for either target or, perhaps more powerfully, developing dual PHD/LDH inhibitors to simultaneously disrupt two critical pathways for tumor survival.
References
- Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors. Benchchem.
- This compound | C6H11NO3.
- Ethyl N,N-diethyloxamate | C8H15NO3.
- Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.
- Structures of pyruvate and oxamate derived inhibitors.
- Oxamic acid analogues as LDH-C4-specific competitive inhibitors.
- ethyl n,n-dimethyloxam
- HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review.
- Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling.
- Ethyl N,N-dimethyloxam
- Ethyl N,N-dimethyloxam
- Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model.
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells.
- A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells.
- Inhibitors of Hypoxia-Inducible Factors as Treatment for Cancer.
- Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents.
- Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules.
- Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling.
Sources
- 1. This compound | C6H11NO3 | CID 85553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Hypoxia-Inducible Factors as Treatment for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of Ethyl N,N-dimethyloxamate and their prevention
This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of Ethyl N,N-dimethyloxamate. As a versatile building block in organic synthesis, the purity of this compound is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during its synthesis and the strategies to prevent their formation.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of diethyl oxalate with dimethylamine. While this reaction is generally efficient, the formation of side products can complicate purification and reduce the overall yield and purity of the final product. Understanding the reaction mechanism and the factors that influence it is the first step in troubleshooting and prevention.
Reaction Pathway and Key Side Reactions
The primary reaction involves the attack of one equivalent of dimethylamine on one of the electrophilic ester carbonyls of diethyl oxalate, leading to the formation of this compound and ethanol as a byproduct. However, several side reactions can occur, as illustrated below.
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.
Q1: My final product is contaminated with a significant amount of a higher boiling point impurity. How can I identify and prevent this?
A1: The most likely high-boiling impurity is N,N,N',N'-tetramethyloxamide , the diamide side product.
-
Identification: This impurity can be identified by its higher boiling point and different spectral characteristics compared to the desired product. GC-MS analysis of the crude reaction mixture is an effective method for its detection.
-
Causality: The formation of the diamide is a result of a second nucleophilic substitution reaction where another molecule of dimethylamine reacts with the remaining ester group of the desired this compound. While the first amidation deactivates the second ester group through resonance, making it less electrophilic, this second reaction can be promoted under certain conditions. The nitrogen lone pair in the amide delocalizes into the carbonyl, reducing the partial positive charge on the carbonyl carbon and thus its reactivity towards nucleophiles[1][2].
-
Prevention:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of diethyl oxalate to dimethylamine. An excess of dimethylamine will drive the reaction towards the formation of the diamide.
-
Temperature Control: Avoid excessively high reaction temperatures. While higher temperatures can increase the reaction rate, they can also provide sufficient energy to overcome the higher activation barrier for the second substitution. Refluxing for a controlled period is generally sufficient[3].
-
Controlled Addition: Add the dimethylamine solution dropwise to the diethyl oxalate solution at a controlled temperature to maintain a low instantaneous concentration of the amine.
-
Q2: My reaction yield is low, and I've isolated acidic byproducts. What is the cause and how can I avoid this?
A2: The presence of acidic byproducts, such as ethyl oxamic acid and oxalic acid , points to hydrolysis of the starting material, diethyl oxalate.
-
Identification: These acidic impurities can be detected by pH measurement of the aqueous washings during workup and can be characterized by techniques like HPLC or by derivatization followed by GC-MS.
-
Causality: Diethyl oxalate is susceptible to hydrolysis in the presence of water. This reaction is catalyzed by both acidic and basic conditions.
-
Prevention:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure the dimethylamine solution is as dry as possible.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Purification of Starting Materials: If the diethyl oxalate has been stored for a long time, it may have absorbed moisture. Consider distillation of diethyl oxalate before use if its purity is in doubt.
-
Q3: The purification of my product by distillation is difficult, and I have a fraction that contains both the product and unreacted starting material. How can I improve the separation?
A3: This issue arises from an incomplete reaction.
-
Identification: Unreacted diethyl oxalate and dimethylamine can be detected by GC analysis of the crude product.
-
Causality: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Prevention and Solution:
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique like TLC or GC to ensure it has reached completion before workup.
-
Optimize Reaction Time and Temperature: A typical procedure involves heating the reaction mixture at reflux for 2-4 hours[3]. If the reaction is sluggish, a modest increase in reaction time may be beneficial.
-
Efficient Mixing: Ensure adequate stirring throughout the reaction to maintain a homogeneous mixture.
-
Purification Strategy: After the reaction is complete, the ethanol byproduct and any excess dimethylamine can be removed by distillation at atmospheric pressure. The desired this compound can then be purified from unreacted diethyl oxalate by vacuum distillation[3]. The difference in boiling points should allow for a clean separation.
-
III. Frequently Asked Questions (FAQs)
-
What is the role of solvent in this reaction? While the reaction can be run neat, using a solvent like absolute ethanol can help to control the reaction temperature and ensure homogeneity[3]. The choice of an anhydrous, aprotic solvent can also minimize the risk of hydrolysis.
-
Can I use an excess of diethyl oxalate to avoid the formation of the diamide? Yes, using a slight excess of diethyl oxalate can help to ensure that all the dimethylamine reacts and can suppress the formation of the diamide. However, this will necessitate a more careful purification step to remove the unreacted diethyl oxalate.
-
How does the reactivity of dimethylamine compare to a primary amine with diethyl oxalate? Primary amines have two reactive N-H protons and typically react with diethyl oxalate in a 2:1 molar ratio to form a solid N,N'-disubstituted oxamide. Secondary amines, like dimethylamine, have only one N-H proton and react in a 1:1 ratio to form a liquid N,N-disubstituted ethyl oxamate[4][5][6][7][8][9]. This difference in reactivity is the basis of the Hofmann method for separating primary, secondary, and tertiary amines[4][5][6][7][8].
IV. Recommended Experimental Protocol
This protocol is a guideline for the synthesis of this compound, designed to minimize the formation of common side products.
Materials:
-
Diethyl oxalate (146.14 g/mol )
-
Dimethylamine (40% solution in water or anhydrous)
-
Absolute Ethanol (optional, as solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Distillation apparatus (for atmospheric and vacuum distillation)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. If using an aqueous solution of dimethylamine, a distillation setup to remove water might be necessary prior to the reaction. For optimal results, an anhydrous source of dimethylamine is recommended.
-
Charging the Reactor: Charge the round-bottom flask with diethyl oxalate (1.0 equivalent). If using a solvent, add absolute ethanol.
-
Addition of Dimethylamine: Slowly add dimethylamine (1.0 equivalent) dropwise from the dropping funnel to the stirred diethyl oxalate solution. Control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Arrange the apparatus for simple distillation and remove the ethanol byproduct and any excess dimethylamine.
-
The remaining crude product can be washed with a small amount of cold water to remove any potential water-soluble impurities, though this risks hydrolysis if not done carefully. Dry the organic layer with anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate boiling point.
V. Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₁NO₃ | 145.16 | 105-106 / 7 mmHg |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 185.4 |
| N,N,N',N'-Tetramethyloxamide | C₆H₁₂N₂O₂ | 144.17 | ~200 (estimated) |
| Dimethylamine | C₂H₇N | 45.08 | 7 |
VI. Mechanistic Visualization
Deactivation of the Second Ester Group
The formation of the first amide bond deactivates the second ester group towards further nucleophilic attack. This is due to the electron-donating resonance effect of the nitrogen lone pair of the newly formed amide.
Caption: Resonance delocalization in this compound.
VII. References
-
Pearson+. (n.d.). Why are amides less electrophilic/reactive than esters?. Study Prep.
-
Rong, J. (2005). Principles of Drug Action 1, Spring 2005, Amides.
-
Chemistry Notes. (n.d.). Separation of Amines by Hoffmann's Method.
-
Infinity Learn. (n.d.). Hofmann's method to separate amines in a mixture uses the reagent.
-
Saskoer. (n.d.). 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry.
-
CHEM-GUIDE. (n.d.). Separation of primary , secondary and tertiary amines by Hoffmann's method.
-
Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method).
-
Reddit. (2020). Trying to understand relative reactivity of carboxylic acid derivatives - confused about why esters are more electrophilic than amides.
-
Filo. (2023). Primary, secondary and tertiary amines may be separated by using:.
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.
-
BenchChem. (n.d.). An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines.
-
BenchChem. (n.d.). A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate for Researchers and Drug Development Professionals.
Sources
- 1. Why are amides less electrophilic/reactive than esters? | Study Prep in Pearson+ [pearson.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Hofmann's method to separate amines in a mixture uses the reagent [infinitylearn.com]
- 6. CHEM-GUIDE: Separation of primary , secondary and tertiary amines by Hoffmann's method [chem-guide.blogspot.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. askfilo.com [askfilo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
How to improve the yield and purity of Ethyl N,N-dimethyloxamate reactions
Technical Support Center: Optimizing Ethyl N,N-dimethyloxamate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important oxamic ester. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimization. Our goal is to empower you with the expertise to not only replicate a procedure but to intelligently refine it for your specific application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common strategic questions encountered when planning the synthesis of this compound.
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is a classic nucleophilic acyl substitution. There are two primary approaches depending on the choice of the acylating agent:
-
From Diethyl Oxalate: This is the most common and generally safer method. Diethyl oxalate, a diester, reacts with dimethylamine, a secondary amine. The lone pair on the nitrogen of dimethylamine attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethoxide leaving group to form the stable amide bond. The reaction selectively produces the mono-amidation product, this compound, because secondary amines lack the second proton needed for further reaction to form an oxamide.[1][2][3]
-
From Ethyl Oxalyl Chloride: This method uses a more reactive acylating agent, an acyl chloride. The reaction with dimethylamine is much faster and more exothermic. It necessitates the use of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise form a non-reactive ammonium salt with the dimethylamine. While potentially faster, this method requires more stringent control of reaction conditions to avoid side reactions.
Q2: Which starting material is better: Diethyl Oxalate or Ethyl Oxalyl Chloride?
The choice depends on your specific laboratory constraints, scale, and desired reaction kinetics. Neither is universally "better," but they offer different advantages.
| Feature | Diethyl Oxalate | Ethyl Oxalyl Chloride | Expert Rationale |
| Reactivity | Moderate | Very High | Ethyl oxalyl chloride's reactivity can lead to faster conversions, but the reaction is highly exothermic and requires careful temperature control (e.g., starting at 0°C or below) to maintain selectivity.[4] |
| Safety | Relatively safe, low volatility. | Corrosive, lachrymator, reacts with moisture. | Diethyl oxalate is significantly easier and safer to handle, making it preferable for larger-scale operations and less-experienced users. |
| Byproducts | Ethanol | Hydrochloric Acid (HCl) | Ethanol is easily removed by distillation and can help drive the reaction equilibrium forward. HCl is corrosive and must be scavenged with a base, which can complicate purification. |
| Yield | Good to excellent, equilibrium-driven. | Good to excellent, kinetically driven. | Both can provide high yields, but the diethyl oxalate route's success often hinges on effectively removing the ethanol byproduct to push the reaction to completion.[1] |
| Workup | Simpler (often direct distillation). | More complex (requires washing to remove base/salts). | The need to remove the amine hydrochloride salt from the acyl chloride reaction adds extraction and washing steps, increasing potential for product loss. |
Senior Scientist's Recommendation: For most applications, especially at the bench scale, the diethyl oxalate method offers the best balance of safety, simplicity, and reliable yield. The ethyl oxalyl chloride route should be reserved for instances where reaction speed is critical and the necessary handling precautions and workup procedures are in place.
Q3: How do I minimize the formation of the N,N,N',N'-tetramethyloxamide byproduct?
This is a key point of selectivity. The formation of the diamide, N,N,N',N'-tetramethyloxamide, is kinetically and electronically disfavored when using a secondary amine like dimethylamine.
-
Electronic Effect: After the first amidation, the newly formed amide group donates electron density to the remaining ester carbonyl group through resonance. This makes the second carbonyl carbon significantly less electrophilic and therefore less susceptible to a second nucleophilic attack by another molecule of dimethylamine.[2][3]
-
Stoichiometry: The reaction is fundamentally based on a 1:1 molar ratio of the secondary amine to the diethyl oxalate.[1] While a large excess of dimethylamine could theoretically force the second reaction, it is generally not observed under typical conditions.
To ensure selectivity:
-
Maintain a strict 1:1 molar ratio of dimethylamine to diethyl oxalate.
-
Avoid excessively high temperatures or prolonged reaction times far beyond what is necessary for complete consumption of the starting ester, as this could provide the energy needed to overcome the activation barrier for the second substitution.
Q4: What is the role of temperature and how do I optimize it?
Temperature is a critical control parameter that influences both reaction rate and purity.
-
For the Diethyl Oxalate reaction: The reaction is commonly performed by heating at reflux (the boiling point of the reaction mixture).[1] This serves two purposes:
-
It provides the necessary activation energy to ensure a reasonable reaction rate (typically 2-4 hours).[1]
-
It facilitates the continuous removal of the ethanol byproduct via distillation, which, according to Le Chatelier's principle, shifts the reaction equilibrium towards the product, maximizing conversion.
-
-
Optimization: If you observe side product formation (e.g., decomposition), consider reducing the temperature and extending the reaction time. Conversely, if the reaction is sluggish, ensure your heating apparatus is reaching and maintaining the reflux temperature of the mixture.
Q5: Can I run the reaction without a solvent?
Yes, for the diethyl oxalate pathway, running the reaction "neat" (without an added solvent) is a common and efficient method.[1] In this scenario, the diethyl oxalate itself acts as the solvent. This approach simplifies the workup, as the final step is a direct vacuum distillation of the crude mixture to isolate the product.[1][5]
Q6: How do I effectively monitor the reaction's progress?
Relying on a fixed reaction time can be inefficient. Active monitoring is key to determining the optimal endpoint, preventing byproduct formation from over-heating, and maximizing yield.
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for this reaction. Use a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to separate the starting material (diethyl oxalate) from the product (this compound). The reaction is complete when the spot corresponding to diethyl oxalate has disappeared.
-
Gas Chromatography (GC): For more quantitative analysis, GC can be used to monitor the disappearance of starting materials and the appearance of the product over time.
Section 2: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Q: My reaction yield is consistently low. What are the likely causes and how can I fix it?
Low yield is a frustrating but solvable issue. The key is to identify whether the problem lies in the reaction itself (conversion) or in the workup and purification (isolation).
// Nodes check_conversion [label="Analyze Crude Reaction Mixture\n(TLC, GC, or 1H NMR)", fillcolor="#FBBC05"]; incomplete_rxn [label="Problem: Incomplete Reaction\n(Starting Material Remains)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; complete_rxn [label="Problem: Low Isolated Yield\n(Reaction Went to Completion)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for Incomplete Reaction sol_stoichiometry [label="Verify 1:1 Stoichiometry.\nEnsure accurate measurement of\ndimethylamine.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_temp [label="Increase Reflux Efficiency.\nEnsure adequate heating and insulation.\nConsider a higher boiling solvent if applicable.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_byproduct [label="Improve Byproduct Removal.\nUse a distillation head to actively\nremove ethanol during the reaction.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_reagents [label="Check Reagent Purity.\nUse anhydrous reagents if possible.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Low Isolated Yield sol_distillation [label="Optimize Vacuum Distillation.\nCheck for vacuum leaks.\nUse a fraction collector to avoid\ncontaminating the main fraction.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_transfer [label="Minimize Transfer Losses.\nRinse glassware with a suitable solvent\nand combine with the bulk material.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_workup [label="Review Workup Procedure.\n(For acyl chloride route)\nAvoid overly aggressive extractions\nthat can lead to emulsion formation.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_conversion; check_conversion -> incomplete_rxn [label="Significant starting\nmaterial detected"]; check_conversion -> complete_rxn [label="Little to no starting\nmaterial detected"];
incomplete_rxn -> sol_stoichiometry [label="Potential Cause"]; incomplete_rxn -> sol_temp [label="Potential Cause"]; incomplete_rxn -> sol_byproduct [label="Potential Cause"]; incomplete_rxn -> sol_reagents [label="Potential Cause"];
complete_rxn -> sol_distillation [label="Potential Cause"]; complete_rxn -> sol_transfer [label="Potential Cause"]; complete_rxn -> sol_workup [label="Potential Cause"]; } Caption: Troubleshooting workflow for low reaction yield.
Q: My final product is impure after distillation. What are the common impurities and how do I remove them?
| Impurity | Potential Cause | Identification (NMR/GC) & Removal Strategy |
| Unreacted Diethyl Oxalate | Incomplete reaction; inefficient distillation. | Identification: Will appear as a lower boiling point fraction during distillation. Removal: Careful fractional distillation is the most effective method.[5] Ensure your distillation column has sufficient theoretical plates to separate compounds with close boiling points. |
| N,N-Dimethyloxamic Acid | Presence of water in reagents or during workup, leading to hydrolysis of the ester. | Identification: Acidic impurity. May not distill easily. Removal: Before distillation, wash the crude product with a dilute aqueous solution of sodium bicarbonate to neutralize and extract the acid into the aqueous layer.[5] Ensure the organic layer is thoroughly dried before distillation. |
| Higher-Boiling Residue | Polymerization or decomposition products from excessive heating. | Identification: Dark, viscous material left in the distillation flask. Removal: These are non-volatile and are effectively removed by distillation. To prevent their formation, avoid overheating the distillation pot. |
Q: The reaction mixture turned dark brown/black. What happened and is the product salvageable?
A dark coloration typically indicates decomposition, which can be caused by:
-
Excessive Heat: Heating the reaction mixture too strongly or for too long can cause the organic materials to decompose.
-
Impurities in Starting Materials: Certain impurities can catalyze decomposition at high temperatures.
Is it salvageable? Possibly. The desired product, this compound, is a thermally stable liquid that can be distilled away from non-volatile decomposition products.[1]
Action Plan:
-
Allow the mixture to cool.
-
Attempt to purify a small aliquot via vacuum distillation.
-
Analyze the collected distillate for purity (NMR, GC).
-
If the distillate is clean, proceed with distilling the entire batch. If decomposition continues during distillation, the product may be lost. To avoid this in the future, use a lower reaction temperature or ensure your reagents are pure.
Section 3: Detailed Experimental Protocols
These protocols represent validated starting points. As a scientist, you should adapt them based on your observations and analytical data.
Protocol A: Synthesis from Diethyl Oxalate (Recommended Method)
This procedure is based on the well-established reaction between a secondary amine and diethyl oxalate.[1]
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a distillation head to allow for the removal of the ethanol byproduct.
-
Reagent Charging: To the flask, add diethyl oxalate (1.0 eq). Begin stirring and add dimethylamine (1.0 eq, often used as a solution in a solvent like THF or ethanol, or carefully condensed as a gas).
-
Reaction: Heat the mixture to a gentle reflux. The ethanol byproduct will begin to distill off. Continue refluxing for 2-4 hours, or until TLC/GC analysis indicates the complete consumption of diethyl oxalate.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Purify the crude liquid directly by vacuum distillation to yield this compound as a colorless liquid.[1][5]
Protocol B: Purification by Vacuum Distillation
This is the most critical step for achieving high purity.[1][5]
-
Apparatus: Set up an apparatus for fractional vacuum distillation, including a vacuum pump, a cold trap, and a pressure gauge (manometer).
-
Procedure:
-
Place the crude this compound in the distillation flask.
-
Slowly and carefully reduce the pressure to the desired level (e.g., 6-10 mmHg).
-
Begin heating the distillation flask gently using an oil bath.
-
Collect a small "forerun" fraction, which will contain any low-boiling impurities.
-
As the temperature stabilizes at the boiling point of the product (approx. 105-106 °C at 7 mmHg), switch to a clean receiving flask and collect the main fraction.
-
Stop the distillation before the flask goes to dryness to avoid charring the high-boiling residue.
-
-
Characterization: Confirm the purity of the collected fraction using NMR, GC, or refractive index measurements.
Section 4: References
-
An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. Benchchem.
-
Reaction of amines with diethyl oxalate (Hofmann amine separation method). Chemistry Stack Exchange.
-
A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate for Researchers and Drug Development Professionals. Benchchem.
-
Technical Support Center: Purification of Diethyl Oxalate-13C2 Reaction Products. Benchchem.
-
Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide. Google Patents.
-
Separation of primary, secondary and tertiary amines by Hoffmann's method. Chemical Note. [Link]
-
Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?. ResearchGate. [Link]
-
Oxalyl Chloride. Organic Syntheses. [Link]
-
Synthesis of ethyl 2-hydroxyethyloxamate. PrepChem.com. [Link]
-
Oxalic acid, dimethyl ester. Organic Syntheses. [Link]
-
Dimethyl oxalate synthesis problems. Sciencemadness.org. [Link]
-
Control experiments using carboxylic acid to react with oxalyl chloride, and followed by reaction with amines. ResearchGate. [Link]
-
Oxalyl chloride. Organic Chemistry Portal. [Link]
-
3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Organic Syntheses. [Link]
-
β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses. [Link]
-
Malonic acid, butyl-, ethyl ester. Organic Syntheses. [Link]
-
ethyl ethoxalylpropionate. Organic Syntheses. [Link]
-
Synthesis of 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate. ResearchGate. [Link]
Sources
Troubleshooting the decomposition of Ethyl N,N-dimethyloxamate during storage and handling
An authoritative guide for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of Ethyl N,N-dimethyloxamate decomposition.
Introduction
This compound is a valuable reagent in organic synthesis and pharmaceutical development. Its chemical stability is crucial for ensuring the reproducibility and success of experimental outcomes. This technical guide, authored from the perspective of a Senior Application Scientist, provides in-depth information on the potential decomposition pathways of this compound and offers practical, field-tested solutions for its storage, handling, and troubleshooting. Our goal is to empower researchers to mitigate stability issues, ensuring the integrity of their materials and the validity of their results.
Quick Reference: Stability and Storage
For immediate guidance, the following table summarizes the essential storage and handling parameters for this compound.
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | 2–8°C | Recommended for optimal long-term stability and to minimize potential thermal degradation.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | While stable under normal conditions, storing under inert gas minimizes contact with atmospheric moisture and oxygen, key contributors to hydrolytic and oxidative degradation.[2] |
| Container | Tightly closed, properly sealed container. | Prevents exposure to moisture and atmospheric contaminants.[3][4] |
| Environment | Keep in a dry, cool, and well-ventilated place. | Minimizes moisture exposure and prevents the accumulation of potentially harmful vapors.[2][3][4] |
| Incompatibilities | Segregate from strong acids, strong bases, strong oxidizing agents, and strong reducing agents. | Contact with these substances can catalyze rapid decomposition.[4][5] Bases, in particular, can promote rapid hydrolysis (saponification).[6][7] |
| Light Exposure | Store away from direct sunlight. | Prevents potential light-induced degradation pathways.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during storage?
A1: The most common cause of decomposition is hydrolysis.[6][10] The molecule contains an ester functional group which is susceptible to cleavage by water. This reaction is significantly accelerated by the presence of acidic or basic contaminants.[6][7] Given that the material is described as "moisture sensitive," exposure to atmospheric humidity is a primary concern.[4]
Q2: I opened a new bottle and noticed a faint alcoholic (ethanol-like) or acidic odor. Is the product degraded?
A2: This could be an early indicator of hydrolysis. The breakdown of this compound yields ethanol and N,N-dimethyloxamic acid. The faint smell of ethanol is often the first sensory clue. If you suspect degradation, it is crucial to analytically verify the purity before use.
Q3: How does temperature affect the stability of this compound?
A3: While the material is stable at room temperature, elevated temperatures or "strong heating" should be avoided as they can accelerate decomposition.[4] Thermal decomposition can lead to the release of nitrogen and carbon oxides.[2][5] For long-term storage, refrigeration at 2-8°C is recommended to minimize the rate of any potential degradation reactions.[1]
Q4: Can I store this compound in a standard laboratory freezer?
A4: Storing in a standard (non-explosion-proof) freezer is generally acceptable as the compound has a high flash point (>230 °F / 110 °C).[1][11] However, the primary concern with freezing is the potential for moisture condensation when the container is removed and allowed to warm to room temperature. If you choose to freeze the material, it is critical to allow the container to equilibrate to ambient temperature before opening it to prevent atmospheric moisture from condensing on the cold product.
Q5: The material has turned slightly yellow. Can I still use it?
A5: A change in color is a potential sign of chemical deterioration.[12] While the product might still be viable for some applications, the discoloration indicates the presence of impurities. The identity and quantity of these impurities are unknown without analytical testing. For sensitive applications, such as in drug development, using discolored material is not recommended without re-qualification via analytical methods like HPLC or NMR.
Troubleshooting Guide: Identifying and Addressing Decomposition
This section provides a systematic approach to troubleshooting suspected degradation of this compound.
Logical Workflow for Suspected Decomposition
The following diagram outlines the decision-making process when you suspect your material may be compromised.
Caption: Troubleshooting workflow for suspected decomposition.
Problem, Cause, and Solution Table
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or inconsistent reaction yield. | Degradation of starting material: The actual concentration of active this compound is lower than assumed due to decomposition. | 1. Verify Purity: Use HPLC or qNMR to determine the purity of the reagent lot before use.[13] 2. Use a New Lot: Open a fresh, unopened bottle of the reagent and repeat the experiment. 3. Review Storage: Ensure the material was stored according to the guidelines (2-8°C, dry, tightly sealed).[1] |
| Appearance of unexpected side-products in reaction. | Reactive Impurities: Degradation products (e.g., N,N-dimethyloxamic acid) may participate in side reactions. | 1. Characterize Impurities: Use LC-MS or GC-MS to identify the structure of the unexpected side-products and compare them to potential degradants.[13] 2. Purify the Reagent: If possible, purify the existing stock (e.g., by distillation under reduced pressure) or procure a new, high-purity lot. |
| Material is clumped or appears wet. | Moisture Absorption: The container seal may have been compromised, allowing atmospheric moisture to enter. This is a primary driver for hydrolysis.[4] | 1. Do Not Use: For sensitive applications, do not use the material as significant hydrolysis has likely occurred. 2. Improve Handling: When handling the reagent, work quickly in a low-humidity environment (e.g., glove box) and ensure the cap is replaced tightly and immediately after dispensing. |
| pH of aqueous solutions containing the compound is acidic. | Hydrolysis to N,N-dimethyloxamic acid: The ester has hydrolyzed, releasing a carboxylic acid degradant, which lowers the pH. | 1. Confirm with Analysis: Confirm the presence of the acid degradant via HPLC or NMR. 2. Discard Material: The presence of the acidic degradant confirms decomposition. The material should be disposed of according to safety protocols. |
Core Mechanisms of Decomposition
Understanding the chemical pathways of degradation is key to preventing it. For this compound, the principal mechanism is hydrolysis of the ester linkage.
Caption: Primary hydrolytic decomposition pathway.
This hydrolysis reaction involves the nucleophilic attack of water on the ester's carbonyl carbon.[10] This process is slow with neutral water but is catalyzed by both acids and bases, with base-promoted hydrolysis (saponification) being particularly rapid and irreversible.[6][7][14]
Best Practices for Storage and Handling
Adherence to rigorous storage and handling protocols is the most effective strategy for preventing decomposition.
Protocol 1: Initial Receipt and Storage
-
Inspect on Arrival: Upon receipt, check that the container's seal is intact. Note the date of receipt on the label.[12]
-
Log and Label: Enter the material into your chemical inventory. The label should include the date received and the date opened.[12]
-
Segregate Storage: Store the container in a designated, well-ventilated area for reactive materials, away from incompatible chemicals like acids, bases, and oxidizing agents.[9][12]
-
Refrigerate: Place the container in a 2-8°C refrigerator.[1] Ensure the refrigerator is designated for chemical storage only.[8]
Protocol 2: Dispensing and Handling
-
Temperature Equilibration: Before opening, remove the container from the refrigerator and allow it to warm to room temperature on the bench. This critical step prevents atmospheric water from condensing onto the cold chemical.
-
Use Inert Atmosphere: For highly sensitive applications, perform dispensing in a glove box or under a stream of inert gas (e.g., argon).
-
Use Clean, Dry Equipment: Use only clean, dry spatulas and glassware to avoid introducing contaminants.
-
Minimize Exposure: Dispense the required amount of material quickly.
-
Seal Tightly: Immediately and tightly reseal the container cap. Parafilm can be wrapped around the cap for an extra barrier against moisture.
-
Return to Storage: Promptly return the container to the correct refrigerated storage location.
Analytical Methods for Detecting Decomposition
If decomposition is suspected, it must be confirmed analytically. A combination of techniques provides the most comprehensive profile.[13]
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the preferred method for quantifying the purity of this compound and detecting non-volatile, UV-active degradation products like N,N-dimethyloxamic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Detection: UV detector at a wavelength of ~210 nm (for amide/ester bonds).[13]
-
Procedure:
-
Prepare a standard of high-purity this compound at a known concentration (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a sample of the suspect material at the same concentration.
-
Inject both samples onto the HPLC system.
-
Compare the chromatograms. A decrease in the area of the main peak and the appearance of new peaks (especially an early-eluting, polar peak corresponding to the acid degradant) in the suspect sample indicates decomposition.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for detecting volatile degradation products, primarily ethanol.
-
Column: A mid-polarity column (e.g., DB-5ms).
-
Injection: Headspace analysis is preferred to directly sample the vapors above the material, which would contain volatile degradants.[15]
-
Procedure:
-
Place a small, weighed amount of the suspect material in a sealed headspace vial.
-
Incubate the vial (e.g., at 60°C) to allow volatiles to partition into the gas phase.
-
Inject an aliquot of the headspace gas into the GC-MS.
-
Monitor for the mass spectrum of ethanol (m/z 46, 45, 31). The presence of a significant ethanol peak confirms hydrolytic degradation.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85553, this compound. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Safe Storage and Handling of Reactive Materials. [Link]
-
Lab Manager. (n.d.). Handling and Storing Chemicals. [Link]
-
PubMed. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. [Link]
-
InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: this compound. [Link]
-
ResearchGate. (1973). The thermal decompositions of carbamates. III. Ethyl N,N-dimethylcarbamate and the effect of N-substitution upon the β-elimination. [Link]
-
LibreTexts Chemistry. (2023). Chemistry of Esters. [Link]
-
LibreTexts Chemistry. (2023). The Hydrolysis of Esters. [Link]
-
YouTube. (2021). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. [Link]
-
YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
-
YouTube. (2020). Hydrolysis of esters and amides. [Link]
Sources
- 1. This compound | 16703-52-9 [amp.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 9. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. N,N-二甲基草酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. env.go.jp [env.go.jp]
Technical Support Center: Optimizing Reaction Conditions for Ethyl N,N-dimethyloxamate with Primary and Secondary Amines
Welcome to the technical support center for the optimization of reactions involving Ethyl N,N-dimethyloxamate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent for the synthesis of substituted oxamides. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both scientific accuracy and practical, field-tested insights.
I. Foundational Principles: Understanding the Reaction
The reaction between this compound and primary or secondary amines is a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the ester group. This is followed by the departure of the ethoxide leaving group, resulting in the formation of a new amide bond.
The general reaction is as follows:
-
With Primary Amines (R-NH₂): The reaction typically proceeds to form an N,N'-disubstituted oxamide, where both ester groups of an oxalyl precursor would react. However, with this compound, the dimethylamide portion is significantly less reactive than the ethyl ester. Thus, the reaction selectively occurs at the ester, leading to the formation of an N-alkyl-N',N'-dimethyloxamide.
-
With Secondary Amines (R₂NH): A similar selective reaction occurs, yielding an N,N-dialkyl-N',N'-dimethyloxamide.
Reaction Mechanism Overview
Caption: General mechanism for the amidation of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address potential problems.
Issue 1: Low or No Product Yield
Question: "I've mixed my this compound with my amine, but after the recommended reaction time, TLC/LC-MS analysis shows mostly unreacted starting materials. What could be the problem?"
Possible Causes & Step-by-Step Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficient Amine Nucleophilicity | 1. Assess Amine Structure: Sterically hindered amines (e.g., di-tert-butylamine) or electron-deficient anilines react slower. Rationale: The nucleophilicity of the amine is paramount. Bulky substituents near the nitrogen atom impede its approach to the electrophilic carbonyl carbon. Electron-withdrawing groups on anilines delocalize the nitrogen's lone pair, reducing its nucleophilicity. 2. Increase Reaction Temperature: Gently heat the reaction mixture. A common starting point is 50-80 °C. Rationale: Increasing the temperature provides the necessary activation energy to overcome the steric or electronic barriers, accelerating the reaction rate.[1] 3. Consider Catalysis: For particularly challenging amines, the addition of a catalyst may be necessary. Lewis acids like FeCl₃ or titanium-based catalysts can activate the ester carbonyl.[2][3] Base catalysis can also be effective.[4][5][6] |
| Poor Solvent Choice | 1. Evaluate Solvent Polarity: Ensure your reactants are fully dissolved. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices as they can solvate the reactants and any charged intermediates effectively.[7][8] Rationale: The reaction requires intimate contact between the reactants. If either the amine or the oxamate is poorly soluble, the reaction will be slow or may not proceed at all.[8] 2. Solvent-Free Conditions: For some reactions, particularly with liquid amines, running the reaction neat (solvent-free) at an elevated temperature can be highly effective.[2] Rationale: This maximizes the concentration of reactants. |
| Reaction Not at Equilibrium | 1. Extend Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours). Rationale: Some amidation reactions, especially without catalysis, can be slow to reach completion. 2. Remove Byproducts: If the reaction is reversible, removing the ethanol byproduct can drive the equilibrium towards the product. This can be achieved by conducting the reaction at the boiling point of the solvent and using a Dean-Stark apparatus, or by performing the reaction under a gentle stream of inert gas. |
Issue 2: Formation of Multiple Products/Side Reactions
Question: "My reaction is producing the desired product, but I'm also seeing significant side products, making purification difficult. What are these side products and how can I avoid them?"
Possible Causes & Step-by-Step Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Reaction with the Dimethylamide Group | 1. Lower Reaction Temperature: Avoid excessive heating. Rationale: While the dimethylamide is less reactive than the ethyl ester, at very high temperatures, it can also undergo nucleophilic attack by a highly reactive amine, leading to a transamidation reaction.[9] 2. Use Stoichiometric Amounts of Amine: An excess of a highly nucleophilic amine can promote side reactions. Use a 1:1 molar ratio of the amine to this compound. |
| Amine Degradation | 1. Run Under Inert Atmosphere: If your amine is sensitive to oxidation, blanket the reaction with an inert gas like nitrogen or argon.[8] Rationale: Some amines, particularly anilines, can be susceptible to air oxidation, especially at elevated temperatures, leading to colored impurities.[10] |
| Reaction with Solvent | 1. Choose an Inert Solvent: Avoid protic solvents like alcohols if running the reaction at high temperatures for extended periods, as they can potentially compete with the amine as a nucleophile. While ethanol is a byproduct, using it as a solvent can create an equilibrium that may not favor product formation. Aprotic solvents are generally preferred. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low product yield.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions?
A1: For a standard reaction, begin by dissolving this compound and a 1.1 equivalent of your amine in a polar aprotic solvent such as THF or DMF. Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If no significant product formation is observed, gradually increase the temperature to 50-60 °C.
Q2: How do I choose the right solvent?
A2: The ideal solvent should completely dissolve both reactants.[8] Polar aprotic solvents like DMF, DMSO, and acetonitrile are excellent choices. For amines with low boiling points, a higher boiling point solvent like dioxane or toluene might be necessary to achieve the required reaction temperature. In some cases, solvent-free conditions can be advantageous.[2]
Q3: Is a catalyst always necessary?
A3: No, a catalyst is not always required. The reaction between this compound and unhindered primary and secondary aliphatic amines often proceeds smoothly without a catalyst, sometimes requiring gentle heating. However, for less reactive amines, such as anilines or sterically hindered amines, a catalyst can significantly improve the reaction rate and yield. Both base-promoted and metal-catalyzed methods have been shown to be effective for the amidation of esters.[4][5][6]
Q4: How can I purify my final product?
A4: Purification strategies depend on the properties of the resulting oxamide.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for obtaining high purity material.
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is a standard purification technique. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be an effective purification method.
Q5: Can I use this reaction to differentiate between primary and secondary amines?
A5: While the reaction products with primary and secondary amines are different, this specific reaction with this compound is not ideal for separation. The classical Hofmann method for amine separation uses diethyl oxalate, where primary amines form solid N,N'-disubstituted oxamides and secondary amines form liquid oxamic esters, allowing for physical separation.[11][12]
IV. Standard Experimental Protocol
This protocol provides a general procedure for the synthesis of an N-substituted-N',N'-dimethyloxamide.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous solvent (e.g., DMF or THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add the anhydrous solvent (to a concentration of approximately 0.5 M).
-
Amine Addition: Add the amine (1.1 eq) to the solution. If the amine is a solid, dissolve it in a minimal amount of the reaction solvent before adding.
-
Reaction: Stir the reaction mixture at room temperature. If necessary, heat the reaction to a suitable temperature (e.g., 60 °C) using an oil bath.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration and washed with a cold solvent.
-
If the product is soluble, remove the solvent under reduced pressure. The crude residue can then be purified.
-
-
Purification: Purify the crude product by either recrystallization or silica gel column chromatography.
V. References
-
Manganese Catalyzed Direct Amidation of Esters with Amines. ACS Publications.
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing.
-
Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. PMC - NIH.
-
Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Science of Synthesis.
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. NIH.
-
Catalytic approaches towards amidation of unactivated ester derivatives. University of Strathclyde.
-
Amide synthesis by acylation. Organic Chemistry Portal.
-
TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Taylor & Francis Online.
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. Semantic Scholar.
-
An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. Benchchem.
-
Synthesis and reactivity of monothio-oxamides. ResearchGate.
-
Effect of solvent on (2-Aminoethyl)carbamic acid reaction efficiency. Benchchem.
-
Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers (RSC Publishing).
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. NIH.
-
Reaction of amines with diethyl oxalate (Hofmann amine separation method). Chemistry Stack Exchange.
-
Recent directions in amide bond forming reactions. a Traditional... ResearchGate.
Sources
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 4. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Base-promoted direct amidation of esters: beyond the current scope and practical applications | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methods for removing unreacted starting materials from Ethyl N,N-dimethyloxamate
An Application Scientist's Guide to Purifying Ethyl N,N-dimethyloxamate
Welcome to the Technical Support Center. This guide provides troubleshooting and frequently asked questions for researchers and drug development professionals working with this compound. As Senior Application Scientists, we understand that robust purification is critical for downstream success. This document offers in-depth, field-proven methods for removing unreacted starting materials and byproducts, ensuring the high purity of your final compound.
Understanding the Context: Common Synthesis Impurities
The most prevalent laboratory synthesis of this compound involves the reaction of ethyl oxalyl chloride with dimethylamine . This reaction is efficient but invariably leaves behind a predictable set of impurities that must be addressed.
-
Excess Dimethylamine: A volatile and basic starting material.
-
Dimethylamine Hydrochloride (Me₂NH₂⁺Cl⁻): A salt byproduct formed from the reaction of dimethylamine with HCl generated from the acyl chloride.
-
Hydrolyzed Starting Material: Unreacted ethyl oxalyl chloride can hydrolyze during workup to form oxalic acid and ethanol.
-
Residual Solvent: The solvent used for the reaction (e.g., Dichloromethane, THF, etc.).
This guide will address the removal of each of these contaminants through a series of targeted questions.
Frequently Asked Questions & Troubleshooting
Q1: My crude reaction mixture has a strong fishy/ammonia-like odor. How do I remove the excess dimethylamine?
This odor is characteristic of residual dimethylamine, a volatile and basic amine. Its removal is the first critical step in purification. The most effective method is a liquid-liquid extraction using a dilute acidic solution.
Causality: The principle here is a simple acid-base reaction. The freebase dimethylamine is soluble in organic solvents. By washing with an acid, you protonate the amine, forming a dimethylammonium salt. This salt is ionic and therefore highly soluble in the aqueous layer, effectively pulling it out of the organic phase where your product resides.[1][2]
Recommended Protocol: Dilute Acid Wash
-
Dilution: Transfer your crude reaction mixture to a separatory funnel. Dilute it with an immiscible organic solvent in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane). A 3-5x volume excess of solvent is recommended.
-
First Wash: Add an equal volume of a dilute acid solution (e.g., 1 M HCl or 1 M citric acid).
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 30-60 seconds.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain: Drain and discard the lower aqueous layer (which now contains the dimethylammonium salt).
-
Repeat: Repeat the wash (steps 2-5) one more time to ensure complete removal of the amine.
Q2: I see a white solid that has precipitated from my reaction. What is it and how do I remove it?
This solid is almost certainly dimethylamine hydrochloride, the salt byproduct of the reaction. It has very low solubility in most organic solvents used for the synthesis. The definitive solution is a comprehensive aqueous workup, which will also remove other water-soluble impurities.
Workflow for a Standard Aqueous Workup
The following diagram outlines the logical flow for a robust aqueous workup designed to remove salts, acids, and bases from your organic solution.
Caption: Workflow for Aqueous Workup.
Troubleshooting the Aqueous Workup
| Problem | Probable Cause | Recommended Solution |
| Emulsion Formation (Layers won't separate) | The polarity of the organic and aqueous layers are too similar; high concentration of surfactants/salts. | Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, forcing better separation. Allow the funnel to sit undisturbed for a longer period. |
| Product Crashing Out (Solid forms at interface) | Product has limited solubility in the chosen organic solvent, especially at lower temperatures. | Add more organic solvent to fully dissolve the product. If necessary, gently warm the separatory funnel with a warm water bath. |
| Incorrect Layer Drained | Misidentification of aqueous vs. organic layer. | Never discard a layer until you are certain your product is not in it. Test by adding a few drops of water to a small sample from each layer; the water will be miscible with the aqueous layer. Densities can be misleading when solutes are present. |
Q3: I've completed the workup, but NMR/GC analysis shows my product is still impure. What is the best final purification step?
After an aqueous workup, the remaining impurities are typically organic and have similar solubility to your product. The choice between vacuum distillation and column chromatography depends on the physical properties of these impurities.[3][4]
Physical Properties Comparison
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| This compound | 145.16[5][6] | 105-106 °C @ 7 mmHg[5][6] | Product; moderately polar liquid. |
| Dimethylamine | 45.08 | 7 °C | Volatile gas/liquid; basic. Should be removed by workup. |
| Ethyl Oxalyl Chloride | 136.53 | 135 °C | Highly reactive; hydrolyzes to oxalic acid and ethanol. |
| Oxalic Acid | 90.03 | 189.5 °C (decomposes) | Acidic solid; should be removed by NaHCO₃ wash. |
The primary final purification methods are vacuum distillation and flash column chromatography.
Decision-Making Flowchart
Caption: Purification Method Selection Guide.
Q4: How do I perform a vacuum distillation for this compound?
Vacuum distillation is the preferred method for purifying liquids on a larger scale, especially when impurities have significantly different boiling points.[7] Applying a vacuum lowers the boiling point, which prevents thermal decomposition of the product.[8]
Expertise in Practice: The boiling point of this compound at atmospheric pressure is high enough that heating could cause degradation or side reactions. By reducing the pressure to 7 mmHg, the boiling point drops to a much more manageable 105-106 °C.[5][6]
Step-by-Step Vacuum Distillation Protocol
-
Setup: Assemble a standard vacuum distillation apparatus (distilling flask, fractionating column, condenser, receiving flask). Ensure all glassware is dry and free of cracks. Use high-vacuum grease on all ground-glass joints.
-
Sample Addition: Charge the distilling flask with your crude product and a new magnetic stir bar or several boiling chips to prevent bumping.[7] Do not fill the flask more than two-thirds full.
-
Insulation: Wrap the distilling flask and fractionating column with glass wool or aluminum foil to ensure a consistent temperature gradient.
-
Apply Vacuum: Close the system and slowly apply vacuum from your pump. The pressure should drop to your target (e.g., ~7 mmHg).
-
Heating: Begin heating the distillation pot gently using a heating mantle. Increase the temperature gradually.
-
Collect Fractions:
-
Fore-run: Collect the first few drops of distillate, which will contain any low-boiling impurities.
-
Main Fraction: When the temperature at the thermometer head stabilizes at the expected boiling point (105-106 °C at 7 mmHg), switch to a new receiving flask to collect your pure product.
-
End Fraction: If the temperature rises or drops significantly, stop the distillation.
-
-
Shutdown: Allow the apparatus to cool completely before slowly re-introducing air to the system to break the vacuum.
Q5: When and how should I use flash column chromatography?
Flash column chromatography is a powerful technique that separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[9] It is the method of choice when distillation is ineffective, such as when impurities have very similar boiling points or are non-volatile.[3]
Protocol: Silica Gel Flash Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between your product spot and impurity spots, with the product having an Rf value of ~0.3-0.4. A common starting point for esters and amides is a mixture of Hexanes and Ethyl Acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (as a slurry). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to push the solvent through the silica.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your final, purified this compound.
References
-
University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Retrieved from [Link]
-
Bio-Rad. (n.d.). Amide Workup. Retrieved from [Link]
-
ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]
-
Jack Westin. (n.d.). Distillation - Separations And Purifications. MCAT Content. Retrieved from [Link]
-
BevZero. (2024). Vacuum Distillation Vs. Traditional Distillation For The Beverage Industry: What's The Difference?. Retrieved from [Link]
-
Quora. (2018). What is the difference between distillation and chromatography?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). When to use chromatographic separation vs vacuum-assisted rectification distillation?. Retrieved from [Link]
-
ResearchGate. (2021). What is the best method for purification of organic compounds rather than column chromatography??. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 2. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. N,N-二甲基草酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. jackwestin.com [jackwestin.com]
- 8. bevzero.com [bevzero.com]
- 9. quora.com [quora.com]
Technical Support Center: Scale-Up Synthesis of Ethyl N,N-dimethyloxamate
Answering the user's request to create a technical support center for the challenges in the scale-up synthesis of Ethyl N,N-dimethyloxamate.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. Here, we address common challenges with in-depth, field-proven insights to ensure your scale-up process is efficient, safe, and yields a high-purity product.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Low or Inconsistent Yields
Question: We're experiencing a significant drop in yield, from ~90% at the lab scale (10g) to around 60-70% at the pilot scale (1kg). What are the likely causes and how can we mitigate this?
Answer: A drop in yield upon scale-up is a common challenge and often points to issues with mass and heat transfer, as well as reaction kinetics. The reaction between diethyl oxalate and dimethylamine is an exothermic process, and managing this exotherm is critical.
-
Causality:
-
Poor Heat Dissipation: In larger reactors, the surface-area-to-volume ratio decreases, making it harder to dissipate the heat generated during the reaction. This can lead to localized "hot spots" where the temperature rises significantly, promoting side reactions and degradation of both starting material and product.[1]
-
Inefficient Mixing: At a larger scale, inadequate agitation can result in poor mixing of the reactants.[1] This leads to localized areas of high dimethylamine concentration, which can favor the formation of the double-addition byproduct, N,N,N',N'-tetramethyloxamide.
-
Sub-optimal Reagent Addition: A rapid addition of dimethylamine at a larger scale can overwhelm the reactor's cooling capacity, leading to a temperature spike and the issues mentioned above.
-
-
Mitigation Strategies:
-
Controlled Reagent Addition: Implement a slow, controlled addition of dimethylamine using a syringe pump or a dosing pump. This allows the cooling system of the reactor to keep up with the heat being generated.
-
Enhanced Cooling: Ensure your reactor is equipped with an efficient cooling jacket and that the coolant temperature is appropriately low.
-
Improved Agitation: Use an appropriate impeller (e.g., a pitched-blade turbine) and optimize the stirring speed to ensure homogeneity throughout the reaction mixture.[1]
-
Solvent Choice: Ensure you are using a sufficient volume of a suitable solvent to help dissipate the heat.
-
Issue 2: Product Contamination and Impurities
Question: Our final product is contaminated with several impurities that were not significant at the lab scale. What are these impurities and how can we prevent their formation?
Answer: The impurity profile can change significantly during scale-up. The most common impurities in this synthesis are unreacted starting materials, a double-addition byproduct, and hydrolysis products.
-
Common Impurities and Their Sources:
| Impurity | Potential Source | Mitigation Strategy |
| Diethyl Oxalate | Incomplete reaction due to poor mixing or insufficient reaction time. | Optimize reaction time and improve agitation. Monitor reaction progress by TLC or HPLC. |
| N,N,N',N'-Tetramethyloxamide | Reaction of the product with a second equivalent of dimethylamine. Favored by localized high concentrations of dimethylamine and elevated temperatures. | Slow, controlled addition of dimethylamine. Maintain a strict 1:1 stoichiometry. |
| N,N-Dimethyloxamic Acid | Hydrolysis of the ethyl ester group of the product during workup or purification. | Use anhydrous solvents and reagents.[2] During workup, use a mild base (e.g., sodium bicarbonate solution) for washing and avoid prolonged contact with water. |
| Ethanol | A byproduct of the reaction. | Ensure efficient removal during workup and purification (e.g., under reduced pressure). |
-
Visualizing the Reaction and Side Reactions:
Caption: Main reaction and potential side reactions.
Issue 3: Difficulties in Product Isolation and Purification
Question: We are finding it difficult to purify this compound at a larger scale. Column chromatography is not economically viable. What are some alternative purification strategies?
Answer: Relying on chromatography for large-scale purification is often a bottleneck.[1] For this compound, which is a liquid at room temperature, vacuum distillation is a highly effective and scalable purification method.
-
Recommended Purification Workflow:
-
Workup: After the reaction is complete, quench with a mild acid (e.g., saturated ammonium chloride solution) to neutralize any remaining dimethylamine. Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then brine to remove any acidic impurities and water.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: The crude product can then be purified by vacuum distillation. The boiling point of this compound is reported as 105-106 °C at 7 mmHg. This method is excellent for removing less volatile impurities (like the diamide byproduct) and any high-boiling point residues.
-
-
Experimental Protocol: Vacuum Distillation
-
Set up a distillation apparatus suitable for vacuum. Ensure all glassware is dry.
-
Place the crude this compound in the distillation flask with a stir bar.
-
Slowly apply vacuum and begin heating the flask in an oil bath.
-
Collect the fraction that distills at the expected temperature and pressure (105-106 °C / 7 mmHg).
-
Monitor the purity of the collected fractions by GC or HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of this synthesis?
A1: The most critical parameters are:
-
Temperature: Continuously monitor the internal reaction temperature. An exothermic runaway can lead to a significant decrease in yield and the formation of byproducts.
-
Addition Rate: The rate of dimethylamine addition should be carefully controlled to manage the exotherm.
-
Agitation Speed: Ensure the stirring is sufficient to maintain a homogenous mixture.
-
Reaction Completion: Monitor the disappearance of diethyl oxalate using an appropriate analytical technique (TLC, GC, or HPLC) to avoid running the reaction for too long or too short a time.
Q2: Are there any specific safety precautions to consider for the scale-up?
A2: Yes, several safety aspects are important:
-
Dimethylamine: This is a flammable and corrosive gas/liquid. It should be handled in a well-ventilated fume hood or a closed system.
-
Exothermic Reaction: Be prepared for the heat evolution. Ensure the reactor's cooling system is functioning correctly and have a plan for emergency cooling if necessary.
-
Pressure Build-up: If using a sealed reactor, be aware of potential pressure build-up due to the exotherm and the vapor pressure of the solvent and reagents.
Q3: Can we use a different solvent for this reaction?
A3: While various aprotic solvents can be used, it's important to consider the following:
-
Boiling Point: The solvent should have a boiling point that allows for good temperature control.
-
Solubility: Both diethyl oxalate and the product should be soluble in the solvent.
-
Inertness: The solvent should be inert to the reactants and the product. Commonly used solvents include THF, diethyl ether, and toluene. The choice may depend on the scale and the desired reaction temperature.
Q4: How can we be sure our starting materials are of sufficient quality for the scale-up?
A4: The purity of your starting materials is crucial.
-
Diethyl Oxalate: Ensure it is free from oxalic acid and water, as these can lead to side reactions.[2][3]
-
Dimethylamine: Use a solution of known concentration or anhydrous dimethylamine. The presence of water can lead to hydrolysis of the ester.
-
Scale-Up Workflow Diagram:
Caption: A generalized workflow for the scale-up synthesis.
References
-
This compound. PubChem. [Link]
-
This compound. NIST WebBook. [Link]
-
Preparation of dimethyl oxalate. PrepChem. [Link]
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. National Institutes of Health. [Link]
-
Dimethyl oxalate. Wikipedia. [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]
-
Oxalic acid, dimethyl ester. Organic Syntheses Procedure. [Link]
Sources
Impact of solvent choice on the reactivity of Ethyl N,N-dimethyloxamate
Last Updated: January 13, 2026
Introduction
Welcome to the technical support guide for Ethyl N,N-dimethyloxamate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into the critical role of solvent selection on the reactivity and stability of this versatile reagent. This compound, with its dual ester and tertiary amide functionalities, presents unique opportunities and challenges in synthesis.[1][2][3] Understanding its interaction with different solvent environments is paramount to achieving desired reaction outcomes, optimizing yields, and preventing the formation of unwanted byproducts.
This guide moves beyond simple protocol recitation. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the complex issues you may encounter during your experiments. We will explore the underlying chemical principles, provide actionable solutions, and offer validated protocols to ensure your success.
Section 1: Foundational Principles - Why Solvent Choice is Critical
Before diving into specific troubleshooting, it is essential to understand the properties of this compound and the fundamental ways solvents mediate its reactivity. The molecule possesses two key reactive sites: the ester carbonyl and the amide carbonyl. The primary reactions, such as nucleophilic acyl substitution, will predominantly occur at the more electrophilic ester position.
The choice of solvent can dramatically influence reaction rates and even alter reaction pathways. Key solvent properties to consider are:
-
Polarity and Dielectric Constant: Polar solvents can help dissolve ionic reagents and stabilize charged intermediates or transition states that form during a reaction.[4][5]
-
Protic vs. Aprotic Nature:
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They are excellent at solvating both cations and anions. However, they can strongly solvate anionic nucleophiles, creating a "solvent cage" that reduces their reactivity.[5][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack O-H or N-H bonds. They are poor at solvating anions, leaving them "naked" and highly reactive.[7] This often leads to a significant rate enhancement in reactions involving anionic nucleophiles.[8]
-
-
Solubility: The reagent, substrate, and any catalysts must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.[9][10]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered when working with this compound.
Question 1: My nucleophilic substitution reaction is extremely slow or not proceeding. How can I use solvent choice to increase the reaction rate?
Answer:
A slow reaction rate is often due to poor nucleophile reactivity or stabilization of the ground state reactants more than the transition state. The most effective strategy is often to switch to a polar aprotic solvent .
Causality: In reactions involving anionic nucleophiles (e.g., RO⁻, CN⁻, N₃⁻), polar protic solvents like methanol or water can form strong hydrogen bonds with the nucleophile.[6] This solvation shell stabilizes the nucleophile, increasing the energy required for it to attack the electrophilic ester carbonyl of the this compound, thus slowing the reaction.[5]
Polar aprotic solvents such as DMF, DMSO, or acetonitrile do not have hydrogen bond-donating capabilities.[7] They solvate the counter-cation (e.g., Na⁺, K⁺) but leave the anionic nucleophile relatively "free" and highly reactive. This dramatically lowers the activation energy and can increase the reaction rate by several orders of magnitude.[8]
Recommended Actions:
-
Switch Solvent: If your reaction is in a protic (e.g., ethanol) or non-polar (e.g., toluene) solvent, switch to dry DMF or DMSO.
-
Ensure Anhydrous Conditions: Water is a protic solvent and can also act as a competing nucleophile. Ensure your polar aprotic solvent is anhydrous.
-
Check Solubility: Confirm that your substrate and nucleophile are soluble in the new solvent.
Question 2: I am observing significant formation of N,N-dimethyl oxamic acid as a byproduct. What is causing this hydrolysis and how can I prevent it?
Answer:
The formation of N,N-dimethyl oxamic acid indicates hydrolysis of the ethyl ester, a common side reaction. This is almost always caused by the presence of water in the reaction mixture, which can be exacerbated by certain solvent choices and reaction conditions.
Causality: Water can act as a nucleophile, attacking the ester carbonyl. This reaction is often catalyzed by acid or base. Protic solvents can facilitate this process by stabilizing the charged intermediates involved in the hydrolysis mechanism. Solvents that are hygroscopic (readily absorb moisture from the air), like DMF and DMSO, can introduce water into the reaction if not handled properly.
Recommended Actions:
-
Use Anhydrous Solvents: Employ freshly dried solvents. Purchase anhydrous grade solvents and store them under an inert atmosphere (e.g., nitrogen or argon) over molecular sieves.
-
Avoid Protic Solvents: If possible, avoid protic solvents like water, methanol, or ethanol, especially if your reaction requires elevated temperatures or long reaction times.
-
Inert Atmosphere: Run your reactions under a dry, inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Careful Workup: During the reaction workup, minimize contact time with aqueous layers if the desired product is also susceptible to hydrolysis.
Question 3: My starting materials are not fully dissolving. What is the best approach for solvent selection to improve solubility?
Answer:
Poor solubility is a common issue that prevents reactions from reaching completion. A systematic screening approach is often the most effective way to find a suitable solvent.[11]
Causality: The principle of "like dissolves like" is a useful starting point. This compound has polar characteristics due to its ester and amide groups, suggesting that polar solvents will be effective. However, the overall solubility of the reaction system depends on all components.
Recommended Actions:
-
Initial Screening: Test the solubility of your key starting materials in a small panel of common solvents with varying polarities (e.g., Toluene, THF, Ethyl Acetate, Acetonitrile, DMF).
-
Use a Co-Solvent System: If a single solvent does not provide adequate solubility for all components, a binary mixture may be effective. For example, a mixture of toluene and DMF can sometimes provide a balance for both non-polar and polar reactants.
-
Consider "Borderline" Solvents: Solvents with intermediate polarity, such as Tetrahydrofuran (THF) or Dichloromethane (DCM), can be excellent general-purpose solvents for a wide range of reactants.[7]
Data Summary: Solvent Effects on this compound Reactions
| Solvent Class | Representative Solvents | Polarity | Protic/Aprotic | Expected Effect on Anionic Nucleophile Reactivity | Potential Issues |
| Polar Protic | Water, Methanol, Ethanol | High | Protic | Decreased (due to H-bonding with nucleophile) | High risk of ester hydrolysis |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Aprotic | Significantly Increased ("naked" nucleophile) | Hygroscopic (can introduce water), difficult to remove |
| "Borderline" | THF, Dichloromethane | Medium | Aprotic | Moderate | Lower boiling points, may limit reaction temperature |
| Non-Polar | Toluene, Hexane | Low | Aprotic | Low (poor solubility of polar/ionic reagents) | Poor solubility of this compound and nucleophiles |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Parallel Solvent Screening for Reaction Optimization
This protocol provides a systematic method to efficiently screen multiple solvents to identify the optimal medium for your reaction.[12][13]
Objective: To determine which solvent provides the best balance of reaction rate, yield, and purity.
Materials:
-
This compound
-
Substrate and Nucleophile
-
Panel of anhydrous solvents (e.g., Toluene, THF, Acetonitrile, DMF)
-
Small reaction vials with caps
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Stir plate and stir bars
-
TLC plates or LC-MS for analysis
Procedure:
-
Setup: Arrange four reaction vials, each with a small stir bar. Label them clearly with the solvent to be tested.
-
Reagent Addition: Under an inert atmosphere, add this compound and your substrate to each vial.
-
Solvent Addition: Add an equal volume of the respective anhydrous solvent to each vial to achieve the target concentration.
-
Initiation: Add the nucleophile to each vial simultaneously (if possible) to start the reactions.
-
Monitoring: Stir all reactions at the desired temperature. At regular intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction mixture.
-
Analysis: Analyze the aliquots by TLC or LC-MS to monitor the consumption of starting material and the formation of the desired product.
-
Evaluation: Compare the results across all solvents to identify the one that leads to the fastest conversion and cleanest reaction profile.
Visualizations
Workflow for Solvent Selection
This diagram outlines the logical steps for selecting and validating a solvent for a reaction involving this compound.
Caption: A logical workflow for systematic solvent screening and optimization.
Solvent Effect on Nucleophilic Attack
This diagram illustrates how different solvent types mediate the reactivity of an anionic nucleophile (Nu⁻) with this compound.
Caption: Contrasting nucleophile reactivity in aprotic vs. protic solvents.
Section 4: References
-
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
-
New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). National Institutes of Health (NIH). [Link]
-
Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict and Saint John's University. [Link]
-
Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube. [Link]
-
Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. ResearchGate. [Link]
-
Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts. [Link]
-
Solvent effects on the nucleophilic substitution reactions of p-nitrophenyl acetate with hydroxamate ions. ResearchGate. [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). MDPI. [Link]
-
Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. (2024). Journal of Chemical Education. [Link]
-
Screening of suitable solvents in organic synthesis. Strategies for solvent selection. (1985). SciSpace. [Link]
-
Physical Properties of liquids. Asian Journal of Research in Chemistry. [Link]
-
This compound. NIST WebBook. [Link]
-
This compound (C6H11NO3). PubChemLite. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. PubChemLite - this compound (C6H11NO3) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C6H11NO3 | CID 85553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ajrconline.org [ajrconline.org]
- 8. m.youtube.com [m.youtube.com]
- 9. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. (PDF) Screening of suitable solvents in organic synthesis. Strategies for solvent selection (1985) | R. Carlson | 95 Citations [scispace.com]
Technical Support Center: Stability of Ethyl N,N-dimethyloxamate in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl N,N-dimethyloxamate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you mitigate the risk of hydrolysis and ensure the stability of your compound in aqueous environments.
Introduction to the Challenge: Hydrolysis of this compound
This compound, an ester-containing compound, is susceptible to hydrolysis in aqueous solutions, a reaction that cleaves the ester bond to yield N,N-dimethyloxamic acid and ethanol. This degradation can significantly impact experimental outcomes, affecting product yield, purity, and biological activity. The rate of hydrolysis is highly dependent on several factors, including pH, temperature, and the presence of catalysts. Understanding and controlling these factors is paramount for maintaining the integrity of this compound in your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern for this compound?
A1: Ester hydrolysis is a chemical reaction where an ester molecule reacts with water to break down into its parent carboxylic acid and alcohol.[1][2] For this compound, this means the breakdown into N,N-dimethyloxamic acid and ethanol. This is a significant concern as it alters the chemical identity of your compound, leading to reduced concentrations of the active molecule, potential changes in biological activity, and complications in analytical characterization. The reaction can be catalyzed by both acids and bases.[2]
Q2: At what pH is this compound most stable?
A2: While specific kinetic data for this compound is not extensively published, general principles of ester hydrolysis suggest that it will be most stable in a slightly acidic to neutral pH range (approximately pH 4-7).[3] In strongly acidic or alkaline conditions, the rate of hydrolysis is significantly accelerated. Alkaline hydrolysis, in particular, is typically faster and irreversible.[1][4]
Q3: How does temperature affect the rate of hydrolysis?
A3: The rate of hydrolysis is highly dependent on temperature.[4] As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. Therefore, to minimize degradation, it is recommended to handle and store aqueous solutions of this compound at low temperatures, such as in an ice bath or at 2-8°C.[1][5]
Q4: Can I use a buffer to control the pH and improve stability?
A4: Yes, using a buffer system is a highly effective strategy to maintain the pH within the optimal stability range and prevent hydrolysis.[6] A buffer with a pKa in the slightly acidic to neutral range, such as a phosphate or citrate buffer, can be used. It is important to select a buffer that does not participate in or catalyze the degradation of the compound.
Q5: Are there any chemical stabilizers I can add to my aqueous solution?
A5: While specific stabilizers for this compound are not well-documented, general strategies for preventing ester hydrolysis can be applied. These include the use of antioxidants to prevent oxidation-triggered hydrolysis and chelating agents like EDTA to complex metal ions that can catalyze the reaction.[7] The use of co-solvents to reduce the concentration of water can also be a viable strategy. However, the compatibility of any additive with your experimental system must be carefully evaluated.
Troubleshooting Guide
This section addresses common issues encountered during the handling of this compound in aqueous solutions.
Issue 1: Low yield or presence of impurities after an aqueous workup.
-
Possible Cause: Hydrolysis of the ester during the workup procedure.[1]
-
Troubleshooting Steps:
-
Temperature Control: Perform all aqueous washes with ice-cold solutions to slow down the kinetics of the hydrolysis reaction.[1]
-
pH Management: Avoid using strong bases for neutralization. Use a weak base, such as cold, saturated sodium bicarbonate (NaHCO₃) solution, and add it slowly to control the exotherm and prevent localized high pH.[1]
-
Minimize Contact Time: Do not allow the organic and aqueous layers to remain in contact for extended periods. Separate the layers promptly after mixing.
-
Drying: After the final wash, thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.[1]
-
Issue 2: Degradation of this compound in a stock solution.
-
Possible Cause: Hydrolysis in the aqueous stock solution over time.
-
Troubleshooting Steps:
-
Solvent Choice: If possible, prepare stock solutions in a non-aqueous solvent like DMSO or ethanol and make fresh dilutions in your aqueous buffer immediately before use.
-
Storage Conditions: Store aqueous solutions at low temperatures (2-8°C or frozen at -20°C or -80°C).[5] Be sure to perform a freeze-thaw stability study to ensure the compound is stable under these conditions.
-
pH Control: Prepare the stock solution in a buffer at the optimal pH for stability (typically pH 4-7).
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Buffer
This protocol outlines a general procedure to determine the stability of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC or LC-MS/MS system for analysis[8]
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Spike a known concentration of the stock solution into the aqueous buffer to a final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the solution properties.
-
Aliquot the solution into several vials.
-
Store the vials at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature.
-
Immediately analyze the concentration of the remaining this compound using a validated analytical method, such as HPLC or LC-MS/MS.[8][9]
-
Plot the concentration of this compound versus time for each temperature to determine the rate of degradation.
Data Presentation
Table 1: Factors Influencing the Hydrolysis of this compound and Recommended Control Measures
| Factor | Impact on Hydrolysis Rate | Recommended Control Measures |
| pH | Increased rate in acidic and alkaline conditions | Maintain pH in the range of 4-7 using a suitable buffer.[3][6] |
| Temperature | Increased rate with higher temperature | Handle and store solutions at low temperatures (e.g., on ice, 2-8°C).[1][4] |
| Water Concentration | Direct relationship; higher water concentration leads to a faster rate | Use co-solvents (if compatible with the experiment) or prepare concentrated stock solutions in non-aqueous solvents. |
| Catalysts | Presence of acids, bases, or metal ions can accelerate hydrolysis | Use purified water, avoid strong acids and bases, and consider using chelating agents like EDTA.[2][7] |
Visualizations
Diagram 1: Hydrolysis of this compound
Caption: General schematic of the hydrolysis of this compound.
Diagram 2: Troubleshooting Workflow for Suspected Hydrolysis
Caption: Decision tree for troubleshooting hydrolysis during workup.
References
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the alkaline hydrolysis of ethyl oxamate. RSC Publishing. Retrieved from [Link]
-
Various Authors. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? ResearchGate. Retrieved from [Link]
-
Various Authors. (2017). How to prevent hydrolysis in a drug. Quora. Retrieved from [Link]
-
Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of the alkaline hydrolysis of ethyl oxamate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. quora.com [quora.com]
- 7. carbodiimide.com [carbodiimide.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Low yield in Ethyl N,N-dimethyloxamate synthesis troubleshooting guide
Prepared by: The Gemini Senior Application Scientist Team
For Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive troubleshooting guide for the synthesis of Ethyl N,N-dimethyloxamate. This document is designed to provide in-depth technical assistance, drawing from established chemical principles and field-proven insights to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide: Low Yield and Impurities
This section addresses the most frequently encountered issues during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields in this synthesis typically stem from one of four areas: incomplete reaction, competing side reactions, product loss during workup, or suboptimal reaction conditions.[1][2]
Root Cause Analysis and Solutions:
-
Incomplete Reaction (Equilibrium Issues): The reaction between diethyl oxalate and dimethylamine is a reversible equilibrium. The formation of the ethanol byproduct can limit the forward reaction.
-
Solution: Employ Le Châtelier's principle to drive the equilibrium towards the product. This is most effectively achieved by removing ethanol as it forms. Consider performing the reaction at a temperature that allows for the distillation of ethanol, or use a Dean-Stark apparatus if the solvent system is appropriate. A simpler method is to perform the reaction and then remove the ethanol and any unreacted starting materials under reduced pressure.[3]
-
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants is a common pitfall. While a 1:1 molar ratio is theoretically required for the reaction with a secondary amine, an excess of one reagent may be necessary to drive the reaction to completion.[3]
-
Solution: If dimethylamine is used in its gaseous form or as a solution, ensure accurate quantification. It is often advantageous to use a slight excess (1.1-1.2 equivalents) of the more volatile or less expensive reagent, typically dimethylamine, to ensure the complete conversion of diethyl oxalate.
-
-
Reaction Temperature and Time: Amidation reactions are sensitive to temperature.[4] Too low a temperature will result in a slow or stalled reaction, while excessively high temperatures can promote side reactions and decomposition.
-
Solution: The reaction is typically heated to reflux in a suitable solvent like absolute ethanol for 2-4 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time for your specific setup.
-
-
Presence of Water: Moisture in the reactants or solvent can lead to the hydrolysis of the starting material, diethyl oxalate, to form oxalic acid and ethanol, or the product, this compound, to form N,N-dimethyloxamic acid.[1][5] This reduces the overall yield of the desired ester.
-
Solution: Use anhydrous solvents and ensure that the glassware is thoroughly dried. Diethyl oxalate should be of high purity and stored under anhydrous conditions.
-
Q2: I'm observing a significant amount of an insoluble white solid precipitating from my reaction mixture. What is it and how can I prevent its formation?
The most likely identity of this white solid is N,N'-dimethyloxamide. This byproduct forms if your dimethylamine reagent is contaminated with a primary amine, such as methylamine. Diethyl oxalate reacts with primary amines in a 2:1 molar ratio to produce symmetrical N,N'-disubstituted oxamides, which are often solids.[3][6][7]
Reaction Scheme: Primary Amine Contamination
(COOEt)₂ + 2 RNH₂ → RNH-CO-CO-NHR + 2 EtOH
Prevention and Mitigation:
-
Reagent Purity Check: Verify the purity of your dimethylamine source. If using a gas cylinder, ensure the lines are purged. If using a solution, consider obtaining a fresh bottle or purifying the existing stock.
-
Alternative Synthesis Route: If primary amine contamination is unavoidable, consider an alternative synthesis route using ethyl oxalyl chloride and dimethylamine. This reaction is generally faster and less prone to the formation of the disubstituted oxamide.[8]
Q3: The reaction seems to stall and does not proceed to completion, even with extended reaction times. What should I investigate?
A stalled reaction often points to deactivation of the nucleophile (dimethylamine) or an issue with the electrophile (diethyl oxalate).
-
Amine Deactivation: If acidic impurities are present, they can protonate the dimethylamine, rendering it non-nucleophilic.[1] This can occur if the diethyl oxalate has partially hydrolyzed to oxalic acid.
-
Troubleshooting: Check the pH of your reaction mixture. If it is acidic, consider adding a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize any acid and free up the dimethylamine. Use approximately 1.1 equivalents of the base relative to the potential acid source.
-
-
Steric Hindrance: While less of an issue with dimethylamine, steric hindrance can slow down amide coupling reactions.[1] This is more of a consideration with bulkier secondary amines.
-
Workflow Diagram: Troubleshooting a Stalled Reaction
Caption: Troubleshooting workflow for a stalled reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard, reliable protocol for synthesizing this compound?
The most common and direct method is the reaction of diethyl oxalate with dimethylamine.
Experimental Protocol: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl oxalate (1.0 equivalent).
-
Solvent: Dissolve the diethyl oxalate in a suitable anhydrous solvent, such as absolute ethanol.
-
Reagent Addition: Add a solution of dimethylamine (1.1-1.2 equivalents) in the same solvent to the flask.
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and the ethanol byproduct by distillation, preferably under reduced pressure.[3]
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.[9]
Q2: What is the primary reaction mechanism?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of dimethylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethoxide leaving group.
Reaction Mechanism Diagram
Caption: Nucleophilic acyl substitution mechanism.
Q3: Which solvents are recommended for this reaction?
The choice of solvent can significantly impact the reaction.[2]
| Solvent | Boiling Point (°C) | Properties & Considerations |
| Ethanol | 78 | A common choice as it's the same alcohol as the leaving group. Using absolute ethanol is crucial to minimize water content. |
| Tetrahydrofuran (THF) | 66 | A good aprotic solvent. Anhydrous THF should be used. Reaction yields have been reported to be high in THF.[10] |
| Toluene | 111 | A non-polar aprotic solvent. Can be useful for azeotropic removal of ethanol if a Dean-Stark apparatus is used. |
| Acetonitrile | 82 | A polar aprotic solvent that can also be effective.[10] |
It is generally recommended to perform the reaction neat or in a solvent like ethanol or THF.[3][10]
Q4: How can I effectively purify the final product?
This compound is a liquid at room temperature.[11] The most effective method for purification is vacuum distillation .[9]
-
Boiling Point: 105-106 °C at 7 mmHg.[9]
-
Procedure: After the initial removal of solvent and ethanol, the crude residue should be distilled under reduced pressure. It is important to have an efficient vacuum system to achieve the low pressures required for distillation at a reasonable temperature and to avoid product decomposition.
If distillation is not feasible or if impurities have similar boiling points, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexanes would be a good starting point for developing a separation method.
References
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
- Google Patents. (1982). Process for the preparation of oxalyl chloride.
-
ResearchGate. (n.d.). Synthesis of N,N-dimethylamino acid esters. Reagents and conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. RSC Advances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Retrieved from [Link]
-
ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?. Retrieved from [Link]
-
Reddit r/Chempros. (2022). amide coupling help. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]
-
Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl oxalate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIETHYL OXALATE. Retrieved from [Link]
-
Brainly. (2024). What are the factors that would affect the yield and purity of ethyl ethanoate during the laboratory. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reactions of oxalyl chloride with 1,2-cycloalkanediols in the presence of triethylamine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. brainly.com [brainly.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. N,N-二甲基草酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide - Google Patents [patents.google.com]
- 11. Diethyl oxalate - Wikipedia [en.wikipedia.org]
Identifying and minimizing byproducts in Ethyl N,N-dimethyloxamate reactions
Welcome to the Technical Support Center for the synthesis and purification of Ethyl N,N-dimethyloxamate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts in your reactions, ensuring the highest purity of your final product.
Introduction
This compound is a valuable reagent in organic synthesis, often used as a building block for more complex molecules in the pharmaceutical and agrochemical industries. Its synthesis, typically achieved through the reaction of diethyl oxalate with dimethylamine, is generally straightforward. However, like any chemical transformation, side reactions can occur, leading to the formation of impurities that can complicate purification and affect the quality of the downstream products.
This guide provides a comprehensive overview of the common byproducts encountered during the synthesis of this compound, the mechanisms of their formation, and practical, field-proven strategies to minimize their presence. We will also detail analytical methods for the identification and quantification of these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from diethyl oxalate and dimethylamine?
A1: The most common byproducts encountered are:
-
Unreacted Starting Materials: Diethyl oxalate and residual dimethylamine.
-
Over-alkylation Product: N,N,N',N'-tetramethyloxamide, formed from the reaction of a second equivalent of dimethylamine with the product.
-
Hydrolysis Product: N,N-dimethyloxamic acid, resulting from the hydrolysis of the ethyl ester functionality.
-
Ethanol: A stoichiometric byproduct of the amidation reaction.
Q2: What is the primary cause of N,N,N',N'-tetramethyloxamide formation?
A2: The formation of N,N,N',N'-tetramethyloxamide is primarily caused by a lack of control over the stoichiometry of the reactants. Using a significant excess of dimethylamine, or allowing localized high concentrations of the amine, can promote the second amidation reaction. The reaction of a secondary amine with diethyl oxalate to form an oxamic ester is a standard procedure, but the second ester group can still be reactive under certain conditions.[1][2]
Q3: How can I detect the presence of these byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components like unreacted starting materials, ethanol, and the desired product.
-
High-Performance Liquid Chromatography (HPLC): Suitable for separating and quantifying the desired product from less volatile byproducts like N,N,N',N'-tetramethyloxamide and N,N-dimethyloxamic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify impurities by comparing the integrals of characteristic signals.
Q4: Can the hydrolysis of this compound occur during the workup?
A4: Yes, hydrolysis of the ester can occur during the aqueous workup, especially if the conditions are basic or acidic and prolonged contact times are used.[3][4] It is crucial to perform the workup efficiently and under neutral or mildly acidic/basic conditions to minimize the formation of N,N-dimethyloxamic acid.
Troubleshooting Guide: Minimizing Byproduct Formation
This section provides a detailed guide to address common issues encountered during the synthesis of this compound.
Issue 1: Presence of Unreacted Diethyl Oxalate
-
Potential Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inefficient mixing.
-
Recommended Solutions:
-
Increase Reaction Time: Monitor the reaction progress using TLC or GC. Continue heating until the diethyl oxalate spot/peak is no longer visible or its intensity remains constant.
-
Optimize Temperature: The reaction is typically conducted at reflux.[1] Ensure the reaction temperature is maintained consistently. A slight increase in temperature can enhance the reaction rate, but excessive heat may promote side reactions.
-
Improve Agitation: Inefficient stirring can lead to localized concentration gradients. Ensure vigorous and consistent mixing throughout the reaction.[5]
-
Issue 2: Formation of N,N,N',N'-tetramethyloxamide
-
Potential Cause: Incorrect stoichiometry (excess dimethylamine) or poor control over the addition of dimethylamine.
-
Recommended Solutions:
-
Strict Stoichiometric Control: Use a precise 1:1 molar ratio of diethyl oxalate to dimethylamine.[1] Carefully measure both reactants.
-
Controlled Addition of Dimethylamine: Add the dimethylamine solution dropwise to the solution of diethyl oxalate at a controlled temperature. This prevents localized high concentrations of the amine, which favors the formation of the desired mono-amidation product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-amidation product, although it may require a longer reaction time.
-
Issue 3: Presence of N,N-Dimethyloxamic Acid
-
Potential Cause: Hydrolysis of the ester group during the reaction or workup due to the presence of water and acidic or basic conditions.
-
Recommended Solutions:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the presence of water during the reaction.
-
Neutralize the Workup: If an aqueous workup is necessary, use a saturated solution of a mild base like sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine. Avoid prolonged exposure to strongly acidic or basic conditions.[6]
-
Minimize Workup Time: Perform the aqueous extraction and separation steps as quickly as possible to reduce the contact time with water.
-
Reaction Pathways and Byproduct Formation
The following diagram illustrates the primary reaction for the synthesis of this compound and the competing side reactions leading to the formation of common byproducts.
Caption: Byproduct formation pathways in this compound synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard procedure for the synthesis of this compound with minimized byproduct formation.
Materials:
-
Diethyl oxalate
-
Dimethylamine (e.g., 40% solution in water or 2M in THF)
-
Anhydrous Toluene (or another suitable solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve diethyl oxalate (1 equivalent) in anhydrous toluene.
-
With vigorous stirring, add the dimethylamine solution (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 30°C during the addition using an ice bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.[1]
-
Monitor the reaction progress by TLC or GC until the diethyl oxalate is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.[1]
Protocol 2: Analytical Characterization
A. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Scan range 40-400 m/z.
-
Expected Retention Times: Diethylamine < Ethanol < Toluene < Diethyl oxalate < this compound.
B. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 95% A, 5% B.
-
Gradient to 5% A, 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
Expected Elution Order: N,N-dimethyloxamic acid will elute first, followed by this compound, and then N,N,N',N'-tetramethyloxamide.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz):
-
This compound: δ 4.35 (q, 2H), 3.10 (s, 3H), 2.95 (s, 3H), 1.38 (t, 3H).
-
Diethyl oxalate: δ 4.30 (q, 4H), 1.35 (t, 6H).
-
N,N,N',N'-tetramethyloxamide: δ 3.05 (s, 12H).
-
N,N-dimethyloxamic acid: The carboxylic acid proton will be a broad singlet, and the other signals will be similar to the ester but may be shifted slightly.
-
Data Summary Table
| Parameter | Diethyl Oxalate | This compound | N,N,N',N'-tetramethyloxamide | N,N-dimethyloxamic Acid |
| Molecular Weight | 146.14 g/mol | 145.16 g/mol | 144.17 g/mol [7] | 117.09 g/mol |
| Boiling Point | 185-186 °C | 105-106 °C @ 7 mmHg[6] | 184.2 °C @ 760 mmHg[7] | Decomposes |
| ¹H NMR (CDCl₃) | δ 4.30 (q), 1.35 (t) | δ 4.35 (q), 3.10 (s), 2.95 (s), 1.38 (t) | δ 3.05 (s) | Signals for N-methyl and a broad acid proton |
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to final product analysis.
Caption: Workflow for the synthesis and analysis of this compound.
References
-
ResearchGate. Effect of temperature on the diethyl oxalate conversion, ethyl methyl.... [Link]
-
ResearchGate. Interaction of oxalic acid with dimethylamine and its atmospheric implications. [Link]
-
Chemsrc. N,N,N',N'-tetramethyloxamide | CAS#:1608-14-6. [Link]
-
Chemistry Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]
-
ResearchGate. The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. [Link]
-
Organic Syntheses. ethyl acetopyruvate. [Link]
-
UCLA – Chemistry and Biochemistry. Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. [Link]
-
Chemistry LibreTexts. 17.6: Hydrolysis of Esters and Amides. [Link]
- Google Patents. Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
YouTube. Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. N,N,N',N'-tetramethyloxamide | CAS#:1608-14-6 | Chemsrc [chemsrc.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl N,N-dimethyloxamate and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of an acylating agent is paramount to achieving desired reaction outcomes with precision and efficiency. This guide provides an in-depth comparison of the reactivity of Ethyl N,N-dimethyloxamate against a spectrum of commonly employed acylating agents. By examining the underlying principles of reactivity and presenting supporting experimental data, this document serves as a technical resource for making informed decisions in your synthetic endeavors.
Fundamental Principles of Acylating Agent Reactivity
The efficacy of an acylating agent in a nucleophilic acyl substitution reaction is governed by two primary factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.[1] A more electrophilic carbonyl carbon is more susceptible to nucleophilic attack, and a more stable leaving group (a weaker base) facilitates the irreversible formation of the acylated product.[2][3]
The general hierarchy of reactivity for common acylating agents is as follows:
Acyl Chlorides > Acid Anhydrides > Esters > Amides [4][5]
This trend is a direct consequence of the electronic nature of the substituent attached to the carbonyl group and its ability to function as a leaving group.
Comparative Analysis of Acylating Agents
Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride)
Acyl chlorides are the most reactive class of acylating agents.[6] The chloride ion is an excellent leaving group due to the high acidity of its conjugate acid, HCl (pKa ≈ -7).[3][7] This high reactivity allows for rapid acylation of a wide range of nucleophiles, including alcohols, amines, and even less reactive substrates, often at room temperature.[1][8] However, this potency can be a double-edged sword, potentially leading to lower selectivity and the formation of byproducts. The generation of corrosive hydrogen chloride (HCl) gas during the reaction necessitates the use of a base to neutralize it, which can complicate purification.[1]
Acid Anhydrides (e.g., Acetic Anhydride, Trifluoroacetic Anhydride)
Acid anhydrides are generally less reactive than acyl chlorides but are still potent acylating agents.[4] The leaving group is a carboxylate anion, which is a weaker base (and thus a better leaving group) than the alkoxide or amide anions from esters and amides, respectively.[3] Acetic anhydride is a widely used reagent due to its manageable reactivity, lower cost, and the formation of acetic acid as a less corrosive byproduct compared to HCl. Reactions with acid anhydrides often require heating or the use of a catalyst to proceed at a practical rate.[9][10]
Esters (e.g., Ethyl Acetate)
Esters are significantly less reactive acylating agents than acyl chlorides and anhydrides.[11] The leaving group is an alkoxide ion (e.g., ethoxide), which is a relatively strong base. Consequently, the acylation of amines with esters, known as aminolysis, typically requires high temperatures or the use of catalysts.[12][13] This lower reactivity can be advantageous for achieving selectivity in the presence of multiple nucleophilic sites.
This compound: A Profile in Reactivity
This compound, with the structure (CH₃)₂NCOCOOCH₂CH₃, possesses two distinct carbonyl groups. For the purpose of acylation of an external nucleophile, the reaction will occur at the ester carbonyl, leading to the transfer of the (dimethylamino)oxoacetyl group and the departure of an ethoxide leaving group.
Based on its structure as an ester, This compound is predicted to be a mild acylating agent , with reactivity comparable to or slightly less than simple esters like ethyl acetate. This assessment is based on the following key factors:
-
Leaving Group: The leaving group is the ethoxide ion (CH₃CH₂O⁻), which is the same as in ethyl acetate. As discussed, alkoxides are relatively poor leaving groups compared to halides or carboxylates.[7]
-
Electronic Effects: The N,N-dimethylamino group is a strong electron-donating group.[14][15] Through resonance, the lone pair of electrons on the nitrogen atom can delocalize onto the adjacent amide carbonyl group, and to a lesser extent, inductively affect the neighboring ester carbonyl. This electron donation reduces the partial positive charge on the ester carbonyl carbon, thereby decreasing its electrophilicity and making it less susceptible to nucleophilic attack.[16]
Due to this reduced electrophilicity and the nature of the leaving group, this compound is expected to be a selective acylating agent, suitable for reactions with strong nucleophiles or under conditions that promote the reaction, such as elevated temperatures. Its application would be favorable in scenarios where over-acylation or reaction with more sensitive functional groups is a concern.
Quantitative Comparison of Acylating Agents
The following tables summarize experimental data for the acylation of common substrates with various acylating agents, providing a quantitative basis for comparison.
Table 1: N-Acylation of Aniline
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Chloroacetyl Chloride | Phosphate Buffer | Water | Room Temp. | 15 min | 92 | [8] |
| Acetyl Chloride | Iodine | Solvent-free | Room Temp. | Short | Quantitative | [17] |
| Acetic Anhydride | None | Solvent-free | Room Temp. | - | High | [18] |
Table 2: O-Acylation of Primary Alcohols (e.g., 1-Butanol)
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Anhydride | Bi(OTf)₃ | CH₂Cl₂ | 25 | - | High | [9] |
| Acetic Anhydride | NaHCO₃ | Various | Room Temp. | 24 h | Good to Excellent | [19] |
| Acetic Anhydride | Expansive Graphite | CH₂Cl₂ | Reflux | - | High |
Experimental Protocols
Protocol for N-Acylation of an Amine with an Acyl Chloride
This protocol describes a general procedure for the N-acylation of a primary or secondary amine using an acyl chloride.[1]
Materials:
-
Amine (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for O-Acylation of an Alcohol with an Acid Anhydride
This protocol provides a general method for the esterification of an alcohol using an acid anhydride, often with a catalyst.[20]
Materials:
-
Alcohol (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
To a stirred solution of the alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM, add acetic anhydride (1.5 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with DCM and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude ester can be purified by column chromatography if necessary.
Visualizing Reaction Mechanisms and Workflows
Generalized Nucleophilic Acyl Substitution Mechanism
Caption: Generalized mechanism of nucleophilic acyl substitution.
Decision Workflow for Acylating Agent Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brainly.com [brainly.com]
- 3. byjus.com [byjus.com]
- 4. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Khan Academy [khanacademy.org]
- 12. mdpi.com [mdpi.com]
- 13. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 14. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]
- 15. Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde t... | Study Prep in Pearson+ [pearson.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate [mdpi.com]
- 20. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structural Validation of Synthesized Ethyl N,N-dimethyloxamate Using 1H and 13C NMR Spectroscopy
This guide provides an in-depth, field-proven methodology for the structural validation of synthesized Ethyl N,N-dimethyloxamate. We move beyond rote procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The protocols and interpretations detailed herein are designed for researchers, scientists, and drug development professionals who require unimpeachable structural confirmation of small molecules.
Foundational Principles: Why NMR for Structural Elucidation?
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution.[1] It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—within a magnetic field. For a target molecule like this compound, NMR allows us to:
-
Identify Functional Groups: The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing clear signatures for the ethyl ester and N,N-dimethylamide moieties.[2][3]
-
Determine Connectivity: Through-bond interactions between neighboring protons (spin-spin coupling) reveal how different fragments of the molecule are connected.[4][5]
-
Verify Atom Count: The integration of proton signals corresponds to the relative number of protons in a given environment, while ¹³C NMR confirms the count of unique carbon atoms.[6]
Our objective is to acquire a suite of NMR data (¹H, ¹³C, and DEPT) that, in aggregate, provides a unique and unambiguous fingerprint of the this compound structure.
Molecular Structure: this compound
-
Formula: C₆H₁₁NO₃
-
Structure: CH₃CH₂-O-C(=O)-C(=O)-N(CH₃)₂
Experimental Protocol: A Self-Validating Workflow
The integrity of the final data is contingent upon meticulous sample preparation and a logically structured acquisition plan. The following workflow is designed to minimize artifacts and produce high-quality, interpretable spectra.
Experimental Workflow Diagram
Caption: Correlation between molecular fragments and their NMR signals.
Expected vs. Experimental ¹³C and DEPT-135 Data
| Signal | Predicted δ (ppm) | DEPT-135 | Assignment | Experimental δ (ppm) |
| c | ~ 162 | Absent | Amide C =O | |
| d | ~ 158 | Absent | Ester C =O | |
| e | ~ 63 | Negative | C H₂-O | |
| g | ~ 35 | Positive | N-(C H₃)₂ | |
| f | ~ 14 | Positive | CH₂-C H₃ |
-
Causality of Chemical Shifts:
-
The two carbonyl carbons (c , d ) are the most deshielded due to the double bond and proximity to electronegative oxygen and nitrogen atoms, placing them at the far downfield end of the spectrum (155-165 ppm). [3][7]The amide carbonyl is typically slightly downfield of the ester carbonyl.
-
The O-CH₂ carbon (e ) is deshielded by the adjacent oxygen, appearing around 63 ppm. [7] * The N-CH₃ carbons (g ) are shifted downfield by the nitrogen atom to ~35 ppm.
-
The ethyl group's -CH₃ carbon (f ) is in a typical alkane region around 14 ppm. [8]
-
-
DEPT-135 Confirmation:
-
The DEPT-135 spectrum provides the definitive validation. The signal at ~63 ppm must be negative, confirming it as the sole CH₂ group.
-
The signals at ~35 ppm and ~14 ppm must be positive, confirming them as CH₃ groups.
-
The two carbonyl signals (~162 and ~158 ppm) must be absent from the DEPT-135 spectrum, confirming their quaternary nature. [9][10]
-
Conclusion: Synthesizing the Evidence
The structural validation of this compound is achieved when, and only when, all pieces of spectroscopic evidence are in perfect agreement. The ¹H NMR must show the correct integrations (2:6:3), multiplicities (quartet, singlet, triplet), and coupling constants. The ¹³C NMR must show exactly five signals in the expected chemical shift regions. Finally, the DEPT-135 spectrum must confirm the identity of the CH₂, CH₃, and quaternary carbons. Any deviation from this comprehensive fingerprint suggests the presence of impurities or an incorrect structure, necessitating further investigation. This multi-faceted approach ensures the highest degree of scientific integrity and trustworthiness in the final structural assignment.
References
-
DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. [Link]
-
Sample Preparation - Rochester Institute of Technology. [Link]
-
NMR Sample Preparation - JEOL. [Link]
-
DEPT 13C NMR Spectroscopy - Fiveable. [Link]
-
NMR Sample Preparation Guide - Scribd. [Link]
-
NMR Coupling Constants - Iowa State University. [Link]
-
NMR Sample Preparation - Western University. [Link]
-
Structure Determination: Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. [Link]
-
Spin-spin splitting and coupling - University of Colorado Boulder. [Link]
-
¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) - JoVE. [Link]
-
Vicinal Coupling Constants and Structure - University of Missouri. [Link]
-
1H–1H Coupling in Proton NMR - ACD/Labs. [Link]
-
Spectroscopy Methods of structure determination - SlidePlayer. [Link]
-
Chemical shifts - University of Potsdam. [Link]
-
Approximate 1H and 13C NMR Shifts - Scribd. [Link]
-
13C NMR Spectrum of Ethyl Acetate - Human Metabolome Database. [Link]
-
1H NMR Coupling Constants - Organic Chemistry Data. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - Indonesian Journal of Science and Technology. [Link]
-
¹H NMR data for ethyl esters - The Royal Society of Chemistry. [Link]
-
General NMR experimental details - The Royal Society of Chemistry. [Link]
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. [Link]
-
Short Summary of 1H-NMR Interpretation - Minnesota State University Moorhead. [Link]
-
Substituent effects of the N,N-dimethylsulfamoyl group on NMR spectra - ResearchGate. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy - M. Balci. [Link]
-
1H NMR Spectrum of N,N-Dimethylformamide - Human Metabolome Database. [Link]
-
NMR Chemical Shifts of common contaminants - J. Org. Chem. 1997, 62, 7512-7515. [Link]
-
Synthesis of ethyl 2-hydroxyethyloxamate - PrepChem. [Link]
-
Predicted 1H NMR Spectrum of a dimethylamino compound - NP-MRD. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - Organometallics 2010, 29, 2176–2179. [Link]
-
NMR Chemical Shifts of Trace Impurities - University of Washington. [Link]
-
13C NMR Chemical Shifts - Organic Chemistry Data. [Link]
- Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide - Google P
-
13C NMR spectroscopy and Chemical Shift - nptel.ac.in. [Link]
-
Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]
-
This compound - PubChem. [Link]
-
Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates - UCLA Chemistry and Biochemistry. [Link]
-
United States Patent Office Document - Google APIs. [Link]
-
Supplementary Information on NMR of amines - The Royal Society of Chemistry. [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
A Technical Guide to the Mass Spectrometric Analysis and Fragmentation of Ethyl N,N-dimethyloxamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel and existing compounds is paramount. Ethyl N,N-dimethyloxamate, a small molecule featuring both an ester and a tertiary amide functional group, presents an interesting case for mass spectrometric analysis. Its structural motifs suggest a rich and predictable fragmentation pattern under electron ionization (EI), providing a valuable fingerprint for its identification. This guide offers an in-depth analysis of the mass spectrometric behavior of this compound, presenting a detailed examination of its EI fragmentation pathways. Furthermore, we will compare this technique with alternative analytical methodologies and provide detailed experimental protocols for its analysis.
This compound has a molecular formula of C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol .[1] The presence of both ester and amide functionalities within a compact structure makes it a useful model for understanding the competitive fragmentation pathways in more complex molecules.
Electron Ionization Mass Spectrometry (EI-MS) Analysis
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a series of fragment ions. While the experimental mass spectrum for this compound is indexed in the NIST Chemistry WebBook, the publicly available data is limited.[1] Therefore, the following analysis is a predictive guide based on established principles of mass spectral fragmentation of esters and amides.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound is expected to be dominated by cleavages adjacent to the carbonyl groups and the nitrogen atom, a process known as alpha-cleavage.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage at the Amide Group: The most favorable fragmentation is anticipated to be the cleavage of the bond between the two carbonyl carbons. This results in the formation of a stable N,N-dimethylaminocarbonyl cation (m/z 72 ). This fragment is expected to be the base peak in the spectrum due to the excellent charge stabilization by the nitrogen atom. The other product of this cleavage would be an ethoxycarbonyl radical, which is not detected.
-
Alpha-Cleavage at the Ester Group: Cleavage of the bond between the carbonyl carbon and the ethoxy group can lead to the formation of an acylium ion. This can occur in two ways:
-
Loss of an ethoxy radical (•OCH₂CH₃) would generate a fragment at m/z 100 .
-
Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group is less likely but could contribute to a minor peak.
-
-
Fragmentation of the N,N-dimethylamino Group: Cleavage of a methyl group from the nitrogen atom could result in a fragment at m/z 130 (M-15).
-
Cleavage involving the Ethyl Group: Loss of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement is unlikely due to the absence of a gamma-hydrogen on the ethyl ester chain. However, simple cleavage of the ethyl group could result in a fragment corresponding to the loss of 29 mass units.
Predicted Mass Spectrum Data:
| m/z | Predicted Fragment Ion | Predicted Relative Intensity |
| 145 | [C₆H₁₁NO₃]⁺• (Molecular Ion) | Low |
| 100 | [C₄H₆NO₂]⁺ | Moderate |
| 72 | [C₃H₆NO]⁺ | High (Base Peak) |
| 44 | [C₂H₄N]⁺ | Moderate |
Visualizing the Fragmentation
The predicted fragmentation pathways can be visualized to better understand the process.
Caption: Predicted EI fragmentation of this compound.
Comparison with Alternative Analytical Methods
While GC-MS with electron ionization is a powerful tool for the structural elucidation of volatile compounds like this compound, other techniques offer complementary advantages, particularly for quantification and analysis of less volatile or thermally labile compounds.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their polarity and other physicochemical properties. |
| Ionization | Typically hard ionization (Electron Ionization - EI) leading to extensive fragmentation. | Typically soft ionization (Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) resulting in less fragmentation and a prominent molecular ion. |
| Molecular Ion | Often weak or absent for readily fragmented molecules. | Usually a strong, readily identifiable protonated or deprotonated molecular ion. |
| Structural Info | Rich fragmentation pattern provides detailed structural information. | Fragmentation is induced in a second stage (MS/MS) on a selected precursor ion, providing targeted structural information. |
| Sensitivity | High for volatile compounds. | Generally higher, especially for polar and high molecular weight compounds. |
| Sample Derivatization | May be required for polar compounds to increase volatility. | Generally not required. |
| Best For | Structural elucidation of volatile unknowns, screening for a wide range of compounds. | Quantification of known compounds, analysis of non-volatile or thermally labile molecules, and analysis in complex biological matrices. |
Experimental Protocols
GC-MS Analysis Protocol
This protocol provides a general framework for the analysis of this compound using a standard GC-MS system.
1. Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan (mass range 40 – 200 amu).
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare the fragmentation pattern with the predicted data.
Caption: General workflow for GC-MS analysis.
LC-MS/MS Analysis Protocol
This protocol outlines a general approach for the analysis of this compound using a liquid chromatography-tandem mass spectrometry system, which would be particularly useful for quantitative studies.
1. Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For sample analysis, perform a suitable extraction (e.g., protein precipitation for plasma samples or liquid-liquid extraction for aqueous samples) and dilute the extract into the mobile phase.
2. Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 146.1 [M+H]⁺
-
Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Likely product ions would result from the loss of neutral molecules such as dimethylamine or ethylene.
-
3. Data Analysis:
-
Quantify this compound in samples by comparing the peak area of the target MRM transition to the calibration curve.
Conclusion
The mass spectrometric analysis of this compound, particularly through GC-MS with electron ionization, provides a wealth of structural information through its predictable fragmentation pattern. The dominant cleavage is expected to yield a stable N,N-dimethylaminocarbonyl cation at m/z 72, which would likely be the base peak. While GC-MS is an excellent tool for qualitative analysis and structural confirmation, LC-MS/MS offers superior sensitivity and is the preferred method for quantitative analysis in complex matrices. The choice of analytical technique should be guided by the specific research question, whether it be structural elucidation or precise quantification. The protocols and predictive data provided in this guide serve as a valuable resource for researchers and scientists working with this and structurally related compounds.
References
-
NIST Chemistry WebBook. (n.d.). Ethyl N,N-diethyloxamate. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). This compound. Retrieved from [Link]
Sources
A Comparative Guide to Purity Assessment of Ethyl N,N-dimethyloxamate by Quantitative NMR (qNMR)
In the landscape of pharmaceutical research and drug development, the purity of chemical entities is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For compounds like Ethyl N,N-dimethyloxamate, an organic building block[1], ensuring stringent purity is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques for the purity determination of this compound, offering insights grounded in scientific principles and practical application.
The Critical Role of Purity in Drug Development
This compound (CAS 16703-52-9) is a chemical intermediate whose utility in synthesis demands a well-defined purity profile.[2] Impurities, even in trace amounts, can lead to unforeseen side reactions, impact the yield and quality of the final active pharmaceutical ingredient (API), and potentially introduce toxicological risks. Therefore, the choice of an analytical method for purity assessment is a critical decision in the quality control workflow.[3]
Quantitative NMR (qNMR): A Primary Ratio Method of Measurement
Quantitative NMR stands out as a powerful analytical tool due to its status as a primary ratio method. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4][5] This inherent characteristic allows for the direct quantification of a substance without the need for compound-specific reference standards for the analyte itself, a significant advantage over chromatographic techniques.[4][6]
The Causality Behind the qNMR Experiment: Why It Works
The robustness of qNMR lies in its direct observation of the molecular structure. By comparing the integral of a specific, well-resolved resonance of the analyte (this compound) with that of a certified internal standard of known purity and concentration, an accurate and precise purity value can be calculated.[5][7] This approach is traceable to the International System of Units (SI) through the certified reference material, lending it a high degree of metrological credibility.[6]
The Purity Calculation Formula:
The purity of the analyte (P_a) is determined using the following equation:
P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
-
a : Analyte (this compound)
-
std : Internal Standard
This equation underscores the self-validating nature of the qNMR experiment. Each parameter is a well-defined physical constant or a precisely measured quantity, minimizing sources of indeterminate error.
Experimental Workflow for qNMR Purity Assessment
The successful implementation of a qNMR experiment hinges on a meticulously planned and executed workflow.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. emerypharma.com [emerypharma.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Analysis of Synthetic Routes to Ethyl N,N-dimethyloxamate: A Guide for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, the selection of a synthetic route is a critical decision, balancing efficiency, cost, safety, and environmental impact. This guide provides a comprehensive comparative analysis of the primary synthetic pathways to Ethyl N,N-dimethyloxamate, a valuable building block in organic synthesis. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.
Introduction to this compound
This compound, with the chemical formula C6H11NO3, is an oxamate ester characterized by a dimethylamide group attached to a carbonyl group, which is in turn linked to an ethyl ester. Its structure lends itself to a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The selection of an optimal synthetic route is therefore of paramount importance for researchers and process chemists.
Synthetic Route 1: Acylation of Dimethylamine with Ethyl Oxalyl Chloride
This classical approach relies on the nucleophilic acyl substitution of the highly reactive ethyl oxalyl chloride with dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the desired this compound. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.
Reaction Mechanism
Experimental Protocol
Materials:
-
Ethyl oxalyl chloride
-
Dimethylamine (2.0 M solution in THF)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve ethyl oxalyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
Add a 2.0 M solution of dimethylamine in THF (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Synthetic Route 2: Amidation of Diethyl Oxalate with Dimethylamine
This route involves the reaction of diethyl oxalate with dimethylamine. The reaction proceeds via nucleophilic acyl substitution, where the dimethylamine attacks one of the ester carbonyl groups of diethyl oxalate. This method is generally considered "greener" than the acyl chloride route as it avoids the use of a highly reactive and corrosive starting material and the formation of hydrochloric acid. The reaction can be performed neat or in a solvent and is often facilitated by heating or the use of a catalyst.
Reaction Mechanism
Experimental Protocol
Materials:
-
Diethyl oxalate
-
Dimethylamine (40% aqueous solution or gas)
-
Ethanol (optional, as solvent)
-
Sodium methoxide (optional, as catalyst)
Procedure:
-
In a pressure-rated reaction vessel, combine diethyl oxalate (1.0 eq) and a solution of dimethylamine (1.0-1.2 eq). Alternatively, bubble dimethylamine gas through diethyl oxalate.
-
For a catalyzed reaction, a catalytic amount of a base like sodium methoxide can be added.
-
Seal the vessel and heat the mixture to a temperature between 50-100 °C for several hours.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol byproduct and any excess dimethylamine by distillation.
-
Purify the crude product by vacuum distillation to yield this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Ethyl Oxalyl Chloride | Route 2: Diethyl Oxalate |
| Starting Materials | Ethyl oxalyl chloride, Dimethylamine | Diethyl oxalate, Dimethylamine |
| Reagent Hazards | Ethyl oxalyl chloride is highly corrosive and moisture-sensitive.[1][2][3][4] | Diethyl oxalate is less hazardous.[5] |
| Byproducts | Hydrochloric acid (corrosive) | Ethanol (benign) |
| Reaction Conditions | Typically requires a base (e.g., pyridine) and low temperatures. | Can be performed neat or with a catalyst, often requiring heating. |
| Yield | Generally high. | Moderate to high, can be optimized with catalysts. |
| Scalability | Suitable for lab-scale; safety concerns for large-scale production. | More amenable to large-scale industrial production. |
| Green Chemistry | Less favorable due to corrosive byproduct and hazardous starting material. | More favorable due to benign byproduct and less hazardous starting material. |
Experimental Data and Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound shows characteristic absorption bands. A strong absorption band is expected around 1740-1760 cm⁻¹ corresponding to the C=O stretching of the ester group, and another strong band around 1650-1670 cm⁻¹ for the C=O stretching of the amide group. The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a quartet around 4.3 ppm (2H) and a triplet around 1.3 ppm (3H) corresponding to the ethyl group. The N,N-dimethyl groups will appear as two singlets (each 3H) in the region of 2.9-3.1 ppm due to restricted rotation around the C-N amide bond.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (ester and amide) in the range of 160-170 ppm. The methylene and methyl carbons of the ethyl group will appear around 62 ppm and 14 ppm, respectively. The two N-methyl carbons will have distinct signals around 35-38 ppm.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
The ethyl oxalyl chloride route is a rapid and high-yielding method suitable for laboratory-scale synthesis where the handling of hazardous materials can be well-controlled. The high reactivity of ethyl oxalyl chloride ensures a fast conversion.
The diethyl oxalate route is a more environmentally friendly and safer alternative, making it the preferred choice for larger-scale production.[5] While it may require longer reaction times or the use of a catalyst to achieve high yields, the avoidance of corrosive reagents and byproducts simplifies handling and waste disposal.
For researchers prioritizing safety, scalability, and adherence to green chemistry principles, the amidation of diethyl oxalate is the recommended route. Further optimization of this route through the investigation of novel and reusable catalysts could lead to even more efficient and sustainable production of this compound.
References
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl oxalyl chloride, 98%. Retrieved from [Link]
Sources
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 2. CN101337946A - A kind of preparation method of demethylaminothiaxamic acid ethyl ester - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. Efficient and practical synthesis of monoalkyl oxalates under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Ethyl N,N-dimethyloxamate in Complex Chemical Mixtures
Introduction: The Analytical Challenge of Ethyl N,N-dimethyloxamate
This compound (CAS 16703-52-9) is a small organic molecule that can emerge as a process-related impurity during the synthesis of active pharmaceutical ingredients (APIs) or as a metabolite.[1] Its structural similarity to endogenous molecules or other potential impurities, such as analogues of oxamic acid, presents a significant analytical challenge.[2] The accurate quantification of such compounds is paramount for ensuring the safety and efficacy of pharmaceutical products, as mandated by regulatory bodies like the ICH.[3]
The core challenge lies in the specificity of the analytical method—its ability to unequivocally measure the analyte in the presence of components that may be expected to be present.[4] In complex mixtures, such as a drug product formulation containing excipients or a drug substance subjected to stability testing, the risk of cross-reactivity is heightened. Cross-reactivity occurs when a structurally similar but distinct compound interferes with the analytical measurement, leading to an inaccurate, typically overestimated, result.
This guide will detail a systematic approach to proactively assess and mitigate the risk of cross-reactivity. We will compare a rapid, high-throughput screening method (a competitive immunoassay) with a highly specific, gold-standard confirmatory method (Liquid Chromatography-Tandem Mass Spectrometry, LC-MS/MS) to illustrate the performance trade-offs and guide the selection of a fit-for-purpose analytical procedure.
The Rationale for a Forced Degradation Approach
To properly evaluate an analytical method's specificity, one must challenge it with a realistic worst-case scenario. It is not sufficient to test only the pure analyte. We must create a complex mixture containing potential degradants and impurities that could interfere with the analysis. Forced degradation studies, or stress testing, are the cornerstone of this approach in pharmaceutical development.[5][6]
By subjecting this compound to harsh conditions—such as acid, base, oxidation, heat, and light—we intentionally accelerate its decomposition.[7][8] This process generates a relevant panel of potential cross-reactants, including isomers, hydrolytic products, and oxidative adducts, providing the ideal sample set to validate the stability-indicating properties of our analytical methods.[9]
Caption: Workflow for a comprehensive cross-reactivity study.
Comparison of Key Analytical Methodologies
The choice of analytical technique profoundly impacts the reliability of results. Here, we contrast two common approaches for small molecule quantification.
Method A: The Competitive Immunoassay (Hypothetical)
Immunoassays are valued for their high throughput and sensitivity. For small molecules like this compound, a competitive format is typically employed because the analyte is too small to bind two antibodies simultaneously, as required in a "sandwich" assay.[10][11]
Principle of Operation: In a competitive assay, the sample analyte (unlabeled) competes with a labeled version of the analyte for a limited number of antibody binding sites. A high concentration of the analyte in the sample results in less binding of the labeled analyte, producing a low signal. Conversely, a low sample concentration yields a high signal. This inverse relationship is the basis for quantification.[12]
Inherent Vulnerability: The specificity of this method relies entirely on the antibody's ability to distinguish the target from other molecules. Structurally similar compounds, such as metabolites or degradation products where the core epitope recognized by the antibody is preserved, can bind to the antibody and generate a false positive signal.[13] This makes immunoassays susceptible to cross-reactivity, necessitating rigorous validation.
Method B: The High-Specificity LC-MS/MS Method
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for impurity profiling and quantification in complex matrices.[14][15] Its power lies in its dual-filter specificity.
Principle of Operation:
-
Chromatographic Separation (LC): The sample is first passed through an HPLC or UPLC column, which separates compounds based on their physicochemical properties (e.g., polarity, size). This temporal separation resolves the target analyte from many other components in the mixture.[16]
-
Mass Spectrometric Detection (MS/MS): The eluent from the column is ionized, and the mass spectrometer acts as a highly specific detector. In MS/MS, a specific parent ion (matching the molecular weight of this compound) is selected, fragmented, and then specific fragment ions are monitored. A signal is only generated if a compound has the correct retention time, the correct parent mass, and the correct fragment masses.
This multi-layered specificity makes LC-MS/MS exceptionally robust against interference, even from isobaric (same mass) and isomeric (same formula, different structure) compounds, which can often be separated chromatographically.[17][18]
Caption: Comparison of specificity mechanisms.
Experimental Protocols
The following protocols provide a framework for conducting the cross-reactivity study. All procedures must be validated according to ICH Q2(R2) guidelines.[19][20]
Protocol 1: Forced Degradation of this compound
Objective: To generate a solution containing potential degradation products.
Materials:
-
This compound (pure reference standard)
-
1 M HCl (for acid hydrolysis)
-
1 M NaOH (for base hydrolysis)
-
30% Hydrogen Peroxide (H₂O₂) (for oxidation)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Photostability chamber
-
Oven
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol/water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. Cool and neutralize with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the stock solvent.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent and storing it under normal conditions.
-
Analyze all samples initially by a separation technique (e.g., UPLC-UV) to confirm that degradation (typically 5-20%) has occurred.[5]
Protocol 2: Specificity Assessment by LC-MS/MS
Objective: To separate and identify the parent compound from its degradation products and confirm method specificity.
Instrumentation & Conditions (Example):
-
LC System: UPLC with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Determine the optimal parent > fragment ion transitions for this compound using a pure standard. For C6H11NO3 (MW: 145.16), the protonated molecule [M+H]⁺ would be at m/z 146.1.
-
Example MRM 1 (Quantifier): 146.1 > [Fragment A]
-
Example MRM 2 (Qualifier): 146.1 > [Fragment B]
-
Procedure:
-
Inject the control sample and each of the five forced degradation samples onto the LC-MS/MS system.
-
Monitor the chromatograms for the specific MRM transitions of this compound.
-
Analysis:
-
Confirm that the peak for this compound in the stressed samples is spectrally pure and not co-eluting with any degradation products.
-
Analyze the mass spectra of new peaks appearing in the stressed samples to tentatively identify the degradation products.
-
The method is deemed specific if the analyte peak is well-resolved from all other peaks and no interfering signals are observed at the same retention time.[21]
-
Protocol 3: Cross-Reactivity Assessment by Competitive Immunoassay
Objective: To quantify the degree of interference from degradation products in a hypothetical immunoassay.
Procedure:
-
Analyze the pure, unstressed this compound standard to generate a standard curve (Signal vs. Concentration). Determine the IC₅₀ (concentration that causes 50% inhibition of the maximum signal).
-
Analyze each of the five forced degradation solutions using the immunoassay.
-
Calculation of Cross-Reactivity:
-
For each stressed sample, determine the apparent concentration of "this compound" from the standard curve.
-
Determine the actual concentration of the parent compound remaining in each stressed sample using the specific LC-MS/MS method.
-
The difference between the immunoassay result and the LC-MS/MS result represents the interference from degradation products.
-
If specific degradation products have been isolated, they can be tested individually to calculate their percent cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Interferent) x 100
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: Comparative Analysis of Forced Degradation Samples
| Stress Condition | Concentration by Immunoassay (ng/mL) | Actual Concentration by LC-MS/MS (ng/mL) | % Interference (Apparent Cross-Reactivity) |
| Control (Unstressed) | 100.5 | 100.0 | 0.5% |
| Acid Hydrolysis | 115.2 | 85.3 | 35.1% |
| Base Hydrolysis | 98.7 | 70.1 | 40.8% |
| Oxidation (H₂O₂) | 145.6 | 90.5 | 60.9% |
| Thermal | 95.1 | 92.3 | 3.0% |
| Photolytic | 102.8 | 88.9 | 15.6% |
Note: Data are hypothetical and for illustrative purposes.
Interpretation: The data clearly show that the immunoassay significantly overestimates the concentration of this compound in the acid, base, and oxidative stress samples. The high percentage of interference (e.g., 60.9% in the oxidative sample) indicates severe cross-reactivity from one or more degradation products. The LC-MS/MS method, by contrast, provides an accurate measure of the parent compound. This demonstrates that while the immunoassay might be useful for initial screening in clean samples, it is not a suitable stability-indicating method for complex mixtures.
Conclusion and Recommendations
The rigorous evaluation of analytical specificity is not merely a regulatory checkbox; it is a fundamental requirement for ensuring data integrity in drug development. This guide demonstrates a systematic approach to studying the cross-reactivity of this compound.
-
Forced degradation studies are an indispensable tool for generating relevant potential interferents and creating a robust challenge for any analytical method.[7]
-
Immunoassays , while fast, carry an inherent risk of cross-reactivity for small molecules and must be thoroughly validated against structurally similar compounds.[10][13]
-
LC-MS/MS provides the highest level of specificity through its combination of chromatographic separation and mass-based detection, making it the gold standard for impurity and degradant analysis in complex pharmaceutical matrices.[15][22]
For the reliable quantification of this compound in samples where chemical stability is a concern or in complex formulations, an LC-MS/MS method is strongly recommended. The development and validation of such a method should focus on demonstrating specificity against all potential impurities and degradation products, as outlined by ICH guidelines.[23]
References
- Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb0xgQcXTq38WXLUUDJazwUwCkmjF53kx06Jq3rQOpOJFNwc3NjMKsa3UZP0ZhU2qjjrvj7qePk6sfbjyGI03HTwoSKXyvJNON3yjwmUYpF7YL3BOpejYGE8UpEEMQBu740Bx0-caAXDT7UzqVR76cjSdoYuMLF9lFUl4WAd8jpIpmXKb6mGIeF3oD8mwU2II9xagLhcaBD4ok9NaIFE39TqvBcKmw5i3xoUrKIpKcEm4=]
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGPB6_7WXY5rT8GnVv5DqfzhbagIjIP7mqj2BmRD5ZtS4j4PhBLv_ASSzXpm-JA3J-0WTllqf88B2DRE80VDXW-NE0H2kedKF4JDSLP1ixV1gUWRW-yOCviVJxEBE2M1VtUu-VXx2eh4b5h36gFVJOwHWLKU9LhRyVxL5iYlEYPfarKKE7g-7HYKqysvfSCWYrO7yKSgxa0I-f1OSCbR_S-KfPnsax2amH2rsq0Q==]
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Abalone Bio. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl5qCQxk2omWGVzT7z7ZeDxNEKZy-IfxLnPOE0OmJLe1axZ2vOY2_QHPxHW7giKAueMZaBa1NkbuTS_acA9xe-tTCyGiGl-V2g9eVVXXEE3R9EIs54FqoqZIK81aDc0jW6Kv4Kf9nkjW2-WU5CtoZC-L0xiThAT3vYVenZ9PdH_hoSn71z4JcoATmygrkgziN8mdvxxjipt4o8qWe69Us45IKmjq9PYVs5TArlnQ==]
- Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDHCFMdx4yLcs_jmi3AQwBzYQLBjgRUel5Eb1qQPTWfr2VYPZqnPYmyb-0DR9X3MgR79UUzf2-isd0UbhYiHUYLCflpuD3_ydrN4t2r9zuKPQ2dfpCxT_RnlGblFfsAi5iF54m91-BqNAyvvb2s8AaLHlYzjPh4g==]
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv1e0t_oISh9bBhGrDhYuim9QKW_yKVrtYpA7TI4UdQwFHhYS1dhPx4Bun3IivaXl-cZMC--dewhrjTKIOjNKGA1Zgyzpatqi-TYu-dBV9kP1JD4DK-8wJhS34fOzqGEiYD9Jnhw-RovOABWZYtACPepwSAgtEsD6bdF3dE6nT5Xy6HbeDQCI-sXeaPry9qHUBV6Ib7JmB4UhBVORcvf2PU7e9OEjnfxcRozYkn7ddEcflGaxW]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNK0MCIdCh2GWNVjTlsX1nOY4jT7vZ8GKtWRg9VRlyNRNUO8npNQ7tRL_FEbZZ9s4wFKOcFJ8pi4KnlX34YfMTu6EUwEMTZ5apHxNBXxXk3OGQXTjn_MVhzihGSmuOfsS9_1tyvUAGZMsvI4xTyJZMioikvKF7aFBuTywIR_ahzw83Gor07IH_Dr3CqldYF8KXtTRquyZV1ByHm1XSqoAuQivrWDFavx_5MOHN4CiQkCTEoicjgyj4mpjNuDtP8Q==]
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtKTD5ScOrrsEPuzacS2jHOeTufzk6xLT5y_FcCvBiXqelV3axnMeYTERfFhJMTJqqAsLhuPGP6XKs9_lKjY_ErGDdDTkUa4EaiXpTpJflt_Fff90u-Cyw3s8JlzlzB9c3gHFvC8l1zBWouVaj2NtbJca_jBPuOHK59dh96Vc5TNg0iFcdKcYEg_3qN6X7wE33RkPxAWO7I3hJZkbe4VCHy0q-S6mRIa-r]
- Analytical Methods for Profiling Impurities in Pharmaceuticals. Veeprho. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF8_rua2D0L5BNJJEgAo9LDCxWNtg18TmjwZuUDXOo1cfOjqBsUhvZh2jCih2CPkoYYv8ecWTtBu-X_BGF_mT9jvYfsw8uzvnDLtgOCv_ZcXS5LWYNL67PRLiTmSYAOfJtkEtk9U0H9BrUYJi4PBFbIOK3dn5k3_N4WvXtzCnEG_BP0d1iyKPbp47UPp0pD8JFfsEWfDfVChWZ9ZCTvxY=]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxwMQa0qyRW9hEMsm_H0C33KE5MABNjfvm5OpFDOwNeetd9e190pAecHhluHlRx03zvUWOWLjSHWX7Xq1Smsduv1UYwr3UpWuxILehgSFDpa0A8XgR4ZmVqyO0oMs-thHM3-SMcpLHyD6JzL4L4Mlc05hlMv0htrawY1H6-mzF-KWphrFcT6icjcejTr7Y7mOHUaZfQrI=]
- Analytical advances in pharmaceutical impurity profiling. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26003110/]
- Pharmaceutical Impurity Analysis Overview. Agilent Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHWdZI2VtQI5sqEisxkZa3QjZauQom4O3IxmYuKNIZwYYHUgC2KaHIp57OlD7aDEYd7HWkt845ldVKaAT7b-Qo6T7g5uWxp3v521irKwJcnjo38nCSKLZ1ahU-TR2-JgMJZcaOu_C6uOzeB7eBzKvrtoqhvqg0Cc64NO4XnqO0HcBPVA==]
- ICH Guidelines for Analytical Method Validation Explained. AMSbio. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZtjwe2maQwfN8Cu2__4dqz6q6JeJeoTy3oZqt5gwvXXua6Py1T1AQehs93IFm4WC7J-dIEwMias68XZ6esUDsIf9ADvdYkxvXxc9-PQZY8OhMSlyNDTcq7p0KDOzTQkpldpVi5x7kvY7e-gBQVGrt04BBSc4=]
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRqGcP92RxD0-vkThaw2as5wW8Dk8CqDMn8JGqzKYv833eVxO2ayinx2_2BzFZRsRLu_zTOjr9vkUUl_fmHVAdH0wORxGNVxqI_K878g1lFQcmrSE7xmIxhyIh-klXVtFFPX6bsNX89P3g0FMTD-MHeK89AXnWTiNgzVAV8z5T-jY7]
- Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7079813/]
- Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10408398.2020.1764658]
- Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF6Bu5hcZ7eyxdsGk0h8MeK8yllShQ52zhkxy4uGMjreyY4uJ8E5k6-VSXjJSkE2D5Hi6PPs-I92NP7vmW6Mah7OwW-PZ58X43ddvCunV-QP1L0_iISU_o--FXazv6uznky_H2qRc0DRXmDCZdMamTrQJFQeVO81hMhMHSfTlc94tCRPlKMJ5S93Q=]
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx3c7QwahXNQ1jy2g8XmmQWwbFaYrRxm8KwMBtJjXzT9cqU-0D7jLvccTqnoJM9H_-NqjTamHPpTznuEwoVDUpyspaxSlKSsPRSGF5sDT5PwuzQtko0K4Lt6sxszMH8Q4GbHlaY_0r7P5NsdVp1KmVfpF4a22dEqQunjSNo9HHrB9H1gpSo-I7yFF4eGhpYM_cmWM=]
- High Sensitivity Immunoassays for Small Molecule Compounds Detection – Novel Noncompetitive Immunoassay Designs. ResearchGate. [URL: https://www.researchgate.net/publication/349479109_High_Sensitivity_Immunoassays_for_Small_Molecule_Compounds_Detection_-_Novel_Non-competitive_Immunoassay_Designs]
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [URL: https://www.researchgate.net/publication/329910419_Competitive_Immunoassays_for_the_Detection_of_Small_Molecules_Using_Single_Molecule_Arrays]
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30589360/]
- Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18512848/]
- Chromatographic separation of the isobaric compounds cyclopropylfentanyl, crotonylfentanyl, methacrylfentanyl, and para-methylacrylfentanyl for specific confirmation by LC-MS/MS. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31054450/]
- This compound. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C16703529]
- Oxamic acid analogues as LDH-C4-specific competitive inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20401569/]
Sources
- 1. This compound [webbook.nist.gov]
- 2. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Lateral flow immunoassay for small-molecules detection in phytoproducts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 16. biotech-spain.com [biotech-spain.com]
- 17. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chromatographic separation of the isobaric compounds cyclopropylfentanyl, crotonylfentanyl, methacrylfentanyl, and para-methylacrylfentanyl for specific confirmation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 23. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide: Navigating Alternatives to Ethyl N,N-dimethyloxamate for Advanced Acylation Reactions
For researchers at the forefront of organic synthesis, particularly in drug development and materials science, the choice of an acylating agent is a critical decision that dictates reaction efficiency, purity, and scalability. Ethyl N,N-dimethyloxamate, a member of the oxamate family, serves as a specialized reagent for introducing the (dimethylamino)oxoacetyl moiety. However, a vast landscape of alternative reagents exists, each offering a unique profile of reactivity, selectivity, and operational simplicity.
This guide provides an in-depth comparison of this compound with its principal alternatives. We will move beyond a simple listing of options to explore the mechanistic underpinnings that govern their performance. By understanding the "why" behind reagent choice—from the aggressive power of oxalyl chloride to the nuanced efficiency of modern peptide coupling agents—you will be empowered to select the optimal tool for your specific synthetic challenge.
The Role of Oxalyl-Type Reagents: A Mechanistic Overview
At its core, the utility of this compound and its relatives lies in their ability to function as electrophilic synthons for amide bond formation and the construction of heterocyclic systems. The reaction generally proceeds via nucleophilic acyl substitution, where an amine or another nucleophile attacks one of the carbonyl carbons. The specific nature of the leaving group and the substituents on the oxalyl backbone dramatically influences the reagent's reactivity and stability.
I. Diethyl Oxalate: The Workhorse for Condensation and Symmetrical Acylation
Diethyl oxalate is a widely used, cost-effective C2 synthon, prized for its role in constructing heterocyclic scaffolds like quinoxalines and in the symmetrical acylation of primary amines.[1][2]
Mechanistic Insight
In reactions with binucleophiles like o-phenylenediamines, diethyl oxalate undergoes a double condensation. The amino groups of the diamine sequentially attack the two electrophilic carbonyl carbons of diethyl oxalate, followed by cyclization and the elimination of two ethanol molecules to yield the stable heterocyclic product.[3] A key advantage in Claisen-type condensations is its inability to self-condense due to the absence of α-hydrogens, which leads to cleaner reactions and potentially higher yields of the desired cross-condensation product.[1]
When reacting with primary amines, the stoichiometry is crucial. Two equivalents of a primary amine will react to form a symmetrical N,N'-disubstituted oxamide, which often precipitates from the reaction mixture as a crystalline solid, simplifying purification.[4]
Caption: Workflow for Symmetrical Oxamide Synthesis.
Experimental Protocol: Synthesis of N,N'-Dicyclohexyloxamide from Cyclohexylamine and Diethyl Oxalate
This protocol details the straightforward synthesis of a symmetrical oxamide, a representative transformation for diethyl oxalate.
Materials:
-
Cyclohexylamine (2.0 eq)
-
Diethyl Oxalate (1.0 eq)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexylamine (2.0 equivalents) in absolute ethanol.
-
To this stirred solution, add diethyl oxalate (1.0 equivalent) at room temperature.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The N,N'-dicyclohexyloxamide product will precipitate as a white solid.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Dry the purified product under vacuum.
II. Oxalyl Chloride: The High-Reactivity Alternative
For transformations requiring a more potent acylating agent, oxalyl chloride is the reagent of choice. It is significantly more reactive than oxamates or oxalate esters but demands more stringent handling due to its moisture sensitivity and corrosive nature.[1]
Mechanistic Insight
Oxalyl chloride's high reactivity stems from the excellent leaving group ability of the chloride ions. In many applications, its power is harnessed by reacting it with a catalytic amount of N,N-dimethylformamide (DMF). This generates the highly electrophilic Vilsmeier-Haack intermediate, which is the true acylating species. This intermediate readily reacts with even weak nucleophiles, followed by decomposition to release CO, CO₂, and regenerate the catalyst, driving the reaction forward.[5] This mechanism makes it ideal for converting carboxylic acids to acid chlorides under mild conditions.[6]
Caption: Vilsmeier-Haack Acylation Mechanism.
Experimental Protocol: Synthesis of N,N'-diethyl-oxalamide from Ethylurea and Oxalyl Chloride
This protocol showcases the use of oxalyl chloride for the acylation of a less nucleophilic amine, where a milder reagent might fail.[7]
Materials:
-
Ethylurea (2.0 eq)
-
Oxalyl Chloride (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (2.2 eq)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve ethylurea (2.0 eq) and pyridine (2.2 eq) in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve oxalyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the stirred ethylurea solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding deionized water at 0 °C.
-
Perform a standard aqueous work-up. The organic layer is washed sequentially with 5% HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.[7]
III. Modern Peptide Coupling Reagents: Precision and Stereochemical Control
In the realm of peptide synthesis and the construction of complex, sensitive molecules, modern coupling reagents offer unparalleled efficiency and, critically, suppression of racemization. Reagents like HATU, PyBOP, and carbodiimides (EDC, DCC) represent a significant evolution from classical acylating agents.
Mechanistic Insight: The Power of Activated Intermediates
These reagents operate by converting the carboxylic acid into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
-
Carbodiimides (EDC, DCC): These reagents react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond, releasing a urea byproduct (e.g., dicyclohexylurea, DCU).[6][8] The primary drawback of DCC is the formation of insoluble DCU, which can complicate purification. EDC, being water-soluble, offers an advantage as its urea byproduct can be easily removed by aqueous extraction.[9]
-
Uronium/Aminium (HATU) & Phosphonium (PyBOP) Salts: These reagents, often used with additives like HOAt or HOBt, generate highly reactive activated esters (OAt- or OBt-esters).[6][10] HATU, for example, reacts with a carboxylate to form an OAt-active ester, which is exceptionally reactive towards amines.[11] The pyridine nitrogen in the HOAt moiety is believed to stabilize the transition state through a hydrogen-bonding network, accelerating the coupling and minimizing side reactions like racemization.[12] A key advantage of phosphonium reagents like PyBOP is that they do not cause guanidinylation of the N-terminal amine, a potential side reaction with uronium reagents like HATU, making them "cleaner" for sensitive or slow coupling reactions.[13]
Caption: General Mechanism of Peptide Coupling Reagents.
Experimental Protocol: General Amide Synthesis using HATU
This protocol outlines a standard procedure for amide bond formation using HATU, a gold-standard reagent for difficult couplings.[6]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. Stir for 5-10 minutes at room temperature to pre-activate the acid, forming the OAt-active ester.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous work-up, washing with saturated NaHCO₃ solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
IV. N,N-Dimethylformamide (DMF): The Solvent that Reacts
While primarily used as a polar aprotic solvent, DMF can also serve as a versatile C1 or CN synthon under specific conditions, offering unique pathways for heterocycle synthesis.
Mechanistic Insight
In the presence of activating agents like POCl₃ (the Vilsmeier-Haack reaction) or under certain oxidative, metal-catalyzed conditions, DMF can act as a source for formyl (-CHO), dimethylaminomethyl (-CH₂NMe₂), or even cyano (-CN) groups.[14][15] For instance, the reaction of an indole with DMF and POCl₃ leads to efficient formylation at the C3 position.[14] This reactivity provides a powerful, atom-economical alternative for introducing small functional groups that would otherwise require separate, often more hazardous, reagents.
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, we will examine the synthesis of a common heterocyclic target, quinoxaline-2,3-dione, from o-phenylenediamine. This reaction highlights the differences between milder condensation reagents and more aggressive acylating agents.
| Reagent/Method | Substrate 1 | Substrate 2 | Conditions | Time | Yield (%) | Reference(s) |
| Diethyl Oxalate | o-Phenylenediamine | Diethyl Oxalate | Reflux in Ethanol | 4-6 h | ~85-95% | [2] |
| Oxalic Acid | o-Phenylenediamine | Oxalic Acid | Reflux in aq. HCl | 20 min | 98% | [10] |
| Oxalic Acid | o-Phenylenediamine | Oxalic Acid | Solvent-free grinding, RT | 5-20 min | 96% | [10][16] |
| Oxalyl Chloride | o-Phenylenediamine | Oxalyl Chloride | Pyridine, DCM, 0°C to RT | 2-3 h | High (Qualitative) | [1] |
Note: Yields are highly substrate and condition-dependent. This table serves as a representative comparison.
For a general acylation of a primary amine, the performance can be summarized as follows:
| Reagent | Typical Conditions | Key Advantages | Key Disadvantages | Typical Yield | Reference(s) |
| This compound (proxy) | Base (e.g., NaOMe), Methanol, 3-8°C | Milder than acid chlorides, good for specific functionalities. | Less reactive, may require activation. | ~88% | |
| Diethyl Oxalate | Reflux in Ethanol | Cost-effective, simple procedure, solid product simplifies purification. | Requires higher temperatures, limited to symmetrical oxamides. | High | [4] |
| Oxalyl Chloride | Base, Aprotic Solvent, 0°C | Highly reactive, fast, versatile. | Moisture sensitive, corrosive, hazardous byproducts (HCl, CO). | >90% | [7] |
| HATU / DIPEA | Aprotic Solvent (DMF), RT | Very high efficiency, fast, low racemization, good for hindered substrates. | Expensive, potential for guanidinylation side reaction. | >85% | |
| EDC / HOBt | Aprotic Solvent (DMF/DCM) | Water-soluble byproduct, mild conditions. | Less reactive than HATU, potential for racemization without additives. | High | [6] |
Conclusion and Recommendations
The selection of an acylating agent is a strategic choice guided by the specific demands of the transformation.
-
For robust, cost-effective synthesis of symmetrical oxamides or straightforward heterocycles like quinoxalines, Diethyl Oxalate remains an excellent first choice due to its operational simplicity and high yields.[1]
-
When high reactivity is paramount, or when acylating poorly nucleophilic substrates, Oxalyl Chloride is the undisputed powerhouse, especially when activated catalytically with DMF.[1] However, its use necessitates stringent safety and handling protocols.
-
For the synthesis of complex, chiral molecules such as peptides or drug candidates where stereochemical integrity is non-negotiable, modern coupling reagents are indispensable. HATU offers the highest level of reactivity for challenging couplings, while PyBOP provides a cleaner reaction profile by avoiding guanidinylation side reactions.[13] EDC is a versatile and practical choice, particularly in aqueous media or when easy byproduct removal is a priority.[9]
-
This compound and its analogs occupy a valuable niche. They are moderately reactive, shelf-stable reagents that offer a milder alternative to oxalyl chloride for introducing specialized acyl groups. Their performance, with yields approaching 90% under optimized conditions, makes them a reliable tool for specific applications where their unique electronic and steric properties are advantageous.
By understanding the distinct mechanistic pathways and performance characteristics of these reagents, the modern synthetic chemist can navigate the available options with confidence, ensuring the development of efficient, robust, and successful chemical transformations.
References
Click to expand
-
FAQ. (n.d.). What are the various roles of N,N-Dimethylformamide (DMF) in organic synthesis? Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Fiveable. (n.d.). N,N-Dimethylformamide Definition. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Available at: [Link]
-
Abbiati, G., et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939. Available at: [Link]
-
Al-Salahi, R., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(3), 359-366. Available at: [Link]
-
Pednekar, S., et al. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. Available at: [Link]
-
Meftah, O.N., et al. (2024). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research, 9(6), 59-67. Available at: [Link]
-
Wikipedia. (n.d.). HATU. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
- Google Patents. (n.d.). CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide.
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of the different approaches to amide synthesis. Available at: [Link]
-
Katritzky, A.R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(10), 18867-18884. Available at: [Link]
-
Al-Mousawi, M., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry, 15(1), 29-50. Available at: [Link]
-
Sharma, G., et al. (2014). N-Dealkylation of Amines. Current Organic Chemistry, 18(11), 1435-1451. Available at: [Link]
-
Al-Sehemi, A.G., et al. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121. Available at: [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
Speziale, A.J., & Smith, L.R. (1962). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. The Journal of Organic Chemistry, 27(10), 3742-3744. Available at: [Link]
-
Chemistry StackExchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Available at: [Link]
-
Al-Obaid, A.M., et al. (2023). Divergent Protocol for the Synthesis of Isoquinolino[1,2-b]quinazolinone and Isoquinolino[2,1-a]quinazolinone Derivatives. The Journal of Organic Chemistry, 88(9), 5683-5694. Available at: [Link]
-
Asian Journal of Chemistry. (n.d.). Cyclic Oxalates as a New Protective Group for Diols. Available at: [Link]
-
El-Sayed, W.A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(18), 5897. Available at: [Link]
-
ResearchGate. (2025). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Available at: [Link]
-
Chemistry StackExchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available at: [Link]
-
RSC Publishing. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. RSC Advances, 12, 25669-25674. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Available at: [Link]
-
Sciencemadness Wiki. (2025). Oxalyl chloride. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mtieat.org [mtieat.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl N,N-Dimethyloxamate
This guide provides essential safety and logistical information for the proper disposal of Ethyl N,N-dimethyloxamate (CAS No. 16703-52-9). As laboratory professionals, our responsibility extends beyond the bench; it includes the safe and compliant management of all chemical waste. This document is structured to provide a clear, step-by-step protocol grounded in the principles of chemical safety and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's hazards. The United States Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[1][2][3]. A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[4].
In the absence of a definitive Safety Data Sheet (SDS) that explicitly classifies this compound as non-hazardous, the precautionary principle mandates that it be managed as hazardous waste. This approach ensures the highest level of safety and compliance.
Hazard Characterization: The Foundation of Safe Disposal
The first and most critical step is to determine the potential hazards of the waste. Based on the chemical structure (an ester of an oxamic acid, which is a dicarboxylic acid amide) and data from related compounds, we must assume it may possess properties that require it to be handled as regulated hazardous waste.
| RCRA Characteristic | Regulatory Definition | Potential Relevance to this compound |
| Ignitability (D001) | Liquids with a flash point < 140°F (60°C); non-liquids that can cause fire through friction or spontaneous combustion; ignitable compressed gases; oxidizers[4]. | While specific flash point data is not readily available, many organic esters and solvents are flammable. Assume potential ignitability. |
| Corrosivity (D002) | Aqueous solutions with a pH ≤ 2 or ≥ 12.5; liquids that corrode steel at a rate > 6.35 mm per year[4]. | The compound itself is unlikely to be corrosive, but its hydrolysis products (oxalic acid and dimethylamine derivatives) could be. It is incompatible with strong acids and bases[5]. |
| Reactivity (D003) | Substances that are unstable, react violently with water, can detonate, or release toxic gases when mixed with water or under other conditions[4]. | While not expected to be explosive, reactivity with incompatible materials is a concern. |
| Toxicity (D004-D043) | When tested via the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains contaminants at or above regulated concentrations[4]. | The ecotoxicological properties have not been fully investigated[6]. To prevent environmental release, it must be treated as potentially toxic[6]. |
Immediate Safety & Handling for Disposal
Before handling waste, always adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the chemical and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors[7][8].
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent like sand, silica gel, or universal binder. Collect the contaminated material into a suitable, sealed container for disposal as hazardous waste[5][7]. Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Protocol for this compound
This protocol ensures that this compound is disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Prohibit Improper Disposal
Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer (drain) or in the regular solid waste trash[9][10].
-
Causality: The ecological effects of this compound are not well-documented[6]. Drain disposal could allow the substance to pass through wastewater treatment facilities, potentially harming aquatic life. Furthermore, its thermal decomposition can produce nitrogen oxides (NOx), making incineration under controlled conditions the only appropriate method of destruction.
Step 2: Segregate the Waste Stream
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Procedure: Collect waste this compound in a dedicated container. If mixing with other waste solvents is necessary, ensure they are compatible (e.g., non-halogenated organic solvents).
-
Incompatibilities: Keep this waste stream separate from strong oxidizing agents, strong acids, and strong bases[5][7]. Mixing amides with acids or bases can lead to hydrolysis and other reactions.
Step 3: Use a Proper Waste Container
The integrity of the waste container is essential for safe storage and transport.
-
Container Selection: Use a container made of a material chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended[11][12]. The container must be in good condition, free of cracks or deterioration[11].
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
An indication of the potential hazards (e.g., "Ignitable," "Toxic")
-
The date when waste was first added to the container
-
Step 4: Store in a Satellite Accumulation Area (SAA)
Federal regulations govern the temporary storage of hazardous waste in laboratories.
-
Procedure: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste[11].
-
Safety and Compliance: Keep the waste container securely capped at all times, except when adding waste[11]. Ensure secondary containment (such as a spill tray) is used to capture any potential leaks[12]. Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Step 5: Arrange for Professional Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Procedure: Once the waste container is full or has been in storage for a designated period (typically not to exceed one year), contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.
-
Cradle-to-Grave Responsibility: EH&S will coordinate with a licensed hazardous waste disposal company to transport, treat, and dispose of the material in compliance with all federal, state, and local regulations[2].
Disposal Decision Workflow
The following diagram illustrates the logical flow for determining the correct disposal path for this compound.
Caption: Decision workflow for this compound disposal.
Waste Minimization in the Laboratory
A key component of responsible chemical management is minimizing waste generation at the source.
-
Prudent Purchasing: Order only the quantity of chemical required for your immediate research needs to avoid generating waste from expired or unused stock.
-
Inventory Management: Maintain an accurate and up-to-date chemical inventory to prevent duplicate orders and facilitate the sharing of surplus chemicals between research groups[12].
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of chemical waste produced.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. ResearchGate. [Link]
-
Contrasting behavior in azide pyrolyses: an investigation of the thermal decompositions... PubMed. [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
-
Disposal of Waste Solvents. National University of Singapore Department of Chemistry. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]
-
The Thermal Decomposition of Nitrate Esters. 11. The Effect of Additives on the Thermal Decomposition of Ethyl Nitrate. Journal of the American Chemical Society. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]
-
4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. (YouTube). [Link]
-
Summary of the Resource Conservation and Recovery Act. US EPA. [Link]
-
DRAIN DISPOSAL OF CHEMICALS. Yale Environmental Health & Safety. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. acs.org [acs.org]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. acewaste.com.au [acewaste.com.au]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl N,N-dimethyloxamate
This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling Ethyl N,N-dimethyloxamate (CAS No. 16703-52-9). Our objective is to move beyond mere compliance and instill a deep, causal understanding of the safety protocols necessary to mitigate the specific risks associated with this compound. By grounding our recommendations in authoritative data and practical experience, we aim to become your trusted partner in laboratory safety.
Hazard Assessment: A Case for Proactive Protection
A thorough review of available Safety Data Sheets (SDS) for this compound reveals conflicting classifications. While some sources suggest the classification criteria for a hazardous substance are not met, other authoritative suppliers classify the compound as harmful and corrosive.[1][2] Specifically, the following hazards have been identified:
-
H373: May cause damage to organs (specifically the kidneys) through prolonged or repeated exposure if swallowed.[3]
-
H227: Combustible liquid.[3]
Expert Directive: In situations with conflicting safety data, scientific integrity and a culture of safety demand that we adhere to the more stringent hazard classification. Therefore, all protocols and PPE recommendations in this guide are based on the premise that this compound is corrosive, harmful if ingested, and a combustible liquid. This conservative approach ensures the highest level of protection for all laboratory personnel.
Core PPE Requirements: Your First Line of Defense
The foundation of safe handling is a multi-layered PPE strategy that protects against the primary routes of exposure—skin, eyes, and respiratory system.
Eye and Face Protection
Given its classification as a substance that "causes severe skin burns and eye damage," robust eye and face protection is non-negotiable.[2][3] A splash or aerosolized droplet can cause irreversible harm in seconds.
-
Minimum Requirement: At all times when handling the chemical, wear chemical splash goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Best Practice/High-Risk Operations: For procedures involving larger volumes (>100 mL), heating, or potential for splashing (e.g., vortexing, sonicating), a full-face shield must be worn in addition to chemical splash goggles.[2][3][5] This provides a secondary barrier protecting the entire face from direct contact.
Hand Protection
The chemical's ability to cause severe skin burns necessitates careful selection of chemical-resistant gloves.[2][3]
-
Protocol: Always double-glove to reduce the risk of exposure from a single glove failure. Inspect gloves for any signs of degradation or puncture before each use.[6] Use proper removal technique to avoid contaminating your skin.[6]
Body Protection
Protecting the skin from potential splashes and spills is critical.
-
Standard Operations: A flame-retardant lab coat is mandatory.[2] Ensure it is fully buttoned with sleeves rolled down.
-
Large Volume/High-Risk Tasks: When transferring significant quantities or in any situation with a heightened risk of splashing, supplement your lab coat with a chemical-resistant apron made of rubber or neoprene.
Respiratory Protection
While engineering controls like a chemical fume hood are the primary method for mitigating inhalation risks, respiratory protection may be required.[7][8][9]
-
When Required: Use a NIOSH-approved respirator if you are working outside of a certified chemical fume hood, if ventilation is inadequate, or during a large spill clean-up where vapors or mists may be generated.[2][3]
-
Respirator Type: A half-mask or full-face respirator equipped with organic vapor (OV) cartridges (Type A/Brown) is the appropriate choice.[7][8]
Operational and Disposal Plans
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate level of PPE based on the specific experimental context.
Caption: PPE selection workflow for this compound.
Summary of PPE by Task
For quick reference, this table summarizes the recommended PPE for common laboratory tasks.
| Task | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Prepping | < 10 mL | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in fume hood |
| Solution Transfer | 10-100 mL | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not required in fume hood |
| Large Scale Reaction | > 100 mL | Goggles & Face Shield | Double Butyl/Viton™ Gloves | Lab Coat & Chem-Resistant Apron | Assess need based on setup |
| Spill Cleanup | Any | Goggles & Face Shield | Double Butyl/Viton™ Gloves | Lab Coat & Chem-Resistant Apron | Required (OV Cartridges) |
Experimental Protocol: Donning and Doffing PPE
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Body Protection: Don lab coat and/or chemical apron.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Hand Protection: Don the first pair of gloves, then pull the second pair over top, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (Taking Off):
-
Outer Gloves: Remove the outer pair of gloves using a method that avoids touching the contaminated exterior with your bare skin. Dispose of them immediately.
-
Body Protection: Unbutton and remove the lab coat/apron, turning it inside out as you remove it.
-
Eye/Face Protection: Remove the face shield and goggles from the back of your head forward.
-
Respiratory Protection: Remove respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Wash hands and face thoroughly with soap and water.[2][3]
Disposal Plan: Contaminated Materials and Chemical Waste
Proper disposal is the final step in the safe handling lifecycle.
-
Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with this compound must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container for disposal according to your institution's environmental health and safety (EHS) guidelines.[2][3]
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain, as it is harmful to aquatic life.[3] Collect it in a properly labeled, sealed waste container. Leave chemicals in their original containers when possible and do not mix with other waste streams.[2][3]
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
- Safety Data Sheet - Merck Millipore.Merck Millipore.
- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- formula 3578. (2021).
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
- 1 - SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
- N-[2-(Diethylamino)ethyl]-2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxamide - Apollo Scientific.Apollo Scientific.
- Material Safety Data Sheet - Diethyl oxal
- Understanding Solvents and PPE for Chemical Safety. (2025).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. mcrsafety.com [mcrsafety.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
